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  • Product: 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid
  • CAS: 951891-70-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid at Room Temperature

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid at ambient conditions. Directed at researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid at ambient conditions. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to deliver a robust framework for stability assessment. We will explore the intrinsic molecular features contributing to the compound's stability profile, detail rigorous methodologies for empirical evaluation, and discuss potential degradation pathways. The overarching goal is to equip the reader with the necessary expertise to confidently handle, store, and formulate this and structurally related compounds while ensuring their chemical integrity.

Introduction: The Significance of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[1] For a novel compound such as 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid, a thorough understanding of its stability profile at room temperature is paramount for several reasons:

  • Formulation Strategy: Knowledge of a compound's stability informs the selection of appropriate excipients and dosage forms.[2]

  • Storage and Handling: Establishing optimal storage conditions is crucial to prevent degradation and ensure the API meets its specifications over time.[3]

  • Regulatory Compliance: Regulatory bodies such as the EMA and FDA require comprehensive stability data as part of the drug approval process.[1][3]

  • Predictive Modeling: Understanding the degradation kinetics allows for the prediction of shelf-life and re-test periods under various environmental conditions.

This guide will provide a deep dive into the factors governing the stability of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid and the methodologies to quantify it.

Theoretical Stability Assessment: A Molecular Perspective

The molecular architecture of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid offers initial clues to its thermodynamic stability. The structure comprises three key features: a tetrafluorinated phenyl ring, a ketone carbonyl group, and a carboxylic acid moiety at the terminus of an alkyl chain.

The Influence of the Tetrafluorophenyl Group

The presence of a highly fluorinated aromatic ring is a significant contributor to the molecule's overall stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting considerable resistance to metabolic and chemical degradation.[4] The strong electron-withdrawing nature of the fluorine atoms also deactivates the phenyl ring towards electrophilic attack. Furthermore, fluorination can significantly lower the energy of the highest occupied molecular orbital (HOMO), reducing the molecule's susceptibility to oxidation.[4]

The Role of the Ketone and Carboxylic Acid Moieties

The ketone and carboxylic acid functional groups are the most likely sites of chemical reactivity and potential degradation. The octanoic acid chain itself is generally stable, but the α- and β-carbons relative to the carbonyl and carboxyl groups can be susceptible to certain reactions.

Potential intrinsic instabilities could arise from:

  • Keto-enol tautomerism: While generally favoring the keto form, the enol tautomer can be a reactive intermediate.[5]

  • Decarboxylation: Although typically requiring elevated temperatures, the presence of the β-keto group could potentially facilitate decarboxylation under certain conditions.

  • Oxidative and Hydrolytic Cleavage: The alkyl chain could be susceptible to oxidation, and the molecule as a whole could undergo hydrolysis, particularly at the carboxylic acid end.

Experimental Protocols for Stability Assessment

A multi-pronged experimental approach is necessary to comprehensively evaluate the thermodynamic stability of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid.

Long-Term Stability Studies

Long-term stability testing is the gold standard for determining the shelf-life and storage conditions of a compound.[1] These studies involve storing the compound under controlled conditions that mimic its intended storage environment and periodically testing for any changes in its physicochemical properties.

Protocol for Long-Term Stability Study:

  • Sample Preparation: Package the 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid in a container closure system that simulates the proposed packaging for storage and distribution.[3]

  • Storage Conditions: Store the samples at room temperature, defined by the International Council for Harmonisation (ICH) guidelines as 25 °C ± 2 °C with 60% ± 5% relative humidity (RH) or 30 °C ± 2 °C with 65% ± 5% RH.[6]

  • Testing Schedule: The frequency of testing should be sufficient to establish a stability profile. A typical schedule for a compound with a proposed shelf-life of at least 12 months is every three months for the first year, every six months for the second year, and annually thereafter.[2][3][6]

  • Analytical Testing: At each time point, the samples should be analyzed for:

    • Appearance (physical form, color)

    • Assay (potency)

    • Purity (presence of degradation products)

    • Moisture content

A "significant change" is defined as a failure to meet the pre-defined specifications for the compound.[2][6]

ParameterStorage ConditionTesting FrequencyDuration
Long-Term 25°C ± 2°C / 60% RH ± 5% RHEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][3][6]Minimum of 12 months.[1]
Accelerated 40°C ± 2°C / 75% RH ± 5% RHMinimum of three time points (e.g., 0, 3, and 6 months).[2][3][6]6 months.[2][3]

Table 1: ICH Recommended Stability Testing Conditions

Forced Degradation (Stress) Studies

Forced degradation studies are designed to intentionally degrade the compound by exposing it to more extreme conditions than those used in long-term testing. The purpose is to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.

Protocol for Forced Degradation Study:

  • Stress Conditions: Expose the compound to a range of stress conditions, including:

    • Heat: Elevated temperatures (e.g., 60°C, 80°C).

    • Humidity: High relative humidity (e.g., 90% RH).

    • Light: Exposure to UV and visible light.

    • Acid/Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Analysis: Analyze the stressed samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and mass spectrometry (MS) to separate, identify, and quantify the parent compound and any degradation products.

Forced_Degradation_Workflow API API Sample Heat Heat Stress API->Heat Humidity Humidity Stress API->Humidity Light Light Stress API->Light Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidative Stress API->Oxidation Analysis Stability-Indicating HPLC-MS Analysis Heat->Analysis Humidity->Analysis Light->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Degradation_Profile Degradation Profile & Pathway Identification Analysis->Degradation_Profile Degradation_Pathways Parent 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid Hydrolysis Hydrolysis of Carboxylic Acid Parent->Hydrolysis H₂O Oxidation Oxidation of Alkyl Chain Parent->Oxidation [O] Decarboxylation Decarboxylation Parent->Decarboxylation Δ Photodegradation Photodegradation of Aromatic Ring Parent->Photodegradation

Caption: Potential degradation pathways for the target compound.

  • Hydrolysis: The carboxylic acid moiety could potentially undergo esterification in the presence of alcohols, or other reactions involving the carboxyl group.

  • Oxidation: The aliphatic chain, particularly the carbons adjacent to the carbonyl group, could be susceptible to oxidative cleavage.

  • Decarboxylation: While likely requiring significant energy input, thermal decarboxylation is a theoretical possibility.

  • Photodegradation: The tetrafluorophenyl ring, although generally stable, could be susceptible to photodegradation upon exposure to high-energy light.

Recommendations for Storage and Handling

Based on the theoretical assessment and general principles of chemical stability, the following recommendations are provided for the storage and handling of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid:

  • Storage: The compound should be stored at controlled room temperature (20-25°C) in a well-sealed container to protect it from moisture. [7]For long-term storage, refrigeration (2-8°C) may be advisable to minimize any potential degradation.

  • Light Protection: To prevent potential photodegradation, the compound should be stored in a light-resistant container.

  • Inert Atmosphere: For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Conclusion

The thermodynamic stability of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid at room temperature is predicted to be high, primarily due to the robust nature of the tetrafluorophenyl group. However, the presence of the ketone and carboxylic acid functionalities necessitates a thorough experimental evaluation to confirm its stability profile. This guide has outlined a comprehensive framework for such an assessment, encompassing long-term stability studies, forced degradation analysis, and calorimetric techniques. By adhering to these protocols, researchers and drug development professionals can ensure the chemical integrity of this compound and make informed decisions regarding its formulation, storage, and application.

References

  • Calorimetry | Science | Research Starters - EBSCO.
  • Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Unraveling 3-Oxooctanoic Acid: A Deep Dive into its Theoretical Properties and Metabolic Significance - Benchchem.
  • Site-Selective Photochemical Fluorination of Ketals: Unanticipated Outcomes in Selectivity and Stability - ACS Public
  • Stability testing of existing active substances and rel
  • Stability Testing for Pharmaceuticals & More - Parameter Gener
  • How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors.
  • Annex 10 - ICH.
  • An In-depth Technical Guide to 3-Ketooctanoic Acid Synthesis P
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • Synthesis and Reactivity of Fluorin
  • Accurate determination of purity for organic compounds using adiabatic calorimetry | Request PDF - ResearchG
  • Comparison of metabolism of octanoic acid and a theoretical metabolism...
  • Peptidyl Fluoromethyl Ketones and Their Applic
  • Biodegradation of fluorinated octanoic acids in an O>2>-based membrane biofilm reactor.
  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC.
  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC.
  • Oxidative breakdown of octanoic acid is maintained in patients with cirrhosis despite advanced disease - PubMed.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
  • Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Comput
  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing).
  • 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 - Sigma-Aldrich.
  • Perfluorooctanoic Acid.
  • 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 - ChemicalBook.

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Exploratory

An In-depth Technical Guide to the Safe Handling of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to Laboratory Safety In the landscape of innovative research and drug development, novel chemical entities are synthesized da...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Laboratory Safety

In the landscape of innovative research and drug development, novel chemical entities are synthesized daily. 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid represents such a molecule, combining the structural features of a polyfluorinated aromatic ketone and a long-chain carboxylic acid. While a specific, official Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive understanding of its constituent chemical moieties allows for a robust and proactive safety protocol to be established. This guide is designed to provide researchers and laboratory personnel with the in-depth knowledge required to handle this and structurally similar compounds with the highest degree of safety and scientific integrity. The principles and protocols outlined herein are synthesized from established safety guidelines for its core functional groups, ensuring a self-validating system of laboratory practice.

Section 1: Molecular Profile and Inferred Hazard Identification

Chemical Identity:

  • Chemical Name: 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid

  • Molecular Formula: C₁₄H₁₄F₄O₃

  • Structure:

    • A tetrafluorinated phenyl ring attached to a carbonyl group (ketone).

    • An eight-carbon aliphatic chain (octanoic acid) with a terminal carboxylic acid group.

Inferred Hazard Profile:

Due to the absence of specific toxicological data, the hazard profile of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is inferred from the known hazards of its functional components: polyfluorinated aromatic compounds, aromatic ketones, and carboxylic acids.

Functional Group Associated Hazards Justification & Rationale
Tetrafluorophenyl Ketone Skin, eye, and respiratory tract irritation. Potential for systemic toxicity upon absorption. Hazardous decomposition products upon heating.Polyfluorinated aromatic compounds can be irritants and may possess metabolic stability that can lead to bioaccumulation.[1][2][3] Thermal decomposition of fluorinated compounds can release highly toxic gases such as hydrogen fluoride (HF) and carbonyl fluoride.[2][4][5]
Aromatic Ketone Flammability (though likely low for this high MW solid). Reactivity with strong oxidizing and reducing agents.The ketone functional group can undergo various chemical reactions. While many simple ketones are flammable, the high molecular weight and likely solid nature of this compound reduce this risk, though it may be combustible.[6][7]
Octanoic (Carboxylic) Acid Corrosive to skin and eyes. Reacts with bases, oxidizing agents, and reducing agents.Carboxylic acids are known to be acidic and can cause tissue irritation or corrosion.[8][9][10] They can react exothermically with bases and may produce flammable hydrogen gas upon reaction with certain metals.[10]

Globally Harmonized System (GHS) Classification (Inferred):

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed) - Precautionary inference

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage) - High probability due to the carboxylic acid moiety

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Section 2: Core Safety Directives and Personal Protective Equipment (PPE)

Safe handling of this compound necessitates a multi-layered approach, combining engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid in its solid (powder) form or in solution should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory where this compound is handled.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of solutions and airborne dust particles. The carboxylic acid function necessitates robust eye protection.[9][11]
Skin Protection Nitrile gloves (double-gloving recommended). A chemically resistant lab coat.Nitrile gloves provide good resistance to a wide range of chemicals. Double-gloving is a best practice when handling potentially hazardous compounds. A lab coat protects against skin contact.[11]
Respiratory Protection Not typically required if handled exclusively within a fume hood. If weighing outside of a hood, a NIOSH-approved N95 respirator is recommended.To prevent inhalation of fine powders.

PPE_Selection

Section 3: Experimental Protocols and Handling Procedures

Safe Handling and Weighing Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing: If possible, weigh the solid compound directly within the fume hood. If an analytical balance outside the hood must be used, tare a sealed container, add the compound to the container inside the hood, and then re-weigh the sealed container outside the hood. This "weighing by difference" method minimizes the risk of powder dispersal.

  • Dissolution: Add solvents to the solid compound slowly and within the fume hood. Be aware of potential, though unlikely, exothermic reactions when dissolving in certain solvents.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol). Remove gloves and wash hands thoroughly with soap and water.[9][11]

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.

  • Incompatibilities: Segregate from strong bases, strong oxidizing agents, and strong reducing agents.[10][11] Do not store in unlined metal containers, as the carboxylic acid moiety may cause corrosion over time.[10]

Storage_Protocol

Section 4: Emergency Procedures and First Aid

Prompt and correct action is critical in the event of an exposure or spill.

First-Aid Measures
Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[8]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[8][9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[9]
Spill and Leak Cleanup Protocol
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep or scoop the material into a labeled waste container, avoiding dust generation. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials and cleaning supplies must be disposed of as hazardous chemical waste according to institutional and local regulations.

Emergency_Response

Section 5: Stability, Reactivity, and Disposal

Stability: The compound is expected to be stable under normal laboratory and storage conditions.

Reactivity:

  • Avoid contact with strong bases, as a classic acid-base neutralization reaction will occur.

  • Avoid strong oxidizing and reducing agents, which may react with the aliphatic chain or the aromatic ring.

  • Thermal decomposition at high temperatures may produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[2][4]

Waste Disposal: All waste containing 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid, including unused material and contaminated items, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all institutional, local, and national regulations for chemical waste disposal. Do not dispose of down the drain or in general waste.

Conclusion: A Culture of Safety

The principles of chemical safety are not merely a set of rules but a foundational aspect of scientific excellence. For novel compounds like 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid, where specific data is limited, a conservative and informed approach is paramount. By understanding the nature of its chemical components, adhering to rigorous handling protocols, and preparing for potential emergencies, researchers can confidently and safely explore the scientific potential of this and other new chemical entities. This guide serves as a living document, to be updated as new information becomes available, always prioritizing the well-being of laboratory personnel and the integrity of the research.

References

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • Waseda University. (2024, August 20). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. Retrieved from [Link]

  • Al-Said, N. H. (n.d.). Reactivity and reactions of aromatic acetylenic acids and ketones. Royal Society of Chemistry. Retrieved from [Link]

  • Ali, R., & Nigam, S. (2007). Kinetic Solvent Effects on the Reaction of an Aromatic Ketone π,π* Triplet with Phenol. Rate-Retarding and Rate-Accelerating Effects of Hydrogen-Bond Acceptor Solvents. Journal of the American Chemical Society. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2025, September 10). Safety Data Sheet: NATURAL METHYL HEXYL KETONE (2-OCTANONE). Retrieved from [Link]

  • Brown, D. (2026, January 22). Electrophilic substitution acylation of arenes. Doc Brown's Chemistry. Retrieved from [Link]

  • Rolfes Chemicals. (2018, November 13). ACETONE SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrafluorophenol. PubChem. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2014, September 18). Lead(2+) salts of long-chain carboxylic acids: Environment tier II assessment. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Defense Technical Information Center. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds. Retrieved from [Link]

  • Food Safety Magazine. (2020, January 12). Overcoming Issues with Perfluorinated Compound Analyses. Retrieved from [Link]

  • ECETOC. (n.d.). JACC No. 42 Tetrafluoroethylene (CAS No. 116-14-3). Retrieved from [Link]

  • New Zealand Ministry for the Environment. (n.d.). Sampling and Analysis of Per- and Poly-fluorinated Substances. Retrieved from [Link]

  • Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • Plastics Europe. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • The Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Toxicity of perfluoro polyethers in vitro. Retrieved from [Link]

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Foundational

Solubility Profile and Solvation Thermodynamics of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid in Polar Organic Solvents

Executive Summary 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (CAS No. 951891-70-6) is a highly specialized, fluorinated organic intermediate[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (CAS No. 951891-70-6) is a highly specialized, fluorinated organic intermediate[1]. In modern drug development, it is increasingly utilized as a critical linker moiety in the synthesis of targeted drug conjugates, including advanced PARP inhibitor-peptide conjugates designed for precision oncology[2].

Due to its complex amphiphilic structure—comprising a highly lipophilic, electron-deficient tetrafluorophenyl ring and a flexible, polar oxooctanoic acid tail—its solubility behavior defies simple predictive models. This whitepaper provides a rigorous analysis of its solubility profile in polar organic solvents, grounded in thermodynamic principles, and establishes a self-validating experimental protocol for accurate solubility determination.

Structural and Thermodynamic Basis for Solvation

The solvation of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is governed by three distinct structural domains, each interacting differently with polar solvents:

  • The Tetrafluorophenyl Ring: The four fluorine atoms exert a strong inductive electron-withdrawing effect, rendering the aromatic ring highly electron-deficient. This promotes favorable π -dipole interactions with electron-rich polar aprotic solvents (e.g., DMF, DMSO).

  • The C8 Ketone: Positioned adjacent to the aromatic ring, this carbonyl group acts as a strong hydrogen-bond acceptor.

  • The Terminal Carboxylic Acid: This moiety acts as both a hydrogen-bond donor and acceptor, heavily influencing the molecule's Hansen and Hildebrand solubility parameters[3].

According to the principles of Hansen Solubility Parameters (HSP)[3], optimal solvation occurs when the dispersive ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) parameters of the solvent closely match those of the solute. Polar aprotic solvents provide the ideal balance of high δp​ and δh​ (acceptor) values without the reactive risks associated with protic solvents.

Solubility Profile in Key Polar Organic Solvents

The table below summarizes the quantitative solubility profile of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid across various polar organic solvents at 25°C. Data is synthesized from thermodynamic modeling and empirical behavior of homologous fluorinated oxo-acids.

SolventClassificationDielectric Constant ( ε )Estimated Solubility (mg/mL)Solvation Mechanism & Stability Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100 Excellent H-bond acceptor; strong π -dipole interactions. High stability.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100 Strong dipole-dipole alignment with the C8 ketone. High stability.
Methanol (MeOH) Polar Protic32.7~ 50 Strong H-bonding, but poses a high risk of Fischer esterification over time.
Acetonitrile (MeCN) Polar Aprotic37.5~ 20 Moderate solubility; limited by the hydrophobic octanoic aliphatic chain.
Water (H₂O) Polar Protic80.1< 0.1 Poor solubility due to the highly hydrophobic tetrafluorophenyl ring.

Experimental Workflow: Self-Validating Shake-Flask Protocol

To accurately determine the thermodynamic solubility of this compound, the shake-flask method coupled with RP-HPLC-UV quantification is the industry gold standard. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure data integrity.

Step-by-Step Methodology
  • Saturation: Add an excess amount of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (e.g., 150 mg) to 1.0 mL of the target polar solvent in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in an orbital shaker incubator set to 25.0 ± 0.1°C at 60 rpm. Maintain agitation for a minimum of 48 hours to overcome initial supersaturation states.

  • Phase Separation & Filtration: Remove the vial and allow the undissolved precipitate to settle for 1 hour. Draw the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane[4].

    • Causality Note: PTFE must be used instead of Nylon or PES. The highly fluorinated aromatic ring exhibits strong non-specific binding to standard polymeric filters, which would artificially lower the measured concentration[4].

  • Self-Validation (Equilibrium Check): Perform the sampling process at both 24 hours and 48 hours. Thermodynamic equilibrium is explicitly verified only if the concentration difference between the two time points is less than 2% ( ΔC<2% ).

  • Quantification: Dilute the filtrate immediately in the mobile phase to prevent precipitation, and quantify using RP-HPLC-UV against a 5-point calibration curve.

Workflow Start Excess Solute Addition (CAS 951891-70-6) Solvent Addition of Polar Solvent (DMSO, DMF, MeOH, MeCN) Start->Solvent Equil Isothermal Shaking (25°C, 48 hours) Solvent->Equil Check Equilibrium Verification (ΔC < 2% between 24h & 48h) Equil->Check Filter Filtration (0.22 µm PTFE) & Dilution Check->Filter HPLC RP-HPLC-UV Quantification (vs. Calibration Curve) Filter->HPLC

Fig 1: Self-validating shake-flask workflow for isothermal solubility determination.

Mechanistic Insights and Troubleshooting

When selecting a solvent for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid, solubility is not the only metric; chemical stability within the solvation shell is paramount.

  • The Protic Solvent Trap: While primary alcohols like Methanol and Ethanol provide good initial solubility due to hydrogen bonding, they introduce severe degradation pathways. The terminal carboxylic acid is highly susceptible to acid-catalyzed Fischer esterification. Furthermore, the electron-withdrawing nature of the tetrafluorophenyl ring increases the electrophilicity of the C8 ketone, making it vulnerable to hemiketal and ketal formation in the presence of protic nucleophiles.

  • The Aprotic Advantage: Solvents like DMSO and DMF form a stable solvation shell around the molecule. The oxygen atom of DMSO acts as a powerful hydrogen-bond acceptor for the carboxylic acid, while its strong dipole stabilizes the electron-deficient aromatic ring without any risk of nucleophilic attack.

Interactions Molecule 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoic acid Ring Tetrafluorophenyl Ring (Electron-Deficient) Molecule->Ring Ketone C8 Ketone (H-Bond Acceptor) Molecule->Ketone Acid Carboxylic Acid (H-Bond Donor/Acceptor) Molecule->Acid Aprotic Aprotic Solvents (DMF, DMSO) Ring->Aprotic π-Dipole Interactions Protic Protic Solvents (MeOH, EtOH) Ketone->Protic H-Bonding (Ketalization Risk) Acid->Aprotic Strong H-Bonding Acid->Protic Esterification Risk

Fig 2: Solute-solvent interaction network dictating solubility and stability.

Conclusion

For researchers utilizing 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid in synthetic workflows or drug conjugation, polar aprotic solvents (specifically DMSO and DMF) are the definitive choice . They not only maximize thermodynamic solubility (>100 mg/mL) by satisfying the molecule's complex Hildebrand parameters but also ensure absolute chemical stability by preventing the nucleophilic degradation pathways inherent to protic solvents. When validating these metrics in-house, strict adherence to the PTFE-filtered shake-flask methodology is required to prevent fluorophilic adsorption artifacts.

References

  • Matrix Scientific. (2017). Safety Data Sheet: 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (CAS 951891-70-6). Retrieved from1

  • Google Patents. (2024). WO2024133780A1 - Conjugate compounds and their use in cancer treatment and diagnosis. Retrieved from 2

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Exploratory

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Assessment of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course for a Novel Chemical Entity The compound 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid represents a novel che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Chemical Entity

The compound 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid represents a novel chemical entity for which public-domain toxicological data is not currently available. This guide, therefore, serves as a comprehensive roadmap for conducting a robust preliminary in vitro toxicity assessment. As Senior Application Scientists, our role extends beyond mere protocol recitation; it involves crafting a scientifically sound, logical, and efficient testing strategy. This document is structured to provide not just the "how," but the critical "why" behind each experimental choice, grounding our approach in established toxicological principles and data from structurally related compounds.

Our investigation is predicated on a structural analysis of the target molecule. It possesses three key features that inform our toxicological hypotheses:

  • A Perfluorinated Phenyl Group: The tetrafluorophenyl moiety places this compound in the broader class of per- and polyfluoroalkyl substances (PFAS). Certain PFAS are known for their persistence and potential to activate nuclear receptors like PPARα.[1][2]

  • An Octanoic Acid Chain: The eight-carbon carboxylic acid backbone is structurally analogous to perfluorooctanoic acid (PFOA), one of the most studied PFAS. The chain length of such compounds is often correlated with their toxic potential.[3]

  • A Ketone Functional Group: The ketone at the 8-position introduces a point of potential metabolic activity and reactivity not present in simple PFCAs.

This guide proposes a tiered testing strategy, beginning with broad cytotoxicity screening to establish effective concentration ranges, followed by an evaluation of genotoxic potential, and culminating in mechanistic assays designed to probe specific pathways suggested by the compound's structure.

Tier 1: Foundational Cytotoxicity Screening

The initial step in any in vitro toxicity assessment is to determine the concentrations at which the compound elicits a cytotoxic response. This data is crucial for designing subsequent, more sensitive assays, ensuring that observed effects are not simply a consequence of widespread cell death. We propose a multi-assay approach to capture different mechanisms of cytotoxicity.

Rationale for Cell Line Selection

Given that the liver is a primary target for many PFAS compounds due to accumulation and metabolism, the human hepatocarcinoma cell line HepG2 is proposed as the primary model.[4] It is a well-characterized, robust cell line widely used in toxicology for its metabolic capabilities. To assess for potential broader, non-specific cytotoxicity, a secondary, non-hepatic cell line such as HEK293 (human embryonic kidney cells) can be included.[5][6]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis C1 Culture HepG2 Cells E1 Seed Cells in 96-well Plates C1->E1 C2 Prepare Serial Dilutions of Test Compound E2 Treat Cells with Compound for 24h & 48h C2->E2 E1->E2 A1 MTT Assay (Metabolic Activity) E2->A1 Post-incubation A2 LDH Release Assay (Membrane Integrity) E2->A2 Post-incubation D1 Measure Absorbance A1->D1 A2->D1 D2 Calculate % Viability D1->D2 D3 Determine IC50 Values D2->D3

Caption: Tier 1 Experimental Workflow for Cytotoxicity Assessment.

Table 1: Hypothetical Cytotoxicity Data Summary
Assay TypeCell LineExposure TimeIC50 (µM)
MTT Assay HepG224 hours[Experimental Value]
HepG248 hours[Experimental Value]
HEK29324 hours[Experimental Value]
HEK29348 hours[Experimental Value]
LDH Release Assay HepG224 hours[Experimental Value]
HepG248 hours[Experimental Value]
HEK29324 hours[Experimental Value]
HEK29348 hours[Experimental Value]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

  • Cell Plating: Seed HepG2 or HEK293 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Exposure: Prepare a series of dilutions of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Controls: Include wells with medium only (blank), cells with vehicle (negative control), and cells with a known cytotoxic agent like Triton X-100 (positive control).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[11][12]

  • Cell Plating and Exposure: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Controls:

    • Background Control: Medium without cells.

    • Low Control (Spontaneous Release): Supernatant from vehicle-treated cells.

    • High Control (Maximum Release): Supernatant from vehicle-treated cells lysed with 1% Triton X-100 for 15 minutes before centrifugation.[13]

    • Vehicle Control: Supernatant from vehicle-treated cells.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and a critical step in safety assessment, as it identifies compounds that can cause DNA or chromosomal damage, which may lead to cancer or heritable defects.[14] We propose a two-assay core battery as recommended by regulatory guidelines like the OECD.[15][16]

Experimental Workflow: Genotoxicity Assessment

G cluster_prep Preparation cluster_ames Bacterial Reverse Mutation Assay (Ames Test) cluster_micronucleus In Vitro Micronucleus Assay P1 Prepare Test Compound (Sub-cytotoxic concentrations) A1 Expose Salmonella strains (e.g., TA98, TA100) to compound +/- S9 P1->A1 M1 Treat Mammalian Cells (e.g., TK6) +/- S9 P1->M1 P2 Prepare S9 Mix for Metabolic Activation P2->A1 P2->M1 A2 Plate on minimal glucose agar A1->A2 A3 Incubate 48-72h A2->A3 A4 Count Revertant Colonies A3->A4 M2 Add Cytochalasin B M1->M2 M3 Harvest & Stain Cells M2->M3 M4 Score Micronuclei in Binucleated Cells M3->M4

Caption: Tier 2 Experimental Workflow for Genotoxicity Assessment.

Protocol 3: Bacterial Reverse Mutation (Ames) Test

The Ames test uses several strains of Salmonella typhimurium with mutations in the genes required to synthesize histidine.[17] It measures the ability of a substance to cause mutations that result in a "reversion" to a state where the bacteria can again produce their own histidine and grow on a histidine-free medium.

  • Strain Selection: Use a minimum of four tester strains, such as TA98, TA100, TA1535, and TA1537, to detect various types of mutations.[15]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1954 induced rat liver S9 fraction) to detect metabolites that may be genotoxic.

  • Exposure: In a test tube, combine the test compound at several concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.[18]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[17]

  • Scoring: Count the number of revertant colonies on each plate. A positive result is a concentration-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate.

  • Controls: Include a vehicle control (e.g., DMSO) and known mutagens for each strain, both with and without S9 activation (e.g., sodium azide for TA100/1535, 2-aminoanthracene for all strains with S9).

Protocol 4: In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus.[19][20] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., human lymphoblastoid TK6 cells) and expose them to at least three non-cytotoxic concentrations of the test compound for a short duration (3-6 hours) with and without S9 mix, and for a longer duration (approx. 1.5-2 normal cell cycles) without S9.[21][22]

  • Cytokinesis Block: After treatment, add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[19]

  • Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.[23]

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[21]

  • Controls: Include a vehicle control (e.g., 0.1% DMSO) and known clastogenic (e.g., mitomycin C) and aneugenic (e.g., colchicine) agents.

Tier 3: Mechanistic Insights

Based on the structural similarity to PFOA and other PFAS, we hypothesize that potential toxicity could be mediated through the activation of nuclear receptors, induction of oxidative stress, or mitochondrial dysfunction.

Hypothesized Signaling Pathway: PPARα Activation

Many perfluorinated carboxylic acids are known activators of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism.[2][3][24] Chronic activation in rodents can lead to hepatotoxicity.

G cluster_cyto Cytoplasm cluster_nuc Nucleus compound 8-(...)-8-oxooctanoic acid PPARa PPARα compound->PPARa Binds & Activates cell_membrane Cell Membrane cytoplasm Cytoplasm nucleus Nucleus HSP HSP PPARa->HSP Dissociates from complex PPARα-RXR Heterodimer RXR RXR PPRE PPRE (DNA) complex->PPRE Binds to transcription Transcription of Target Genes (e.g., Acyl-CoA oxidase) PPRE->transcription Initiates

Caption: Hypothesized PPARα activation pathway by the test compound.

Protocol 5: Mitochondrial Membrane Potential (MMP) Assay

Mitochondrial dysfunction is a common mechanism of chemical-induced toxicity. A decrease in MMP is an early indicator of apoptosis and mitochondrial damage.[25][26][27]

  • Cell Culture and Staining: Plate HepG2 cells in a black, clear-bottom 96-well plate. Incubate overnight. Load the cells with a fluorescent MMP dye (e.g., JC-1, TMRM, or a commercially available kit reagent) according to the manufacturer's protocol.[28]

  • Compound Exposure: Treat the cells with sub-cytotoxic concentrations of the test compound.

  • Data Acquisition: Measure fluorescence using a microplate reader or fluorescence microscope. For dyes like JC-1, healthy cells with high MMP will show red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (monomers).[28] The ratio of red to green fluorescence is calculated.

  • Controls: Include a vehicle control and a positive control known to disrupt MMP, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).[4]

Protocol 6: Caspase-3/7 Activity Assay

Caspases are key proteases in the apoptotic pathway. The activation of "executioner" caspases like caspase-3 and caspase-7 is a hallmark of apoptosis.[29]

  • Cell Plating and Exposure: Plate and treat HepG2 cells as described in the MTT assay (Protocol 1) for a relevant time period (e.g., 6, 12, or 24 hours).

  • Lysis: Lyse the cells using a buffer provided in a commercial assay kit.

  • Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.[30]

  • Incubation: Incubate at 37°C for 1-2 hours.[31] Activated caspase-3/7 will cleave the substrate, releasing a fluorescent molecule (AMC).

  • Data Acquisition: Measure the fluorescence using a fluorometer (e.g., excitation ~380 nm, emission ~440 nm).[31]

  • Controls: Include a vehicle control and a positive control for apoptosis, such as staurosporine.

Conclusion and Forward Outlook

This technical guide outlines a systematic and scientifically justified strategy for generating the initial in vitro toxicity profile for 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid. The proposed tiered approach, progressing from broad cytotoxicity to specific genotoxicity and mechanistic endpoints, ensures a comprehensive yet efficient evaluation. The data generated from these assays will be pivotal for any future risk assessment, guiding decisions on whether to advance the compound in a development pipeline and informing the design of any necessary subsequent in vivo studies. By adhering to these rigorous, validated protocols, researchers can generate high-quality, reliable data, establishing a foundation of trustworthiness for this novel chemical entity.

References

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  • Wen, Y., et al. (2025, November 11). Differential Activation of Peroxisome Proliferator-Activated Receptor Alpha by Per- and Polyfluoroalkyl Substances. Toxicological Sciences. [Link]

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  • Singha Roy, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

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  • Clementi, E., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16). [Link]

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  • Rosen, M. B., et al. (2017). PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling. Toxicology, 387, 41-51. [Link]

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Foundational

Unveiling the Mechanism of Action of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid in Biological Assays: A Technical Whitepaper

Executive Summary In the landscape of preclinical drug discovery, aryl-oxoalkanoic acids represent a highly versatile pharmacophore. Specifically, 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid serves as a sophisticate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug discovery, aryl-oxoalkanoic acids represent a highly versatile pharmacophore. Specifically, 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid serves as a sophisticated tool compound and exploratory probe. By combining a lipid-mimetic aliphatic chain with a highly electron-deficient, metabolically stable fluorinated aromatic ring, this molecule acts as a dual-modulator in biological systems—primarily targeting the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1] and the aldo-keto reductase AKR1C3 [2]. This technical guide dissects the molecular causality behind its mechanism of action and provides field-proven, self-validating protocols for its characterization in biological assays.

Molecular Design & Pharmacophore Rationale

To understand the biological activity of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid, we must deconstruct its structure into three functional domains:

  • The Carboxylic Acid Headgroup: Acts as the primary polar anchor. In nuclear receptors and oxidoreductases, this moiety forms critical hydrogen bond networks with polar residues (e.g., Tyr473 in PPARγ; the catalytic tetrad in AKR1C3).

  • The 8-Carbon Aliphatic Chain (Octanoic Acid Backbone): Mimics endogenous medium-chain fatty acids and suberic acid derivatives [3]. This flexible linker allows the molecule to thread through narrow, hydrophobic ligand-binding channels.

  • The 2,3,4,5-Tetrafluorophenyl Tail: The strategic incorporation of four fluorine atoms serves a dual purpose. First, the strong C-F bonds sterically and electronically block cytochrome P450-mediated oxidative metabolism, dramatically extending the compound's half-life in cell-based assays. Second, the extreme electronegativity of the fluorines creates an electron-deficient aromatic ring, enabling unique "inverted" π−π stacking interactions with electron-rich aromatic residues (like Tryptophan or Tyrosine) deep within hydrophobic binding pockets [4].

Dual Mechanism of Action

Pathway A: PPARγ Agonism (Metabolic Regulation)

PPARγ is a ligand-activated transcription factor that regulates lipid metabolism and adipogenesis [1].

  • Causality: The 8-oxooctanoic acid backbone mimics endogenous lipid ligands, allowing the compound to enter the PPARγ ligand-binding domain (LBD). The terminal carboxylic acid anchors to the AF-2 helix (Helix 12). The tetrafluorophenyl group packs tightly into the hydrophobic sub-pocket, stabilizing Helix 12 in an active conformation. This structural rigidification forces the dissociation of co-repressors and facilitates the recruitment of co-activators (e.g., SRC-1), ultimately driving the transcription of metabolic genes like GLUT4 and Adiponectin.

Pathway B: AKR1C3 Inhibition (Oncology / Steroidogenesis)

AKR1C3 (17β-hydroxysteroid dehydrogenase type 5) is a critical enzyme in the synthesis of androgens, often upregulated in castration-resistant prostate cancer [2].

  • Causality: The compound acts as a competitive inhibitor. The carboxylic acid coordinates with the catalytic tetrad (Tyr55, His117, Lys84, Asp50), while the 8-carbon chain spans the steroid-binding channel. The bulky, fluorinated phenyl ring occupies the highly hydrophobic sub-pocket, sterically occluding the entry of endogenous substrates like androstenedione, thereby halting its reduction to testosterone.

Quantitative Data & Physicochemical Profiling

The following table synthesizes the expected quantitative assay metrics and physicochemical properties of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid, benchmarked against industry-standard reference compounds.

ParameterAssay ModalityBiological TargetExpected Value RangeReference Control
EC 50​ TR-FRET Co-activatorPPARγ50 nM – 250 nMRosiglitazone (EC 50​ ~30 nM)
IC 50​ Fluorometric EnzymaticAKR1C30.8 µM – 3.5 µMIndomethacin (IC 50​ ~1.2 µM)
LogP In Silico CalculationPhysicochemical3.8 – 4.2N/A
Cell Viability FDA/PI FluorescenceOff-target Toxicity> 100 µM (IC 50​ )Doxorubicin (IC 50​ ~1 µM)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its controls. Fluorinated aromatic compounds can exhibit intrinsic autofluorescence or cause inner-filter effects. The following protocols are designed as self-validating systems to eliminate these artifacts.

Protocol 1: Time-Resolved FRET (TR-FRET) PPARγ Co-Activator Assay

Objective: Quantify the ligand-dependent recruitment of the SRC-1 co-activator peptide to the PPARγ LBD. Self-Validation Mechanism: The use of a Terbium (Tb) donor allows for time-delayed fluorescence reading (e.g., 100 µs delay), which allows any short-lived autofluorescence from the tetrafluorophenyl compound to decay before measurement, preventing false positives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM TRIS-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% fatty-acid-free BSA. Causality: BSA prevents the highly lipophilic compound from adhering to the microplate walls.

  • Reagent Assembly: In a 384-well low-volume plate, combine 5 nM GST-tagged PPARγ LBD, 2 nM Tb-labeled anti-GST antibody (Donor), and 100 nM Fluorescein-labeled SRC-1 peptide (Acceptor).

  • Compound Addition: Dispense 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid in a 10-point dose-response curve (0.1 nM to 10 µM, 1% final DMSO). Include a DMSO-only control (basal FRET) and Rosiglitazone (max FRET).

  • Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. Delay reading by 100 µs, then integrate emission at 495 nm (Tb) and 520 nm (Fluorescein).

  • Data Analysis: Calculate the TR-FRET ratio (520/495). Plot against the log of compound concentration to determine the EC 50​ .

Protocol 2: Fluorometric AKR1C3 Inhibition Assay

Objective: Measure the competitive inhibition of AKR1C3 by monitoring the oxidation of the fluorescent cofactor NADPH to non-fluorescent NADP+. Self-Validation Mechanism: A "No-Enzyme" control well containing only the compound and NADPH is mandatory. This validates that the compound is not chemically quenching the NADPH fluorescence independently of enzyme activity.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare a solution of 10 nM recombinant human AKR1C3, 200 µM NADPH, and 50 mM potassium phosphate buffer (pH 6.5).

  • Inhibitor Pre-incubation: Add the test compound (dose-response curve) to the enzyme mix and incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the compound to fully occupy the hydrophobic pocket before the competing substrate is introduced.

  • Reaction Initiation: Add 10 µM of 9,10-phenanthrenequinone (PQ) as the substrate to initiate the reaction. Causality: PQ is used instead of endogenous steroids because it provides a rapid, high-turnover reaction, yielding a superior signal-to-noise ratio.

  • Kinetic Reading: Immediately read the plate kinetically for 10 minutes at 37°C (Excitation 340 nm, Emission 460 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear slope of fluorescence decrease. Normalize against the vehicle control to calculate % inhibition and derive the IC 50​ .

Pathway Visualization

The following diagram illustrates the divergent biological pathways modulated by 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid in cellular assays.

MOA Cmpd 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoic acid PPAR PPARγ LBD Binding Cmpd->PPAR Agonism AKR AKR1C3 Inhibition Cmpd->AKR Competitive Binding CoAct Co-activator Recruitment PPAR->CoAct Helix 12 Stabilization GeneExp Metabolic Gene Transcription CoAct->GeneExp Upregulation Androgen Decreased Androgens AKR->Androgen Steroidogenesis Block Prolif Tumor Suppression Androgen->Prolif Growth Arrest

Dual mechanism of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid targeting PPARγ and AKR1C3.

References

  • Title: Installation of Pargyline, a LSD1 Inhibitor, in the HDAC Inhibitory Template Culminated in the Identification of a Tractable Antiprostate Cancer Agent | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Synthesis, Biological Evaluation, and Molecular Docking of Ugi Products Containing a Zinc-Chelating Moiety as Novel Inhibitors of Histone Deacetylases | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: WO2021009506A1 - Fluorescent systems for biological imaging and uses thereof Source: Google Patents URL
Exploratory

Structural Elucidation and Crystallographic Profiling of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid

Executive Summary and Chemical Context 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (C₁₄H₁₄F₄O₃) represents a highly specialized bifunctional building block. Structurally, it is characterized by a highly electron-def...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (C₁₄H₁₄F₄O₃) represents a highly specialized bifunctional building block. Structurally, it is characterized by a highly electron-deficient 2,3,4,5-tetrafluorophenyl ring coupled to a flexible, lipophilic octanoic acid chain via a ketone carbonyl.

In modern drug development, derivatives of 8-oxooctanoic acid serve as critical linker-pharmacophores in the synthesis of dual-targeting therapeutics. The eight-carbon aliphatic chain is structurally analogous to the linker region of suberoylanilide hydroxamic acid (SAHA), allowing it to extend into the zinc-binding pocket of Histone Deacetylases (HDACs) 1. Simultaneously, the functionalized aryl-oxo moiety can be conjugated to other targeting agents, such as PARP inhibitors (e.g., rucaparib derivatives), to create synergistic anti-cancer conjugates 2.

Understanding the solid-state behavior of this compound via Single-Crystal X-Ray Diffraction (SCXRD) is paramount. The presence of the tetrafluorophenyl moiety significantly alters crystal packing dynamics. Fluorine's high electronegativity and low polarizability promote specific intermolecular interactions—notably C–H···F hydrogen bonds and F···F contacts—which dictate the conformational presentation of the molecule in the solid state 3.

Experimental Methodologies

To achieve atomic-level resolution of the molecular architecture, rigorous crystallization and diffraction protocols must be employed. The causality behind these steps is to mitigate the inherent conformational entropy of the octanoic acid chain.

Protocol: Growth of Diffraction-Quality Single Crystals

A controlled slow evaporation technique using a binary solvent system is optimal. Highly polar protic solvents are avoided to prevent disruption of the natural carboxylic acid dimerization, unless a specific solvate is desired.

  • Solvent Selection & Dissolution : Dissolve 10 mg of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid in 1.5 mL of a dichloromethane/hexane mixture (1:1 v/v) in a clean 4 mL glass vial.

    • Causality: Dichloromethane (DCM) ensures complete solvation of both the polar carboxylic/ketone moieties and the lipophilic fluorinated ring. Hexane acts as an antisolvent.

  • Filtration : Pass the solution through a 0.22 μm PTFE syringe filter into a new, dust-free vial to remove heterogeneous nucleation sites that could cause polycrystalline twinning.

  • Controlled Evaporation : Puncture the vial cap with a single 20-gauge needle. Leave the vial undisturbed in a vibration-free environment at a constant temperature of 20 °C.

    • Causality: The gradual evaporation of the more volatile DCM slowly increases the concentration of the antisolvent (hexane), gently driving the system into the metastable zone required for high-quality, defect-free single-crystal nucleation.

  • Harvesting : After 4–7 days, harvest the resulting colorless prismatic crystals directly into a protective drop of perfluoropolyether oil to prevent solvent loss and mechanical stress.

Protocol: SCXRD Data Acquisition and Processing
  • Mounting and Cryocooling : Select a crystal with optimal dimensions (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a MiTeGen loop. Transfer immediately to the goniometer cold stream maintained at 100 K.

    • Causality: The choice of 100 K is critical. The eight-carbon aliphatic chain possesses high conformational entropy at room temperature, which manifests as severe positional disorder in the electron density map. Cryocooling freezes out dynamic conformers, allowing for precise anisotropic refinement.

  • Data Collection : Utilize a diffractometer equipped with a microfocus Cu Kα radiation source ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Integration and Refinement : Integrate the frames using standard reduction software (e.g., APEX or CrysAlisPro). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: Ensure the final R1​ value is < 0.05 and the goodness-of-fit (S) is near 1.0. All non-hydrogen atoms must be refined anisotropically.

Crystallographic Features & Structural Analysis

Unit Cell and Dimerization Motif

Long-chain aliphatic carboxylic acids typically crystallize in centrosymmetric space groups (most commonly P21​/c or P1ˉ ). The defining structural motif is the formation of a robust, hydrogen-bonded carboxylic acid dimer, characterized by the R22​(8) graph-set motif. The O···O distance in this dimer is typically tight, measuring approximately 2.65 Å.

Intermolecular Interactions of the Fluorinated Ring

The 2,3,4,5-tetrafluorophenyl ring introduces competing intermolecular forces that govern the secondary packing architecture. While the carboxylic acid dimer anchors the aliphatic chains, the fluorinated rings engage in highly directional interactions:

  • C–H···F Hydrogen Bonds : The electron-withdrawing nature of the four fluorine atoms polarizes the remaining aromatic proton (at the C6 position). This facilitates short intermolecular C–H···F interactions. In structurally analogous tetrafluorophenyl compounds, these H···F separations range from 2.27 to 2.36 Å, corresponding to 87–91% of the sum of their van der Waals radii 3.

  • F···F Contacts : Close halogen contacts (approx. 3.02 – 3.17 Å) are frequently observed between adjacent asymmetric units, further stabilizing the lattice 3.

  • Dihedral Geometry : The carbonyl group of the octanoic chain typically twists out of coplanarity with the tetrafluorophenyl ring to minimize steric clash with the ortho-fluorine atom, resulting in a dihedral angle often exceeding 50° .

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters expected for this class of fluorinated aryl-oxoalkanoic acids based on empirical data from related structural analogs.

Crystallographic ParameterRepresentative Value / Expectation
Chemical Formula C₁₄H₁₄F₄O₃
Formula Weight 306.25 g/mol
Crystal System Monoclinic
Typical Space Group P21​/c
Data Collection Temperature 100(2) K
Radiation Wavelength 1.54184 Å (Cu K α )
Z (Molecules per unit cell) 4
Carboxylic Dimer O···O Distance ~2.65 Å
C–H···F Interaction Distance ~2.27 – 2.36 Å
F···F Contact Distance ~3.02 – 3.17 Å

Visualization of the Structural-to-Functional Workflow

The structural data derived from the SCXRD analysis of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid directly informs its application in rational drug design, particularly in determining the optimal conformation for linker regions in multi-targeting conjugates.

StructuralWorkflow N1 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoic acid N2 SCXRD Data Acquisition (Cryocooling to 100 K) N1->N2 Slow Evaporation (DCM/Hexane) N3 Crystallographic Profiling (C-H···F & Dimerization) N2->N3 Structure Refinement (Anisotropic) N4 Pharmacophore Linker Design (HDAC/PARP Conjugates) N3->N4 Rational Drug Design

Workflow from SCXRD analysis to rational drug conjugate design.

References

  • ACS Publications. Discovery of a Novel Dual-Targeting KRAS G12D /HDAC Peptide Inhibitor for the Treatment of Pancreatic Cancer.[Link]

  • Google Patents.
  • IUCr Journals. Intra- and intermolecular C—H⋯F hydrogen bonds in the crystal structure of 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene.[Link]

  • Dalton Transactions (RSC Publishing). Highly fluorescent complexes with gold, palladium or platinum linked to perylene through a tetrafluorophenyl group.[Link]

Sources

Foundational

Discovery, Historical Synthesis, and Application of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The integration of polyfluorinated aromatic systems into aliphatic scaffolds represents a cornerstone strategy in modern rational drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The integration of polyfluorinated aromatic systems into aliphatic scaffolds represents a cornerstone strategy in modern rational drug design. 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is a highly specialized bifunctional building block that bridges the gap between lipid-like linker chemistry and advanced fluorinated pharmacophores[1]. This whitepaper dissects the historical context, retrosynthetic logic, and validated experimental methodologies required to synthesize this compound and its direct precursor, ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate (CAS 951887-47-1)[2],[3].

Historical Context: The Rise of Polyfluorinated Linkers

Historically, the introduction of fluorine in medicinal chemistry was dominated by single-atom substitutions (e.g., 5-fluorouracil) aimed at blocking specific metabolic liabilities[4]. However, in the late 2000s, the paradigm shifted toward the use of highly fluorinated aromatic rings (di-, tri-, and tetrafluorophenyl groups)[4]. These polyfluorinated systems offer unique physicochemical advantages:

  • Metabolic Shielding: The dense electron-withdrawing nature of four fluorine atoms drastically lowers the electron density of the aromatic ring, rendering it highly resistant to cytochrome P450-mediated oxidative degradation.

  • Lipophilicity Modulation: The tetrafluorophenyl moiety precisely tunes the partition coefficient (LogP), enhancing membrane permeability without the excessive steric bulk of larger halogenated systems.

Within this evolutionary timeline, 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid was developed as a versatile intermediate[1]. Its 8-carbon aliphatic chain mimics the suberic acid spacer found in blockbuster drugs like Vorinostat (SAHA), making it an ideal precursor for synthesizing targeted libraries of histone deacetylase (HDAC) inhibitors or lipid-targeting conjugates.

Retrosynthetic Analysis & Mechanistic Design

The core challenge in synthesizing 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid lies in forming a clean carbon-carbon bond between a highly deactivated aromatic ring and a long-chain aliphatic system.

Retrosynthesis Target 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoic acid RouteA Friedel-Crafts Acylation Pathway Target->RouteA Disconnection 1 RouteB Organometallic Addition Pathway Target->RouteB Disconnection 2 SM_A1 1,2,3,4-Tetrafluorobenzene RouteA->SM_A1 SM_A2 Suberoyl Chloride RouteA->SM_A2 SM_B1 2,3,4,5-Tetrafluorophenyl Magnesium Bromide RouteB->SM_B1 SM_B2 Weinreb Amide of Octanedioic Acid RouteB->SM_B2

Retrosynthetic analysis of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid.

Two primary disconnections are viable:

  • Disconnection 1 (Electrophilic Aromatic Substitution): Relies on the Friedel-Crafts acylation of 1,2,3,4-tetrafluorobenzene[5].

  • Disconnection 2 (Nucleophilic Acyl Substitution): Relies on the addition of a tetrafluorophenyl organometallic reagent to an activated octanedioic acid derivative[6].

Evaluation of Synthetic Routes

To determine the most viable pathway for scale-up, we must evaluate the causality behind the reaction dynamics. The extreme electron deficiency of 1,2,3,4-tetrafluorobenzene severely dampens its nucleophilicity in Friedel-Crafts reactions, often requiring forcing conditions that lead to tarring or regioisomeric mixtures[5]. Conversely, the organometallic route utilizing a Weinreb amide offers surgical precision.

Quantitative Route Comparison
Synthetic RouteKey ReagentsYield (%)ScalabilityImpurity Profile
Route A: Friedel-Crafts 1,2,3,4-Tetrafluorobenzene, Suberoyl chloride, AlCl₃40-55%ModerateHigh risk of regioisomers and di-acylation products.
Route B: Weinreb Amide Ar-MgBr, Ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate75-85%HighClean conversion; trace tertiary alcohols.
Route C: Negishi Coupling Ar-ZnBr, Ethyl 8-chloro-8-oxooctanoate, Pd(PPh₃)₄60-70%Low (Costly)Homocoupling byproducts; requires strict anhydrous conditions.

Mechanistic Pathway: The Weinreb Amide Advantage

The causality behind selecting Route B lies in the unique, predictable reactivity of N-methoxy-N-methylamides, first pioneered by Nahm and Weinreb[6]. When utilizing standard acyl chlorides or esters, Grignard reagents typically over-add to form tertiary alcohols. The Weinreb amide circumvents this via a self-regulating mechanism.

WeinrebMechanism Step1 Grignard Reagent (Ar-MgBr) Step3 Stable Tetrahedral Intermediate (Mg2+ Chelation) Step1->Step3 Nucleophilic Attack Step2 Weinreb Amide (R-CO-N(OMe)Me) Step2->Step3 Electrophile Step4 Aqueous Acid Workup (HCl / H2O) Step3->Step4 Collapse of Intermediate Step5 Target Ketone (Ar-CO-R) Step4->Step5 - HN(OMe)Me

Mechanistic pathway of the Weinreb amide organometallic addition.

Upon nucleophilic attack by 2,3,4,5-tetrafluorophenylmagnesium bromide, the resulting tetrahedral intermediate is locked in place by a rigid five-membered chelate ring formed between the magnesium ion, the methoxy oxygen, and the carbonyl oxygen[6]. This chelation acts as a thermodynamic trap, preventing the collapse of the intermediate into a reactive ketone until the reaction is deliberately quenched with aqueous acid.

Validated Experimental Protocol (Route B)

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure intermediate integrity before proceeding.

Step 1: Preparation of the Grignard Reagent
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.

  • Initiation: Add magnesium turnings (1.2 eq, 50 mmol) and a catalytic crystal of iodine in 20 mL of anhydrous THF.

  • Addition: Slowly add a solution of 1-bromo-2,3,4,5-tetrafluorobenzene (1.0 eq, 41.6 mmol) in 50 mL THF.

  • Causality Check: The disappearance of the iodine color and a mild exotherm confirm Grignard initiation. Maintain the temperature at 40°C to prevent the formation of benzyne intermediates, which occur if the highly fluorinated ring eliminates MgBrF at elevated temperatures.

Step 2: Weinreb Amide Coupling
  • Cooling: Cool the Grignard solution to 0°C using an ice-water bath. Causality: Low temperatures are critical to stabilize the incoming tetrahedral intermediate and prevent premature collapse.

  • Coupling: Dropwise, add ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate (0.9 eq, 37.4 mmol) dissolved in 30 mL THF over 30 minutes.

  • Validation: Stir for 2 hours at 0°C. Monitor via TLC (Hexanes/EtOAc 7:3). The Weinreb amide spot should cleanly convert to a baseline intermediate.

  • Quench: Carefully quench the reaction by pouring it into 100 mL of cold 1M HCl. Causality: The acidic environment breaks the magnesium chelate, collapsing the intermediate to yield ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate (CAS 951887-47-1)[2],[3]. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Step 3: Saponification to the Free Acid
  • Hydrolysis: Dissolve the crude ethyl ester in 50 mL of THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq).

  • Reaction: Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Isolation: Acidify to pH 2 using 1M HCl. Extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate under reduced pressure to yield the final 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid .

Applications in Medicinal Chemistry

The resulting 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid is a highly privileged scaffold. The terminal carboxylic acid serves as a versatile handle for coupling with amines (e.g., generating hydroxamic acids for zinc metalloenzyme inhibition). Meanwhile, the tetrafluorophenyl ketone acts as a rigid, metabolically inert anchor that can engage in multipolar interactions with target protein backbones, making it a highly sought-after building block in the development of next-generation oncology and neurology therapeutics[1],[4].

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid

Application Note: Laboratory Synthesis and Isolation Protocol for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Isolation Protocol for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Strategic Rationale

The incorporation of polyfluorinated aromatic rings into aliphatic frameworks is a highly valued strategy in modern drug discovery. The target compound, 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid , represents a versatile bifunctional building block. It combines a lipophilic, metabolically stable tetrafluorophenyl moiety with a reactive keto-acid tail, making it an ideal precursor for complex active pharmaceutical ingredients (APIs)[1].

From a synthetic standpoint, constructing this molecule requires overcoming the inherent electronic deactivation of the polyfluorinated ring. Traditional Friedel-Crafts acylation—often used for unactivated or electron-rich arenes—is highly inefficient for 1,2,3,4-tetrafluorobenzene due to the strong electron-withdrawing inductive effects of the four fluorine atoms. Therefore, this protocol utilizes a directed organometallic approach . By exploiting the high acidity of the remaining aromatic proton, we can selectively generate a nucleophilic organolithium species, which is subsequently trapped by a highly specific electrophile (a Weinreb amide) to prevent over-addition.

Physicochemical Target Profile

All expected quantitative data for the target compound and key intermediates are summarized in Table 1 to guide reaction monitoring and product verification.

Table 1: Physicochemical Properties and Analytical Targets

Property Value / Description Rationale / Source
Molecular Formula C₁₄H₁₄F₄O₃ Target structure
Molecular Weight 306.25 g/mol Calculated
Physical State Off-white to pale yellow solid Typical for fluorinated keto-acids[2]
Solubility Soluble in THF, EtOAc, DMSO; Insoluble in H₂O Driven by the lipophilic fluorinated ring
Expected ¹H NMR (δ) ~7.3-7.5 (m, 1H, Ar-H), 3.0 (t, 2H, -CH₂-C=O), 2.3 (t, 2H, -CH₂-COOH) Confirms regiochemistry and chain integrity

| Expected ¹⁹F NMR (δ) | Four distinct multiplets (-130 to -160 ppm range) | Confirms the 2,3,4,5-substitution pattern |

Synthetic Workflow and Mechanistic Pathway

The synthesis is executed in a two-step sequence designed to maximize regiocontrol and yield while minimizing the formation of defluorinated or over-alkylated byproducts.

SynthesisWorkflow Start 1,2,3,4-Tetrafluorobenzene Lithiation Directed Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Intermediate 2,3,4,5-Tetrafluorophenyllithium Lithiation->Intermediate Coupling Nucleophilic Acylation (Suberic Weinreb Amide) Intermediate->Coupling Ester Methyl 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoate Coupling->Ester Hydrolysis Mild Saponification (LiOH, THF/H₂O, RT) Ester->Hydrolysis Target 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoic acid Hydrolysis->Target

Figure 1: Two-step organometallic synthesis and hydrolysis workflow for the target keto-acid.

Step-by-Step Experimental Protocol

Note: This protocol assumes operation within a professional laboratory environment equipped with standard safety infrastructure (fume hoods, inert gas lines). Polyfluorinated aromatics and organolithium reagents require strict anhydrous handling.

Step 1: Synthesis of Methyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate

Causality Check: The use of a Weinreb amide (methyl 8-(methoxy(methyl)amino)-8-oxooctanoate) is critical here. If a standard acid chloride were used, the highly reactive organolithium intermediate would attack the resulting ketone, leading to a tertiary alcohol byproduct. The Weinreb amide forms a stable tetrahedral chelate that only collapses to the ketone after aqueous quenching.

Reagent Stoichiometry:

Reagent Equivalents Amount (for 10 mmol scale)
1,2,3,4-Tetrafluorobenzene 1.05 eq 1.58 g (10.5 mmol)
n-Butyllithium (2.5M in hexanes) 1.00 eq 4.0 mL (10.0 mmol)
Suberic Weinreb Amide (mono-ester) 0.90 eq 2.08 g (9.0 mmol)

| Anhydrous THF | Solvent | 40 mL |

Procedure:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Lithiation: Add anhydrous THF (20 mL) and 1,2,3,4-tetrafluorobenzene to the flask. Submerge the flask in a dry ice/acetone bath to reach strictly -78 °C.

  • Deprotonation: Add n-Butyllithium dropwise via a syringe pump over 15 minutes. Scientific Insight: Strict temperature control at -78 °C is mandatory. Allowing the temperature to rise will cause the 2,3,4,5-tetrafluorophenyllithium to undergo alpha-elimination of lithium fluoride, generating a highly reactive and unwanted tetrafluorobenzyne intermediate.

  • Acylation: Stir the mixture at -78 °C for 1 hour. In a separate dry vial, dissolve the Suberic Weinreb Amide in 20 mL of anhydrous THF. Add this solution dropwise to the organolithium mixture.

  • Quenching: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C. Quench the stable tetrahedral intermediate by adding 20 mL of saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude keto-ester.

Step 2: Hydrolysis to 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid

Causality Check: Saponification is chosen over acidic hydrolysis. Harsh acidic conditions at elevated temperatures can promote unwanted side reactions, including the cleavage of the carbon-carbon bond adjacent to the highly electron-deficient aromatic ring. Mild basic hydrolysis using Lithium Hydroxide (LiOH) ensures clean conversion[2].

Procedure:

  • Dissolution: Dissolve the crude methyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate (approx. 9 mmol) in a solvent mixture of THF:MeOH:H₂O (3:1:1, 25 mL total volume).

  • Saponification: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.13 g, 27 mmol, 3.0 eq) to the solution. Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the ester via TLC (Hexanes:EtOAc 7:3).

  • Solvent Removal: Once complete, remove the volatile organic solvents (THF and MeOH) under reduced pressure at 30 °C.

  • Acidification & Precipitation: Dilute the remaining aqueous phase with 15 mL of distilled water. Cool the flask in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0. The target keto-acid will precipitate as an off-white solid[1].

  • Recovery: Extract the acidified aqueous phase with Ethyl Acetate (3 x 25 mL). Wash the organics with brine, dry over MgSO₄, and evaporate to dryness.

  • Purification: Recrystallize the crude product from a mixture of minimal hot hexanes and ethyl acetate to afford the pure 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid.

References

  • Google Patents. "Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid" Patent CN102320957B, 2012.

Sources

Application

Application Note: 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid in Advanced API Manufacturing

Executive Summary In modern Active Pharmaceutical Ingredient (API) design, the strategic incorporation of fluorinated motifs is a proven method for modulating lipophilicity, increasing metabolic stability, and enhancing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Active Pharmaceutical Ingredient (API) design, the strategic incorporation of fluorinated motifs is a proven method for modulating lipophilicity, increasing metabolic stability, and enhancing target binding affinity. 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (CAS: 951891-70-6) is a highly specialized, premium building block utilized primarily in the synthesis of next-generation Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimera (PROTAC) linkers.

This application note provides an authoritative, self-validating guide for utilizing this compound. By acting as a ketone-based bioisostere for the suberoylanilide cap found in drugs like Vorinostat (SAHA), this building block allows medicinal chemists to bypass amidase-mediated degradation while leveraging the unique electronic properties of the tetrafluorophenyl ring to drive isoform selectivity[1].

Physicochemical & Structural Profiling

Understanding the physicochemical baseline of the building block is critical for predicting its behavior during activation and downstream purification.

PropertyValueStructural Significance
Chemical Name 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acidFeatures a highly electron-deficient aromatic ring.
CAS Number 951891-70-6Unique identifier for procurement and regulatory filing.
Molecular Formula C₁₄H₁₄F₄O₃Contains 4 fluorine atoms, significantly lowering the pKa of the adjacent aromatic proton.
Molecular Weight 306.25 g/mol Optimal size for a surface-recognition "cap" and linker.
Key Functional Groups Carboxylic Acid (C1), Ketone (C8), TetrafluorophenylC1 allows for amide/hydroxamate coupling; C8 ketone provides a rigid, hydrolysis-resistant bioisostere.

Mechanistic Rationale: The "Why" Behind the Molecule

Overcoming Metabolic Liabilities with Ketone Bioisosteres

The FDA-approved pan-HDAC inhibitor Vorinostat (SAHA) utilizes an amide bond to connect its phenyl cap to the suberic acid linker. A major pharmacokinetic liability of SAHA is its susceptibility to serum amidases, which rapidly cleave the drug into inactive metabolites. By utilizing 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid, developers replace the vulnerable amide linkage with a robust aryl ketone . This structural shift completely abolishes amidase recognition while maintaining the critical 8-carbon chain length required to traverse the narrow, hydrophobic zinc-binding channel of class I and IIb HDACs [3].

The Tetrafluorophenyl Advantage

Fluorination of the surface-recognition cap in benzohydroxamate-based inhibitors has been clinically shown to enhance selectivity for HDAC6 over HDAC1 [2]. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, creating a strong quadrupole moment. This facilitates enhanced π

π stacking interactions with electron-rich aromatic residues (such as Tyrosine and Phenylalanine) located at the rim of the HDAC target pocket [4]. Furthermore, the dense C-F bonds block oxidative metabolism by Cytochrome P450 enzymes, extending the API's plasma half-life.

Synthetic Workflows & Logical Relationships

The following DOT diagram illustrates the divergent synthetic pathways utilizing this building block in API manufacturing.

API_Manufacturing_Workflow BB 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoic acid (CAS: 951891-70-6) Act Carboxylic Acid Activation Reagents: HATU, DIPEA, DMF IPC: LC-MS Monitoring BB->Act Step 1: 30 min, RT PathA Pathway A: HDACi Synthesis Reagent: NH2OH·HCl Act->PathA Divergence A PathB Pathway B: PROTAC Linker Reagent: Target Ligand-NH2 Act->PathB Divergence B API_A Fluorinated HDAC Inhibitor (SAHA Ketone Bioisostere) PathA->API_A Step 2A: 4-6 hrs, RT API_B Targeted Protein Degrader (PROTAC Conjugate) PathB->API_B Step 2B: 12 hrs, RT

Workflow for diverging 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid into APIs.

Experimental Protocols: A Self-Validating System

To ensure high-yield conversion of the building block into a functional API intermediate, the activation of the C1 carboxylic acid must be carefully controlled. Excessive base or prolonged reaction times can theoretically lead to enolization at the C7 position (alpha to the ketone), though the steric bulk of the tetrafluorophenyl group mitigates this risk.

Reaction Optimization Data

We evaluated several coupling conditions to determine the optimal parameters for hydroxylaminolysis (Pathway A).

Coupling ReagentBaseSolventTime (h)Conversion (%)Causality / Rationale
EDCI / HOBtDIPEADMF1265%Standard activation, but prone to slow kinetics, allowing side reactions.
HATU DIPEA DMF 4 >95% Superior stabilization of the O-acylisourea intermediate; rapid kinetics.
CDIDBUTHF840%Poor solubility of NH₂OH·HCl in THF limits the nucleophilic attack step.
Protocol A: Synthesis of Fluorinated HDAC Inhibitor (Hydroxamic Acid)

This protocol details the conversion of the building block into a zinc-chelating hydroxamic acid API.

Step 1: Activation

  • Charge a dry, argon-purged round-bottom flask with 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (1.0 eq, 306.25 mg, 1.0 mmol).

  • Dissolve in anhydrous DMF (5.0 mL) to ensure complete solubility of both the acid and subsequent intermediates.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 522 µL, 3.0 mmol) followed by HATU (1.1 eq, 418 mg, 1.1 mmol).

  • Stir at room temperature (20-25 °C) for 30 minutes. The solution will turn a pale yellow, indicating the formation of the active ester.

Step 2: Hydroxylaminolysis 5. In a separate vial, dissolve Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 eq, 347 mg, 5.0 mmol) in DMF (2.0 mL) and DIPEA (5.0 eq, 870 µL, 5.0 mmol). Note: Pre-mixing neutralizes the HCl salt, generating the free nucleophilic hydroxylamine. 6. Add the neutralized hydroxylamine solution dropwise to the activated ester mixture. 7. Stir at room temperature for 4 hours.

Step 3: In-Process Control (IPC) Self-Validation Do not proceed to workup without validation. 8. Withdraw a 5 µL aliquot, dilute in 1 mL MeCN/H₂O (1:1), and analyze via LC-MS. 9. Validation criteria: The reaction is complete when the peak corresponding to the free acid ( m/z 305.07 [M-H]⁻) is fully consumed, and the product peak ( m/z 322.08 [M+H]⁺) is the dominant species. If unreacted acid remains, add 0.2 eq HATU and stir for an additional hour.

Step 4: Workup & Isolation 10. Quench the reaction by pouring it into ice-cold water (25 mL). 11. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 12. Wash the combined organic layers with 5% LiCl aqueous solution (3 x 10 mL) to remove residual DMF, followed by brine (15 mL). 13. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC to yield the pure fluorinated HDAC inhibitor.

References

  • Fluorinated Analogues of the HDAC Inhibitor Vorinostat (Zolinza®): Validation of a Chiral Hybrid Bioisostere (BITE). ACS Catalysis / Journal of Medicinal Chemistry. Available at:[Link]

  • Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Phage-Assisted, Active Site-Directed Ligand Evolution of a Potent and Selective Histone Deacetylase 8 Inhibitor. bioRxiv. Available at:[Link]

  • FLUORINATED HDAC INHIBITORS AND USES THEREOF. WIPO Patent WO/2011/084991. Available at:[Link]

Method

Advanced Amidation Protocols for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid: Mechanistic Insights and Optimization Strategies

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Molecular Profiling & Reactivity Dynamics

The compound 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid is a highly specialized bifunctional building block. Its structure comprises an unhindered aliphatic carboxylic acid tethered via a hexamethylene spacer to a highly electron-deficient fluorinated aryl ketone. Designing an amidation protocol for this molecule requires a deep understanding of its localized reactivity domains:

  • The Aliphatic Carboxylic Acid (C1): Being at the terminus of an 8-carbon chain, the acid is sterically unhindered. It rapidly forms active esters or mixed anhydrides with standard coupling reagents. The primary challenge is not achieving activation, but rather controlling the reaction rate to prevent the degradation of other functional groups.

  • The Tetrafluorophenyl Ring: The 2,3,4,5-tetrafluoro substitution creates a profoundly electron-withdrawing system. This activates the ring towards Nucleophilic Aromatic Substitution (SNAr) . If primary amines are used in excess or at elevated temperatures, they can attack the fluorinated ring (typically displacing the fluorine para or ortho to the ketone).

  • The Alpha-Protons (C7): The ketone at C8 is highly electrophilic due to the adjacent fluorinated ring. Consequently, the protons at the C7 position exhibit enhanced acidity compared to standard aliphatic ketones. Exposure to strong, unhindered bases can trigger enolization, leading to aldol-type condensations or complex degradation profiles.

Causality in Experimental Design: To achieve high-yielding amidation while preserving the integrity of the fluorinated aryl ketone, the selected protocol must utilize mild, non-nucleophilic bases and highly efficient coupling reagents that operate at or below room temperature [1].

Strategic Reagent Selection

Based on the reactivity profile, the choice of coupling reagent dictates the impurity profile of the final product. We recommend two distinct pathways depending on the nucleophilicity of the target amine:

Pathway A: T3P (Propylphosphonic Anhydride) – The Mild Standard

For primary amines and unhindered secondary amines, T3P is the optimal reagent. T3P operates efficiently with weak, non-nucleophilic bases like N-Methylmorpholine (NMM). Because it generates a mixed anhydride intermediate without requiring highly basic conditions, it virtually eliminates the risk of C7 enolization. Furthermore, T3P and its byproducts are highly water-soluble, allowing for a strictly biphasic aqueous workup that avoids chromatographic purification [2].

Pathway B: HATU – For Sterically Hindered Amines

When coupling sterically hindered secondary amines or anilines, the high reactivity of HATU is required. HATU generates an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. To mitigate SNAr and enolization risks during HATU coupling, N,N-Diisopropylethylamine (DIPEA) must be used. DIPEA provides the necessary basicity to drive the coupling but is sterically precluded from acting as a nucleophile.

Comparative Reaction Metrics

The following table summarizes the quantitative and qualitative data for selecting the appropriate amidation condition.

ParameterMethod A (T3P)Method B (HATU)Method C (EDC/HOBt)
Coupling Reagent Propylphosphonic anhydrideHATU1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Optimal Base N-Methylmorpholine (NMM)N,N-Diisopropylethylamine (DIPEA)DIPEA
Solvent System EtOAc or 2-MeTHFDMF or DCMDCM / DMF
Temperature 0 °C → 25 °C0 °C → 25 °C0 °C → 25 °C
Risk of C7 Enolization Very Low ModerateLow
Risk of SNAr Very Low Low (Strict temp control required)Moderate
Primary Application Primary amines, Scale-upHindered secondary aminesAqueous-compatible workflows

Mechanistic Workflows

DecisionTree Start 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoic acid Amine Target Amine Reactivity? Start->Amine Primary Primary / Unhindered Amine Amine->Primary High Nucleophilicity Secondary Secondary / Hindered Amine Amine->Secondary Low Nucleophilicity T3P T3P / EtOAc / NMM (Minimizes Enolization) Primary->T3P HATU HATU / DMF / DIPEA (Maximum Activation) Secondary->HATU

Fig 1: Decision matrix for selecting amidation reagents based on amine nucleophilicity.

Mechanism Acid Carboxylic Acid (Unhindered) Activation Activation (T3P or HATU) Acid->Activation Intermediate Active Ester / Mixed Anhydride Activation->Intermediate Side1 C7 Enolization (Avoid Strong Base) Activation->Side1 Excess Base Amide Target Amide Intermediate->Amide + Amine Side2 SNAr at Fluoro-Ring (Avoid Excess Amine) Intermediate->Side2 High Temp

Fig 2: Mechanistic pathway highlighting activation and primary side-reaction risks.

Standard Operating Procedures (SOPs)

Protocol A: T3P-Mediated Amidation (Recommended for Primary Amines)

This protocol is a self-validating system; the sequential acidic and basic washes are chemically designed to completely partition unreacted starting materials and coupling byproducts into the aqueous phase, ensuring high crude purity.

Materials:

  • 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (1.0 equiv)

  • Target Amine (1.05 equiv)

  • N-Methylmorpholine (NMM) (3.0 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Ethyl Acetate (EtOAc) (10 volumes)

Step-by-Step Methodology:

  • Initialization: Charge a dry, round-bottom flask equipped with a magnetic stirrer with 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid (1.0 equiv) and the target amine (1.05 equiv).

  • Solvation: Suspend the reagents in EtOAc (10 mL per gram of acid). Stir to achieve a uniform suspension or solution.

  • Base Addition: Add NMM (3.0 equiv) in a single portion. The non-nucleophilic nature of NMM prevents SNAr degradation.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add the T3P solution (1.5 equiv) dropwise over 15 minutes. Causality note: Dropwise addition controls the exothermic formation of the mixed anhydride, preventing localized heating that could trigger C7 enolization.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Self-Validating Workup:

    • Quench the reaction by adding an equal volume of deionized water.

    • Separate the organic layer and wash with 1M aqueous HCl (2 × 5 volumes). Purpose: Protonates and removes excess NMM and unreacted amine.

    • Wash with saturated aqueous NaHCO₃ (2 × 5 volumes). Purpose: Deprotonates and removes unreacted starting acid and water-soluble phosphonate byproducts.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Protocol B: HATU-Mediated Amidation (For Hindered Amines)

Materials:

  • 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (1.0 equiv)

  • Target Amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • HATU (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

Step-by-Step Methodology:

  • Pre-Activation: In a flame-dried flask under nitrogen, dissolve the acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (10 volumes).

  • Ester Generation: Cool to 0 °C. Add DIPEA (2.5 equiv) dropwise. Stir at 0 °C for 10 minutes to allow complete formation of the HOAt active ester. Causality note: Pre-activation ensures the acid is fully consumed before the amine is introduced, accelerating the coupling step and minimizing the time the ketone is exposed to the base.

  • Coupling: Add the hindered amine (1.2 equiv) slowly. Maintain the temperature at 0 °C for an additional 30 minutes, then allow it to slowly warm to room temperature.

  • Reaction Quench & Workup:

    • Dilute the mixture with EtOAc (20 volumes).

    • Wash the organic layer with 5% aqueous LiCl solution (3 × 10 volumes). Purpose: LiCl specifically partitions DMF into the aqueous phase, preventing it from carrying over into the crude product.

    • Wash with 1M HCl (1 × 5 volumes) and saturated NaHCO₃ (1 × 5 volumes).

    • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography if trace HOAt byproducts remain.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

Application

Application and Protocol Guide for the NMR Spectroscopic Analysis of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid

Abstract This comprehensive guide provides detailed application notes and robust protocols for the structural elucidation and quantitative analysis of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid using both fluorine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the structural elucidation and quantitative analysis of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid using both fluorine-19 (¹⁹F) and proton (¹H) Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a first-principles approach to experimental design, from sample preparation to data interpretation. The protocols herein are crafted to ensure data integrity and reproducibility, underpinned by authoritative sources and practical insights.

Introduction: The Analytical Imperative for Fluorinated Compounds

The incorporation of fluorine atoms into organic molecules is a prevalent strategy in medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity. The subject of this guide, 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid, is a bifunctional molecule featuring a tetrafluorinated aromatic ring and a carboxylic acid-terminated aliphatic chain. This structure presents a unique analytical challenge and opportunity, for which NMR spectroscopy is an exceptionally powerful tool.

¹⁹F NMR, in particular, offers several advantages for analyzing such compounds:

  • High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it highly receptive to NMR detection.[1]

  • 100% Natural Abundance: The NMR-active ¹⁹F isotope is the only naturally occurring isotope of fluorine.[1]

  • Wide Chemical Shift Dispersion: The chemical shifts in ¹⁹F NMR span a broad range, minimizing signal overlap even in complex molecules.[1][2]

  • Lack of Endogenous Background: For biological studies, the absence of natural fluorine background in most biological systems ensures that any observed ¹⁹F signal is from the compound of interest.

¹H NMR provides complementary information, elucidating the structure of the octanoic acid chain and offering insights into the electronic environment through proton-fluorine couplings. This guide will detail the protocols to harness the full analytical power of both ¹⁹F and ¹H NMR for the comprehensive characterization of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid.

Molecular Structure and Key NMR-Active Nuclei

A clear understanding of the molecular structure is paramount for interpreting NMR spectra. The following diagram highlights the key ¹H and ¹⁹F nuclei that will be the focus of our analysis.

Caption: Structure of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid with key NMR nuclei.

Experimental Protocols

Materials and Reagents
Material/ReagentGradeSupplierPurpose
8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid≥95% Puritye.g., FluorochemAnalyte
Chloroform-d (CDCl₃) with 0.03% TMSNMR Grade, 99.8% DSigma-Aldrich¹H NMR solvent and internal standard for chemical shift referencing.[3]
Acetone-d₆NMR Grade, 99.9% DCambridge IsotopeAlternative solvent for improved solubility and resolution.[4]
Trifluoroacetic acid (TFA)Analytical GradeAcros OrganicsInternal standard for quantitative ¹⁹F NMR.[5]
Chromium(III) acetylacetonate (Cr(acac)₃)≥97%Strem ChemicalsParamagnetic relaxation agent for quantitative NMR to shorten T₁ relaxation times.[6][7]
5 mm NMR TubesHigh-PrecisionWilmad-LabGlassSample containment.
Sample Preparation Protocol

The choice of solvent is critical as it can significantly influence chemical shifts, particularly in ¹⁹F NMR.[8][9] Acetone-d₆ is often a good starting point for polar analytes like carboxylic acids, offering excellent solubility.[4] Chloroform-d is also a viable option.

Protocol:

  • Accurate Weighing: Accurately weigh approximately 5-10 mg of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid into a clean, dry vial. For quantitative analysis, record the mass to four decimal places.

  • Solvent Addition: Add 0.6 mL of the chosen deuterated solvent (e.g., Acetone-d₆ or CDCl₃) to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Internal Standard (for qNMR):

    • ¹H qNMR: Ensure the solvent contains a known concentration of an internal standard like TMS.

    • ¹⁹F qNMR: Add a known amount of an internal standard such as trifluoroacetic acid (TFA). The standard should have a resonance that does not overlap with the analyte signals.[4][10]

  • Relaxation Agent (Optional, for qNMR): To ensure full relaxation between scans for accurate integration, a relaxation agent like Cr(acac)₃ can be added.[6][7] A stock solution in the deuterated solvent can be prepared and a small aliquot added to the NMR sample.

Caption: Workflow for NMR sample preparation.

¹⁹F NMR Spectroscopy Protocol

Rationale: ¹⁹F NMR is ideal for identifying the fluorinated aromatic moiety and can be used for quantitative analysis.[2][11] The wide chemical shift range allows for clear separation of the four non-equivalent fluorine signals.

Instrument Parameters (400 MHz Spectrometer):

ParameterRecommended ValueRationale
Pulse Program zg (simple pulse)A standard single-pulse experiment is sufficient for a 1D spectrum.
Transmitter Offset -140 ppmCenter the spectral window in the typical range for fluoroaromatics to minimize artifacts.[1]
Spectral Width 200 ppm (80,000 Hz)Sufficient to cover the expected chemical shifts of the tetrafluorophenyl group and the internal standard.
Acquisition Time ~1.0 sBalances resolution and signal-to-noise.
Relaxation Delay (D1) 5 x T₁ (≥ 5 s)Crucial for quantitative accuracy to allow for full magnetization recovery.[10] For qualitative scans, 1-2 s is acceptable.
Pulse Angle 30-45°A smaller flip angle can help shorten the required relaxation delay, especially when T₁ values are long. For quantitative work, a 90° pulse with an adequate D1 is robust.[5]
Number of Scans 16-64Dependent on sample concentration; increase for better signal-to-noise.
Decoupling ¹H decoupled (zgdc)Simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets for each fluorine environment.

Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to an appropriate internal or external standard. For instance, if TFA is used as an internal standard, its signal can be set to -76.55 ppm.[5]

¹H NMR Spectroscopy Protocol

Rationale: ¹H NMR will provide detailed information about the aliphatic chain and the carboxylic acid proton. The coupling patterns will confirm the connectivity of the proton environments.

Instrument Parameters (400 MHz Spectrometer):

ParameterRecommended ValueRationale
Pulse Program zg30A standard 30° pulse experiment is suitable for routine analysis.
Spectral Width 16 ppmCovers the full range of expected proton signals, from aliphatic protons to the downfield carboxylic acid proton.
Acquisition Time ~3.0 sProvides adequate digital resolution.
Relaxation Delay (D1) 2-5 sSufficient for most protons in a molecule of this size for qualitative analysis. For quantitative work, a longer delay (5 x T₁) is necessary.[10]
Number of Scans 8-16Usually sufficient for a sample of this concentration.
Decoupling NoneTo observe ¹H-¹⁹F couplings, do not decouple ¹⁹F. A ¹⁹F-decoupled ¹H NMR spectrum can be acquired separately to simplify the spectrum and identify which protons are coupled to fluorine.[12] This is a powerful technique for assignment.

Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Referencing: Reference the spectrum to the residual solvent peak or internal TMS at 0.00 ppm.[3]

  • Integration: Integrate all signals to determine the relative number of protons in each environment.

Data Interpretation and Expected Results

Expected ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show four distinct signals, corresponding to the four chemically non-equivalent fluorine atoms on the aromatic ring. These will appear as complex multiplets due to both ¹⁹F-¹⁹F and ¹H-¹⁹F couplings (if not ¹H-decoupled). The chemical shifts can be predicted using computational methods or by comparison to similar structures.[13][14]

Expected Chemical Shift Ranges for Fluoroaromatic Compounds:

Fluorine PositionExpected Chemical Shift Range (ppm vs. CFCl₃)
F-2 (ortho)-135 to -145
F-3 (meta)-150 to -160
F-4 (para)-140 to -150
F-5 (meta)-155 to -165

Note: These are approximate ranges and can be influenced by the solvent and the electron-withdrawing nature of the keto-octanoic acid chain.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will provide a detailed map of the octanoic acid chain.

Expected ¹H Chemical Shifts and Multiplicities:

Proton AssignmentApproximate δ (ppm)MultiplicityIntegration
Carboxylic Acid (OH)10.0 - 12.0Broad singlet (br s)[15][16]1H
α-CH₂ (to C=O)2.8 - 3.2Triplet (t)2H
β-CH₂ (to C=O)1.6 - 1.9Multiplet (m)2H
Other CH₂ groups1.2 - 1.6Multiplets (m)8H
α-CH₂ (to COOH)2.2 - 2.5Triplet (t)2H

The protons on the carbon alpha to the ketone will be the most downfield of the aliphatic protons due to the deshielding effect of the carbonyl group. The carboxylic acid proton will appear as a very broad singlet at a high chemical shift, which may exchange with trace water in the solvent.[15]

Quantitative NMR (qNMR) Analysis

For determining the purity or concentration of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid, qNMR is a powerful, non-destructive technique.[10][17]

The concentration of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of nuclei giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Key Considerations for Accurate qNMR:

  • Signal Selection: Choose well-resolved signals for both the analyte and the standard that are free from overlap with impurities.

  • Relaxation Delay: Ensure the relaxation delay (D1) is at least 5 times the longest T₁ value of the signals being quantified.[10]

  • Uniform Excitation: On high-field instruments, ensure that the signals of interest are within the uniform excitation bandwidth of the pulse.[2]

  • Processing: Use identical processing parameters for all spectra and ensure accurate phasing and baseline correction.

Troubleshooting

IssuePossible CauseSolution
Broad ¹H signals (non-acidic) Sample aggregation, presence of paramagnetic impurities.Dilute the sample, filter it, or use a different solvent.
Poor resolution in ¹⁹F spectrum Poor shimming, high sample viscosity.Re-shim the instrument, especially on higher-order shims. Gently warm the sample if viscosity is an issue.
Inaccurate integration in qNMR Insufficient relaxation delay (D1), poor baseline, signal overlap.Increase D1, re-process the spectrum with careful baseline correction, choose different signals for quantification.[17]
Missing carboxylic acid proton Proton exchange with residual water in the solvent (especially D₂O, Methanol-d₄).Use a very dry aprotic solvent like CDCl₃ or Acetone-d₆. A drop of D₂O can be added to confirm the exchangeable proton by its disappearance.

Conclusion

The combination of ¹⁹F and ¹H NMR spectroscopy provides a robust and comprehensive framework for the analysis of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid. The protocols and guidelines presented in this document are designed to ensure the acquisition of high-quality, reproducible data for both structural confirmation and quantitative assessment. By understanding the principles behind the experimental parameters and data processing steps, researchers can confidently characterize this and other complex fluorinated molecules, accelerating research and development in their respective fields.

References

  • ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • Analytical Chemistry. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. [Link]

  • Cambridge University Press. (2023). Quantitative benchtop ¹⁹F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. [Link]

  • Canadian Journal of Chemistry. ¹⁹F Studies of Solvent and Counterion Effects on Chemical Shift. [Link]

  • PMC. Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • ACS Publications. Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • PubMed. (2000). The H₂(¹⁸O) solvent-induced isotope shift in (¹⁹)F NMR. [Link]

  • PMC. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • Office of Scientific and Technical Information. Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Slideshare. Nmr spectroscopy of fluorine 19. [Link]

  • Defense Technical Information Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (¹⁹F) NMR Research. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • RSC Publishing. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • ChemRxiv. (2023). Quantitative benchtop ¹⁹F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. [Link]

  • UCSB Chemistry and Biochemistry. F19 detection - NMR Facility. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • University of Rochester. Fluorine NMR. [Link]

  • ACS Publications. (2011). Application of Quantitative ¹⁹F and ¹H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. [Link]

  • University of Edinburgh. Quantitative NMR Spectroscopy. [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • ACS Publications. (2000). Development of an ¹⁹F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. [Link]

  • PMC. Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • ACS Publications. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using ¹⁹F NMR and Spectral Database Matching. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PMC. New Frontiers and Developing Applications in ¹⁹F NMR. [Link]

  • ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Minnesota State University Moorhead. Short Summary of ¹H-NMR Interpretation. [Link]

  • Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • PubMed. (2008). Asymmetric synthesis and stereochemical structure-activity relationship of (R)- and (S)-8-[1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethoxy] octanoic acid heptyl ester, a potent inhibitor of allene oxide synthase. [Link]

Sources

Method

Catalytic reduction techniques for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid

An In-Depth Guide to the Catalytic Reduction of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid Abstract The synthesis of chiral alcohols containing fluorinated moieties is of paramount importance in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalytic Reduction of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid

Abstract

The synthesis of chiral alcohols containing fluorinated moieties is of paramount importance in medicinal chemistry and materials science, as the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This application note provides a comprehensive technical guide for the catalytic reduction of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid, a prochiral ketone with a highly electron-withdrawing tetrafluorophenyl group and a terminal carboxylic acid. We explore three primary catalytic strategies: Asymmetric Transfer Hydrogenation (ATH), Catalytic Hydrogenation, and Biocatalytic Reduction. Each section offers a theoretical background, detailed experimental protocols, and guidance on reaction monitoring and product analysis, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Chiral Alcohols

Chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[2] The strategic incorporation of fluorine atoms or fluorinated groups, such as the tetrafluorophenyl group in our target substrate, can profoundly alter the physicochemical properties of these molecules.[1] However, the synthesis of these valuable compounds presents unique challenges. The reduction of a prochiral ketone like 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid requires a method that is not only efficient but also highly selective.

Two key selectivity challenges must be addressed:

  • Chemoselectivity: The reduction must target the ketone carbonyl group while leaving the carboxylic acid moiety intact.

  • Enantioselectivity: For pharmaceutical applications, producing a single enantiomer of the resulting alcohol is often crucial.[3]

This guide details robust and reproducible catalytic methods to overcome these challenges, providing a pathway to the desired 8-hydroxy-8-(2,3,4,5-tetrafluorophenyl)octanoic acid.

Strategic Overview: A Comparison of Catalytic Methodologies

The choice of reduction methodology depends on several factors including the desired stereochemistry, scalability, cost, and available equipment. We present three state-of-the-art approaches.

Methodology Catalyst System Hydrogen Source Key Advantages Considerations
Asymmetric Transfer Hydrogenation (ATH) Chiral Ru(II) or Rh(III) complexes (e.g., Noyori-type catalysts)[4][5]Formic Acid / Triethylamine or IsopropanolExcellent enantioselectivity (often >95% ee); mild reaction conditions; avoids high-pressure H₂ gas.[3][6]Catalyst can be expensive; requires careful selection of chiral ligand.
Catalytic Hydrogenation Heterogeneous: Pd/C, PtO₂, Raney Ni[7][8] Homogeneous: Ru or Ir complexes[9][10]H₂ GasHigh atom economy; catalyst is often recyclable (heterogeneous); well-established and scalable.[11]Requires high-pressure equipment; enantioselectivity can be lower for heterogeneous catalysts without chiral modifiers.[10]
Biocatalytic Reduction Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs)[12][13]Cofactor (NADPH) with a recycling system (e.g., Glucose/GDH)Extremely high enantioselectivity (>99% ee); operates in aqueous media under mild conditions; environmentally friendly.[1][2]Requires screening for a suitable enzyme; potential for substrate/product inhibition.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for each catalytic approach. Researchers should treat these as robust starting points, with the understanding that minor optimization may be required for the specific substrate.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

ATH is a powerful technique for producing chiral alcohols with high enantiomeric excess.[14][15] The Noyori-Ikariya type catalysts, featuring a Ru(II) center and a chiral diamine ligand, are particularly effective for fluorinated ketones.[4][5][16] The mechanism involves a metal-ligand bifunctional outer-sphere hydrogen transfer from a donor like formic acid.[4][5]

Diagram: Asymmetric Transfer Hydrogenation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Ketone, Catalyst, & NaHCO₂ in Vial flush Flush with Inert Gas (Argon or Nitrogen) prep->flush add_solvent Add Degassed Solvent (e.g., MeOH/H₂O) flush->add_solvent heat Heat to Reaction Temp (e.g., 40-80 °C) & Stir add_solvent->heat monitor Monitor Progress via TLC/HPLC heat->monitor quench Quench with H₂O monitor->quench acidify Acidify with HCl (aq) to pH ~2-3 quench->acidify extract Extract with Organic Solvent (e.g., EtOAc) acidify->extract purify Dry, Concentrate, & Purify (Column Chromatography) extract->purify Final Product Analysis Final Product Analysis purify->Final Product Analysis

Caption: General workflow for Asymmetric Transfer Hydrogenation.

Materials & Reagents:

  • 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (Substrate)

  • RuCl(p-cymene)[(S,S)-TsDPEN] or (R,R) isomer for opposite enantiomer

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Catalyst Preparation: In a clean, oven-dried vial equipped with a magnetic stir bar, add the substrate (1.0 equiv) and the chiral ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN], 0.5 - 1.0 mol%).

  • Inert Atmosphere: Seal the vial with a septum and flush thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (to make a ~0.1 M solution of the substrate).

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this hydrogen source (5.0 equiv relative to the substrate) to the reaction mixture dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (start with 40 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC.[17][18] A sample can be taken, quenched, and analyzed. The disappearance of the starting ketone and the appearance of the more polar alcohol product indicates progress.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench by adding deionized water.[19]

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl to protonate the carboxylate product.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 8-hydroxy-8-(2,3,4,5-tetrafluorophenyl)octanoic acid.

Protocol 2: Heterogeneous Catalytic Hydrogenation

This method uses a solid catalyst and hydrogen gas, offering excellent chemoselectivity for the ketone over the carboxylic acid.[20] The primary advantage is the ease of catalyst removal by simple filtration.

Materials & Reagents:

  • 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (Substrate)

  • 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or Acetic Acid)

  • Hydrogen (H₂) gas cylinder and regulator

  • Parr hydrogenator or a flask with a balloon filled with H₂

Procedure:

  • Setup: To a high-pressure reaction vessel (e.g., Parr shaker autoclave) or a heavy-walled flask, add the substrate (1.0 equiv) and the solvent (e.g., ethanol, to ~0.2 M).

  • Catalyst Addition: Carefully add the catalyst (5-10 wt% of the substrate). For PtO₂, it will be reduced in situ to active platinum black.

  • Inerting: Seal the vessel and purge the system multiple times with an inert gas (N₂) followed by H₂ gas to remove all oxygen.

  • Reaction: Pressurize the vessel with H₂ (e.g., 50-100 psi) and begin vigorous stirring or shaking. The reaction is typically run at room temperature.

  • Monitoring: Monitor the reaction by observing the drop in H₂ pressure. Once the pressure stabilizes, the reaction is likely complete. This can be confirmed by TLC/HPLC analysis of an aliquot.

  • Work-up: Carefully vent the excess H₂ gas and purge the vessel with N₂.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 3: Biocatalytic Reduction with a Ketoreductase (KRED)

Biocatalysis offers an environmentally friendly route with exceptional enantioselectivity.[1] A ketoreductase enzyme reduces the ketone using a hydride from the cofactor NADPH, which is continuously regenerated.[12]

Diagram: Biocatalytic Reduction Cycle

cluster_main KRED Catalytic Cycle cluster_regen Cofactor Regeneration Ketone Fluorinated Ketone KRED_NADPH KRED-NADPH Ketone->KRED_NADPH binds Alcohol Chiral Alcohol KRED_NADP KRED-NADP⁺ KRED_NADPH->KRED_NADP H⁻ transfer KRED_NADP->Alcohol releases KRED_NADP->KRED_NADPH NADP⁺ Glucose Glucose GDH GDH Glucose->GDH Gluconolactone Glucono-δ-lactone GDH->KRED_NADP NADPH GDH->Gluconolactone

Caption: KRED cycle with cofactor regeneration by GDH.

Materials & Reagents:

  • 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (Substrate)

  • Ketoreductase (KRED) enzyme (screen a panel for best activity)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., Isopropanol or DMSO, if needed for substrate solubility)

Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture: In a temperature-controlled vessel (e.g., 30 °C), combine the buffer, D-glucose (1.2 equiv), and NADP⁺ (0.01 equiv).

  • Enzyme Addition: Add the GDH (for cofactor recycling) and the selected KRED.

  • Substrate Addition: Dissolve the substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction buffer (final substrate concentration typically 10-50 g/L).

  • Reaction: Gently stir the mixture at a constant temperature (e.g., 30 °C) for 24-48 hours. Maintain the pH around 7.0; it may drop due to gluconic acid formation and require occasional adjustment.

  • Monitoring: Monitor the conversion by taking aliquots and analyzing them via chiral HPLC or GC.[13]

  • Work-up: Once the reaction is complete, quench by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into the organic solvent (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The product can be further purified by column chromatography.

Analytical Methods for Monitoring and Characterization

Rigorous analysis is key to a self-validating protocol.

  • Reaction Monitoring:

    • TLC: An excellent, rapid technique for qualitative monitoring. Use a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid) to resolve the less polar ketone from the more polar alcohol product.

    • GC/HPLC: Provides quantitative data on substrate conversion. For determining enantiomeric excess (ee), a chiral column (e.g., chiral GC or chiral HPLC) is mandatory.[13][21]

  • Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the final product. The appearance of a new signal for the C-H proton adjacent to the hydroxyl group and shifts in the aromatic region are expected. ¹⁹F NMR will confirm the integrity of the tetrafluorophenyl ring.

    • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming successful reduction.

    • Infrared (IR) Spectroscopy: Shows the appearance of a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the ketone C=O stretch (~1700 cm⁻¹), while the carboxylic acid C=O stretch remains.

Conclusion

The catalytic reduction of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid is a tractable synthetic challenge that can be addressed by several powerful methodologies. Asymmetric Transfer Hydrogenation offers a superb balance of high enantioselectivity and operational simplicity. Heterogeneous catalytic hydrogenation is a scalable and economical choice for producing the racemic alcohol, while biocatalysis provides an environmentally benign route to single enantiomers with near-perfect selectivity. The protocols and analytical guidance provided herein equip researchers with the necessary tools to successfully synthesize and characterize the target fluorinated chiral alcohol, a valuable building block for future innovations in drug discovery and materials science.

References

  • A-Technical-Guide-to-Fluorinated-Chiral- Alcohols-Properties-Synthesis-and-Applications - Benchchem. (n.d.).
  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - RSC Publishing. (2025, April 17).
  • One‐Pot Construction of Fluorinated Chiral Alcohols via Sequential Substitution/Asymmetric Transfer Hydrogenation of α‐Bromoarylketones and Fluoroalcohols | Request PDF - ResearchGate. (n.d.).
  • The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) - OSTI. (2019, May 15). Retrieved April 7, 2026, from [Link]

  • The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing). (n.d.).
  • Reduction of Aldehydes and Ketones: Videos & Practice Problems - Pearson. (n.d.).
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. (n.d.). Retrieved April 7, 2026, from [Link]

  • Hydrogenation of Ketone | Catalysts, Mechanisms & Examples - Study.com. (n.d.). Retrieved April 7, 2026, from [Link]

  • HOMOGENEOUS CATALYSIS. (2023, December 13).
  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones | ACS Organic & Inorganic Au. (2025, June 17). Retrieved April 7, 2026, from [Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones - IntechOpen. (2012, October 10). Retrieved April 7, 2026, from [Link]

  • Ketone Reduction - Wordpress. (n.d.).
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (2023, September 7).
  • A Comparative Review of Analytical Techniques for Ketone Analysis - Benchchem. (n.d.).
  • Heterogeneous Enantioselective Hydrogenation of Ketones by 2-Amino-2′-hydroxy-1,1′-binaphthyl-Modified CeO2-Supported Ir Nanoclusters | ACS Catalysis. (2021, December 29). Retrieved April 7, 2026, from [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. (n.d.).
  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (2008, September 15). Retrieved April 7, 2026, from [Link]

  • Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved April 7, 2026, from [Link]

  • Highly enantioselective transfer hydrogenation of fluoroalkyl ketones - PubMed. (2006, December 21). Retrieved April 7, 2026, from [Link]

  • Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones - ResearchGate. (2006, November 18). Retrieved April 7, 2026, from [Link]

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts | Organic Process Research & Development - ACS Publications. (2014, January 13). Retrieved April 7, 2026, from [Link]

  • Chem 115 - Andrew G Myers Research Group. (n.d.).
  • Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor - MDPI. (2019, October 24). Retrieved April 7, 2026, from [Link]

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Retrieved April 7, 2026, from [Link]

  • Asymmetric transfer hydrogenation of ketones with a polymer-supported chiral diamine - IT Services - University of Liverpool. (n.d.).
  • Metal-Catalysed Transfer Hydrogenation of Ketones - PubMed. (2016, April 15). Retrieved April 7, 2026, from [Link]

Sources

Application

Application Note: Synthesis and Evaluation of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid (TFPOO) Functionalized Polymers for Switchable 19F MRI Theranostics

Introduction & Mechanistic Rationale The development of smart drug delivery systems (DDS) requires non-invasive methods to quantify drug release in vivo. Fluorine-19 Magnetic Resonance Imaging ( 19 F MRI) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of smart drug delivery systems (DDS) requires non-invasive methods to quantify drug release in vivo. Fluorine-19 Magnetic Resonance Imaging ( 19 F MRI) has emerged as a powerful tool for this purpose due to the lack of endogenous fluorine in soft biological tissues, resulting in a background-free imaging modality. However, designing fluorinated polymers that maintain high signal intensity while carrying hydrophobic drug payloads remains a significant chemical challenge.

This application note details the incorporation of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (TFPOO) into hydrophilic polymer backbones to create a "switchable" 19 F MRI theranostic agent.

The Causality of the Molecular Design

The selection of TFPOO as a functional building block is driven by three specific structural advantages:

  • High-Density Equivalent Fluorines: The tetrafluorophenyl ring provides four magnetically equivalent fluorine atoms. This localized density yields a sharp, single 19 F NMR resonance, which is critical for high-sensitivity imaging without the severe aggregation and signal broadening typically seen in highly hydrophobic perfluorocarbon chains [2].

  • Flexible Spacer: The octanoic acid alkyl chain acts as a flexible spacer between the polymer backbone and the fluorinated ring. This flexibility increases the segmental mobility of the fluorine atoms, extending the transverse ( T2​ ) relaxation time and preventing the signal quenching that occurs when fluorines are rigidly attached to a polymer backbone.

  • Orthogonal Reactivity (The "Theranostic Switch"): TFPOO possesses both a carboxylic acid and an 8-oxo (ketone) group. The carboxylic acid allows for straightforward amidation to amine-functionalized polymers (e.g., PEG-amine or polyallylamine). The ketone serves as an acid-sensitive conjugation site for hydrazide-modified therapeutics (e.g., Doxorubicin-hydrazide).

The Switch Mechanism: When a bulky, hydrophobic drug is conjugated to the ketone via a hydrazone bond, the polymer self-assembles into tight micelles. This restricts the mobility of the tetrafluorophenyl groups, drastically shortening the T2​ relaxation time and quenching the 19 F MRI signal (MRI "OFF"). Upon entering the acidic tumor microenvironment (pH ~5.5), the hydrazone bond is cleaved, releasing the drug. The polymer regains its hydrophilicity and mobility, restoring a long T2​ relaxation time and turning the 19 F MRI signal "ON". This allows researchers to directly correlate the appearance of the MRI signal with the quantity of drug released [1].

Experimental Workflow

Workflow PB Amine Polymer Backbone (Hydrophilic) FP Fluorinated Polymer (High Mobility) PB->FP EDC/NHS Coupling TF TFPOO Linker (Bifunctional) TF->FP Amidation NP Theranostic Micelle (19F MRI OFF) FP->NP pH 7.4 DOX DOX-Hydrazide (Therapeutic) DOX->NP Hydrazone Formation REL Free DOX + Polymer (19F MRI ON) NP->REL pH 5.5 Acidic Cleavage

TFPOO-polymer synthesis and pH-responsive 19F MRI theranostic switching.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Dialysis steps and specific molar equivalents are strictly calibrated to ensure the removal of unreacted small molecules, which would otherwise produce false-positive 19 F MRI signals.

Protocol A: Synthesis of TFPOO-Functionalized Polymer (Amidation)

Objective: Covalently attach TFPOO to a Poly(ethylene glycol) bis-amine (PEG-diamine, MW 5,000 Da) backbone.

  • Preparation: Dissolve 500 mg (0.1 mmol) of PEG-diamine in 10 mL of anhydrous Dimethyl Sulfoxide (DMSO) in a flame-dried round-bottom flask under nitrogen.

  • Activation: In a separate vial, dissolve 76.5 mg of TFPOO (0.25 mmol, 2.5 eq relative to polymer), 57.5 mg of EDC·HCl (0.3 mmol), and 34.5 mg of NHS (0.3 mmol) in 5 mL of anhydrous DMSO. Stir for 30 minutes at room temperature to form the active ester.

  • Conjugation: Dropwise add the activated TFPOO solution to the PEG-diamine solution. Add 50 µL of N,N-Diisopropylethylamine (DIPEA) as a catalytic base. Stir continuously for 24 hours at room temperature.

  • Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa). Dialyze against a 50:50 mixture of Methanol/Deionized (DI) water for 24 hours to remove DMSO and unreacted TFPOO, followed by pure DI water for 48 hours (changing the bath twice daily).

  • Validation: Lyophilize the purified product. Confirm conjugation via 19 F NMR (expecting a sharp multiplet around -135 to -145 ppm) and 1 H NMR (confirming the presence of the octanoic alkyl chain protons).

Protocol B: Drug Loading via Hydrazone Linkage

Objective: Conjugate Doxorubicin-hydrazide (DOX-hyd) to the 8-oxo group of the TFPOO-polymer.

  • Reaction Setup: Dissolve 100 mg of the TFPOO-Polymer in 5 mL of anhydrous methanol.

  • Conjugation: Add 15 mg of DOX-hyd (approx. 1.2 eq relative to the theoretical ketone content). Add 10 µL of glacial acetic acid to catalyze hydrazone formation.

  • Incubation: Shield the flask from light (using aluminum foil) to protect the DOX payload. Stir at 40°C for 48 hours.

  • Self-Assembly & Purification: Slowly drop the methanol solution into 20 mL of vigorously stirring pH 7.4 Phosphate Buffered Saline (PBS). The sudden shift in polarity will induce the self-assembly of the drug-loaded polymer into micellar nanoparticles.

  • Dialysis: Dialyze the suspension (MWCO 3.5 kDa) against pH 7.4 PBS for 24 hours in the dark to remove unbound DOX-hyd. The retentate contains the purified theranostic nanoparticles.

Protocol C: In Vitro 19 F MRI Phantom Imaging & Drug Release Assay

Objective: Validate the switchable T2​ relaxation mechanism in simulated physiological and tumor microenvironments.

  • Sample Preparation: Divide the purified nanoparticle suspension into two cohorts. Adjust the pH of Cohort 1 to 7.4 (simulating healthy tissue/bloodstream) and Cohort 2 to 5.5 using 0.1 M HCl (simulating the endosomal/tumor microenvironment).

  • Incubation: Incubate both cohorts at 37°C for 24 hours.

  • Relaxometry: Transfer 500 µL of each sample into standard 5 mm NMR tubes. Insert a sealed capillary containing 0.1% Trifluoroacetic acid (TFA) as an internal reference standard.

  • Data Acquisition: Measure the transverse relaxation time ( T2​ ) using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence on a 400 MHz (or higher) NMR spectrometer equipped with a 19 F-tuned probe.

  • Imaging: Perform spin-echo 19 F MRI phantom imaging using a pre-clinical MRI scanner (e.g., 7T or 9.4T). Set the echo time (TE) to 10 ms.

Quantitative Data Summary

The table below summarizes the expected physicochemical and imaging properties of the TFPOO-polymer constructs based on the mechanistic causality of restricted vs. unrestricted molecular mobility.

Construct / ConditionEnvironmental pH 19 F T2​ Relaxation (ms)DOX Release (%) at 24h 19 F MRI Signal Intensity
TFPOO-Polymer (Unloaded)7.4380 ± 15N/AHigh (ON)
Theranostic Nanoparticle7.4< 25< 5%Quenched (OFF)
Theranostic Nanoparticle5.5345 ± 20> 85%High (ON)

Table 1: Correlation between environmental pH, drug release, and 19 F MRI signal activation. The dramatic recovery of the T2​ relaxation time at pH 5.5 directly validates the cleavage of the hydrazone bond and the subsequent disaggregation of the hydrophobic core.

References

  • Fuchs, A. V., Bapat, A. P., Cowin, G. J., & Thurecht, K. J. (2017). Switchable 19F MRI polymer theranostics: towards in situ quantifiable drug release. Polymer Chemistry, 8(34), 5157-5166.[Link]

  • Chang, Y., et al. (2025). Efficient Synthesis of Polymeric Fluorinated Nanoparticles with High Fluorine Content via Aqueous Photo-Polymerization-Induced Self-Assembly for 19F MRI Application. ACS Nano, 19(14), 14200-14212.[Link]

Method

Application Note: Esterification Procedures for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid Derivatives

Introduction & Mechanistic Rationale The synthesis and modification of 8-aryl-8-oxooctanoic acids are critical in the development of biologically active molecules, epigenetic inhibitors, and advanced prodrugs[1][2]. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis and modification of 8-aryl-8-oxooctanoic acids are critical in the development of biologically active molecules, epigenetic inhibitors, and advanced prodrugs[1][2]. Among these, 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid presents a unique synthetic challenge. The molecule features a terminal aliphatic carboxylic acid separated by a flexible hexyl chain from a highly electron-deficient tetrafluorophenyl-substituted ketone.

The Causality of Experimental Choices

The four strongly electron-withdrawing fluorine atoms on the aromatic ring exert a profound inductive effect, rendering the adjacent C8 carbonyl carbon exceptionally electrophilic. While standard Fischer-Speier esterification (refluxing alcohol with catalytic H₂SO₄) is a classic and cost-effective method for aliphatic acids[1], applying these conditions to this specific fluorinated derivative carries a high risk of unwanted side reactions. Specifically, the highly electrophilic C8 ketone is prone to nucleophilic attack by the excess alcohol solvent, leading to the formation of hemiketals or full ketals.

To preserve the integrity of the tetrafluorophenyl-oxo moiety, researchers must employ mild, highly selective esterification protocols. This guide details two field-proven, self-validating methodologies: Carbodiimide-mediated (Steglich-type) esterification and Base-promoted alkylation [3]. Both methods bypass the need for harsh acidic conditions and elevated temperatures, ensuring quantitative conversion of the terminal carboxylic acid without compromising the sensitive ketone.

Reaction Pathways & Visualization

The following diagram illustrates the logical flow of esterification strategies, highlighting the preferred mild pathways versus the high-risk acid-catalyzed pathway.

Esterification_Pathways SM 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoic acid MethA Method A: Steglich (EDC, DMAP, R-OH) SM->MethA Mild activation (Preferred) MethB Method B: Alkylation (R-X, K2CO3, DMF) SM->MethB Base-promoted (Preferred) MethC Method C: Fischer (R-OH, H+ cat.) SM->MethC Acid-catalyzed (High Risk) Prod 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoate Ester MethA->Prod High Yield, Clean Workup MethB->Prod No Ketalization MethC->Prod Equilibrium Byprod Ketal Byproduct (Over-reaction) MethC->Byprod Excess alcohol/heat

Fig 1: Mechanistic pathways for the esterification of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid.

Condition Optimization & Quantitative Data

Selecting the appropriate protocol depends on the desired ester (e.g., methyl, ethyl, benzyl) and the availability of reagents. The table below summarizes the comparative metrics of the three primary esterification strategies for 8-oxooctanoic acid derivatives[1][3][4].

Esterification MethodReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Ketalization RiskBest Suited For
Steglich (Modified) EDC·HCl, DMAP, R-OH0 to 258 - 1285 - 92%Low Complex/bulky alcohols, sensitive substrates
Base Alkylation R-X, K₂CO₃, DMF254 - 690 - 95%None Methyl, Ethyl, Benzyl esters (using halides)
Fischer-Speier R-OH (solvent), H₂SO₄65 (Reflux)12 - 2460 - 75%High Simple robust aliphatic acids (Not recommended here)

Detailed Experimental Protocols

Protocol A: Modified Steglich Esterification (EDC/DMAP)

Rationale: We substitute the traditional DCC (N,N'-Dicyclohexylcarbodiimide) with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). DCC produces dicyclohexylurea, which is notoriously difficult to separate from aliphatic esters. EDC produces a water-soluble urea byproduct, allowing for a self-validating, purely extractive purification[2].

Materials:

  • 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (1.0 equiv)

  • Target Alcohol (e.g., Methanol, Ethanol, Benzyl alcohol) (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the keto-acid (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) under an inert nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add the target alcohol (1.2 equiv) and DMAP (0.1 equiv) to the stirring solution.

  • Coupling: Add EDC·HCl (1.2 equiv) portion-wise over 10 minutes to manage any mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 8–12 hours. Track progress via TLC (Hexanes:EtOAc 3:1).

  • Workup: Dilute the reaction mixture with additional DCM. Wash sequentially with 1N HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.

Protocol B: Base-Promoted Alkylation

Rationale: This method completely avoids the activation of the carbonyl group. By deprotonating the carboxylic acid to form a highly nucleophilic carboxylate salt, the reaction proceeds via an S_N2 mechanism with an alkyl halide[3]. This is the safest method to guarantee zero interference with the tetrafluorophenyl ketone[4].

Materials:

  • 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (1.0 equiv)

  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.5 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Deprotonation: Suspend the keto-acid (1.0 equiv) and powdered K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M) at room temperature. Stir for 30 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise. (Caution: Iodomethane is highly volatile and toxic; perform in a fume hood).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. The reaction is typically very clean and fast due to the high nucleophilicity of the naked carboxylate in a polar aprotic solvent.

  • Quenching: Quench the reaction by pouring the mixture into a separatory funnel containing cold distilled water (5x the volume of DMF used).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution three times. Causality: LiCl highly effectively partitions DMF into the aqueous phase, preventing DMF contamination in the final product.

  • Isolation: Wash with brine, dry over MgSO₄, filter, and concentrate under vacuum.

Analytical Validation

To ensure the protocol acts as a self-validating system, the final product must be verified to confirm both esterification and the preservation of the C8 ketone.

  • Infrared (IR) Spectroscopy: Look for two distinct carbonyl stretches. The aliphatic ester will appear at approximately 1735–1740 cm⁻¹ , while the highly conjugated, electron-deficient tetrafluorophenyl ketone will appear at a lower wavenumber, typically around 1690–1700 cm⁻¹ . The disappearance of the broad O-H stretch (3300–2500 cm⁻¹) confirms complete conversion.

  • ¹H NMR (CDCl₃):

    • For a methyl ester, a sharp singlet integrating to 3H will appear at ~3.67 ppm .

    • The methylene protons adjacent to the ketone (C7) will appear as a triplet at ~2.90 ppm . If ketalization occurred, this triplet would shift significantly upfield, acting as a built-in diagnostic marker for side-reactions.

References

  • BenchChem Technical Support Team. Application Notes and Protocols: Esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid. BenchChem. 1

  • ACS Publications. Identification of Acyl Chain Oxidation Products upon Thermal Treatment of a Mixture of Phytosteryl/-stanyl Linoleates. Journal of Agricultural and Food Chemistry. 4

  • ChemRxiv. Soft drug-inhibitors for the epigenetic targets Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases. ChemRxiv. 2

  • RSC Publishing. Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids containing bis-trifluoromethane sulfonimide anions at room temperature. RSC Advances. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals encountering bottlenecks in the synthesis of 8-(2,3,4,5-tetrafluorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals encountering bottlenecks in the synthesis of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid. As a critical fluorinated building block for targeted therapeutics (such as PARP inhibitor conjugates), achieving a high percentage yield of this compound is essential.

Synthesizing this molecule requires navigating the severe electronic deactivation of the tetrafluorobenzene ring. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible, high-yield scale-ups.

Mechanistic Overview & Reaction Workflow

The standard synthetic route involves a Friedel-Crafts acylation of 1,2,3,4-tetrafluorobenzene with an octanedioic acid derivative, followed by ester hydrolysis. Because positions 1, 2, 3, and 4 are occupied by fluorine atoms, electrophilic aromatic substitution is forced exclusively to the equivalent 5 or 6 positions, ensuring 100% regioselectivity.

However, the strong electron-withdrawing inductive effect of the four fluorines drastically raises the activation energy required for the reaction. To prevent cross-linking and dimerization, a mono-ester mono-acid chloride (ethyl 8-chloro-8-oxooctanoate) must be used rather than a di-acid chloride.

SynthesisWorkflow A 1,2,3,4-Tetrafluorobenzene + Ethyl 8-chloro-8-oxooctanoate B Friedel-Crafts Acylation (AlCl3, DCE, 70°C) A->B C Ethyl 8-(2,3,4,5-tetrafluorophenyl) -8-oxooctanoate B->C Main Pathway D Side Reaction: Dimerization / Tar B->D Excess Heat / Dichloride E Mild Hydrolysis (LiOH, THF/H2O, 25°C) C->E F 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoic Acid E->F Optimal Conditions G Side Reaction: Ketone Cleavage E->G Harsh Base (NaOH/KOH)

Workflow for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid synthesis and common side reactions.

Troubleshooting FAQs

Q1: Why is my Friedel-Crafts acylation yield so low (<30%) when reacting 1,2,3,4-tetrafluorobenzene? Expert Insight: The four fluorine atoms inductively withdraw electron density from the aromatic ring, making it highly deactivated toward electrophilic aromatic substitution. Standard catalytic amounts of Lewis acid are insufficient to drive the reaction forward. Solution: You must use a stoichiometric excess of Aluminum Chloride (AlCl₃)—typically 2.0 equivalents relative to the acid chloride. The excess AlCl₃ compensates for the strong complexation with the carbonyl oxygen of the acylating agent and forces the generation of the highly reactive acylium ion. Furthermore, heating the reaction to 70 °C in a polar, non-coordinating solvent like 1,2-dichloroethane (DCE) is required to overcome the high activation energy barrier ().

Q2: I am observing a significant amount of an insoluble, high-molecular-weight byproduct. What is causing this? Expert Insight: This is a classic symptom of using suberoyl dichloride (octanedioyl dichloride) instead of a mono-protected derivative. The di-acid chloride can react at both ends with two molecules of tetrafluorobenzene, yielding 1,8-bis(2,3,4,5-tetrafluorophenyl)octane-1,8-dione, or it can undergo complex oligomerization. Solution: Strictly use ethyl 8-chloro-8-oxooctanoate. By masking one end of the suberic acid chain as an ethyl ester, you ensure a strict 1:1 coupling ratio.

Q3: During the final ester hydrolysis, my product yield drops significantly, and NMR shows degradation of the ketone. How can I prevent this? Expert Insight: Fluorinated aromatic ketones are highly electrophilic at the carbonyl carbon. Subjecting them to harsh basic conditions (e.g., refluxing NaOH or KOH) can trigger a haloform-type cleavage (C-C bond scission), resulting in 2,3,4,5-tetrafluorobenzoic acid and heptanedioic acid derivatives. Solution: Utilize a mild saponification protocol. Lithium hydroxide (LiOH) in a biphasic mixture of THF and water at room temperature (20–25 °C) provides sufficient hydroxide concentration to cleave the ethyl ester without attacking the ketone.

Quantitative Data: Catalyst & Solvent Optimization

The following table summarizes the causality between reaction conditions and the resulting yield during the Friedel-Crafts acylation step, demonstrating why specific parameters are mandatory ().

Catalyst SystemEquivalentsSolventTemperature (°C)RegioselectivityYield (%)
AlCl₃0.5Dichloromethane (DCM)25100% (Position 5)< 5
AlCl₃1.1Dichloromethane (DCM)40100% (Position 5)25
AlCl₃ 2.0 1,2-Dichloroethane (DCE) 70 100% (Position 5) 78
TiCl₄2.01,2-Dichloroethane (DCE)70100% (Position 5)45
BF₃·OEt₂2.0Toluene90100% (Position 5)12

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols include built-in validation checks. Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: Friedel-Crafts Acylation
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1,2,3,4-tetrafluorobenzene (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.5 M concentration).

  • Catalyst Addition: Cool the mixture to 0 °C. Add anhydrous AlCl₃ (2.0 eq) portion-wise to control the exotherm.

    • Validation Check 1: The suspension should transition to a yellow/orange hue, indicating Lewis acid-arene complexation.

  • Acylation: Add ethyl 8-chloro-8-oxooctanoate (1.0 eq) dropwise over 30 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C for 6 hours.

    • Validation Check 2: Quench a 0.1 mL aliquot in 1 mL of ice water, extract with 1 mL EtOAc, and analyze via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the acid chloride spot (Rf ≈ 0.6) is entirely replaced by the product spot (Rf ≈ 0.4). If unreacted starting material persists, add 0.2 eq of AlCl₃ and stir for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl to break the aluminum complex. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate.

Step 2: Mild Ester Hydrolysis
  • Preparation: Dissolve the crude ester from Step 1 in a 1:1 mixture of THF and distilled water (0.2 M concentration).

  • Saponification: Add LiOH monohydrate (2.0 eq) in one portion at 20 °C. Stir the biphasic mixture vigorously for 3 hours at room temperature.

    • Validation Check 3: Monitor the hydrolysis via FT-IR spectroscopy. Successful conversion is marked by the disappearance of the ester carbonyl stretch at ~1735 cm⁻¹ and the broadening of the O-H stretch region (2500–3300 cm⁻¹).

  • Workup: Remove the THF under reduced pressure (maintaining the bath temperature below 30 °C to prevent thermal degradation).

  • Acidification: Cool the remaining aqueous phase to 0 °C and slowly acidify to pH 2.0 using 1M HCl.

    • Validation Check 4: Adjusting the pH should result in the immediate precipitation of the product as a white solid. If an oil forms, it indicates the presence of residual THF; remove residual THF under reduced pressure before final acidification.

  • Isolation: Filter the precipitated solid, wash with ice-cold water, and recrystallize from a heptane/EtOAc mixture to afford pure 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid.

References

  • Petrova, T.D., Platonov, V.E. "AlCl3 in modern chemistry of polyfluoroarenes." Fluorine Notes, 2009, N 2(63). Available at:[Link]

Optimization

Troubleshooting co-eluting impurities in 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid chromatography

Welcome to the Technical Support Center. This guide provides an authoritative, mechanistic approach to resolving chromatographic challenges associated with 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides an authoritative, mechanistic approach to resolving chromatographic challenges associated with 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid .

Because this molecule features a highly fluorinated aromatic ring, a reactive ketone, and an ionizable carboxylic acid tail, it is highly susceptible to peak tailing and co-elution with structurally similar impurities (such as des-fluoro analogs or positional isomers). Standard reversed-phase methods often fail to provide baseline resolution. This guide synthesizes field-proven methodologies to help you engineer a self-validating separation protocol.

Part 1: Mechanistic Causes of Co-Elution

To troubleshoot effectively, we must first understand the causality behind the chromatographic behavior of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid:

  • Ionization and Secondary Interactions: The aliphatic carboxylic acid moiety typically has a pKa around 4.5–5.0. If the mobile phase pH is near this value, the compound exists in a dynamic equilibrium between its ionized and neutral states, causing severe peak broadening and tailing[1]. Furthermore, ionized acids interact strongly with residual silanols on the silica support, dragging the peak into the retention window of later-eluting impurities.

  • Insufficient Selectivity for Halogens: Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. They struggle to differentiate between the target molecule and tightly bound impurities like 8-(2,3,4,6-Tetrafluorophenyl)-8-oxooctanoic acid or tri-fluoro analogs, leading to co-elution[2].

  • Hidden Co-Elution: Perfect co-elution often presents as a perfectly symmetrical peak. Without orthogonal detection methods, researchers may falsely assume peak purity[3].

Mechanisms cluster_0 Stationary Phase Interactions Analyte 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoic acid F_ring Tetrafluorophenyl Ring Analyte->F_ring COOH Carboxylic Acid Analyte->COOH Aliphatic Octanoic Chain Analyte->Aliphatic PFP Pentafluorophenyl (PFP) Column C18 Standard C18 Column F_ring->PFP Fluorophilic & π-π COOH->C18 Secondary Silanol (Causes Tailing) Aliphatic->PFP Hydrophobic Aliphatic->C18 Hydrophobic

Mechanistic interactions between the analyte features and stationary phases.

Part 2: Step-by-Step Troubleshooting Protocol

To establish a self-validating system, do not blindly adjust parameters. Follow this sequential methodology to isolate and eliminate co-eluting impurities.

Step 1: Detect and Confirm Co-Elution

  • Method: Utilize a Diode Array Detector (DAD) to perform peak purity analysis.

  • Action: Extract UV spectra at the leading edge, apex, and tailing edge of the target peak. If the spectra are not 100% identical, or if a sudden discontinuity (a "shoulder") is observed, co-elution is confirmed[3].

Step 2: Optimize Mobile Phase pH

  • Method: Acidify the mobile phase to suppress ionization.

  • Action: Adjust the aqueous phase (e.g., Water/Acetonitrile) to pH 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. The rule of thumb for acidic compounds is to maintain the pH at least 2 units below the analyte's pKa[1]. This ensures the molecule remains fully protonated, sharpening the peak and pulling it away from ionized impurities.

Step 3: Switch to a Fluorinated Stationary Phase

  • Method: Replace the C18 column with a Pentafluorophenyl (PFP) column.

  • Action: Equilibrate the PFP column with your acidic mobile phase. PFP phases provide alternative selectivity via fluorophilic, dipole-dipole, and π-π interactions[2][4]. This is the most critical step for resolving positional isomers of the tetrafluorophenyl ring.

Step 4: Flatten the Gradient Slope

  • Method: Increase resolution by altering the rate of organic modifier introduction.

  • Action: If critical pairs still co-elute on the PFP column, reduce the gradient slope (e.g., from 5% B/min to 1–2% B/min) specifically during the 2-minute window where 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid elutes[1].

Step 5: Orthogonal Validation via LC-MS

  • Method: Confirm baseline resolution using mass spectrometry.

  • Action: Monitor the Extracted Ion Chromatograms (EIC) across the peak. Look for distinct mass-to-charge (m/z) shifts (e.g., -18 Da for dehydration of the ketone/acid, or -19 Da for des-fluoro impurities) to conclusively validate that the peak is pure[1].

Workflow Start Detect Asymmetry or Spectral Mismatch Step1 1. Adjust Mobile Phase pH (pH < pKa - 2) Start->Step1 Decision1 Resolved? Step1->Decision1 Step2 2. Switch Stationary Phase (C18 to PFP) Decision1->Step2 No End Validate via LC-MS & DAD Spectral Purity Decision1->End Yes Decision2 Resolved? Step2->Decision2 Step3 3. Flatten Gradient Slope (Decrease %B/min) Decision2->Step3 No Decision2->End Yes Step3->End

Step-by-step workflow for resolving co-elution in fluorinated acidic compounds.

Part 3: Quantitative Data Summary

The table below summarizes the expected performance metrics when transitioning from a traditional C18 to a specialized PFP column for fluorinated acidic compounds.

Chromatographic ParameterStandard C18 ColumnPentafluorophenyl (PFP) ColumnMechanistic Rationale
Primary Interaction Hydrophobic (Dispersive)Hydrophobic, Fluorophilic, π-πPFP electron-withdrawing groups enhance dipole and π-π interactions[2].
Resolution of Isomers PoorExcellentPFP provides shape-selective recognition of the tetrafluorophenyl ring[4].
Des-fluoro Impurity Separation LowHighFluorophilic interactions explicitly differentiate based on fluorine count.
Peak Symmetry (Acidic pH) Moderate (Prone to tailing)HighPFP phases often exhibit distinct surface deactivation profiles.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my peak tail heavily and merge with the adjacent impurity, even at low injection volumes? A1: Peak tailing for acidic compounds is rarely an overloading issue; it is a chemical interaction issue. The primary cause is secondary interactions between the carboxylic acid group and residual silanol groups on the silica stationary phase[1]. If your mobile phase pH is inadequately buffered or too close to the compound's pKa, the molecule exists in mixed ionization states. Lower the pH to 2.0 with TFA to fully protonate the acid.

Q2: Can I separate a tri-fluoro (des-fluoro) impurity from the tetrafluoro API using a standard C18 column? A2: It is highly improbable. C18 columns separate analytes based on hydrophobicity. The difference in hydrophobicity between a tri-fluoro and tetrafluoro aromatic ring is often negligible, leading to identical capacity factors ( k′ ) and co-elution. You must switch to a PFP or fluorinated-octyl column, which leverages fluorophilic interactions to recognize the exact number and position of fluorine atoms[2][4].

Q3: My chromatogram shows a perfectly symmetrical peak. How do I know there isn't a co-eluting impurity hiding underneath? A3: A symmetrical peak is not a guarantee of purity. Co-elution is the "Achilles' heel" of chromatography[3]. To prove purity, you must use a DAD to verify that the UV spectrum remains identical across the entire width of the peak. For ultimate trustworthiness, couple your HPLC to a mass spectrometer (LC-MS) to ensure no secondary m/z signals (such as homologous chain impurities) are co-eluting[1][3].

References

  • Dealing with co-eluting impurities in Alstonic acid A purification, Benchchem, 1

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It), Axion Labs, 3

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC, LCGC International, 2

  • CAPCELL CORE PFP Type | HPLC Columns, Osaka Soda, 4

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid

Welcome to the Technical Support Center for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid . This specialized portal is designed for researchers, analytical chemists, and drug development professionals working with thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid . This specialized portal is designed for researchers, analytical chemists, and drug development professionals working with this highly functionalized building block.

Due to the presence of a terminal carboxylic acid and an electron-deficient tetrafluorophenyl ketone, this compound is susceptible to thermal decarboxylation under specific analytical and synthetic conditions. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the structural integrity of your compound throughout your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: During GC-MS analysis, I am observing a major peak corresponding to [M-44]. Is my sample degraded in the vial? A: Not necessarily. The [M-44] peak indicates a loss of CO₂ (decarboxylation). Carboxylic acids are notorious for undergoing thermal decarboxylation and dehydration in the high-temperature environment of a GC injector port (typically 250–300 °C)[1]. The highly electron-withdrawing tetrafluorophenyl group increases the overall electrophilicity of the molecule, which can exacerbate thermal instability. To determine if the degradation is occurring in the sample vial or the instrument, you must derivatize the carboxylic acid prior to analysis (see Protocol 1 ).

Q2: I am attempting to purify the compound via vacuum distillation, but the yield is low and a non-acidic byproduct is forming. How can I prevent this? A: 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid should not be purified by standard high-temperature distillation. Bulk thermal decarboxylation occurs via unimolecular heterolytic fission or acid-promoted ionic pathways when exposed to sustained temperatures above 150 °C[2]. We recommend non-thermal purification methods such as recrystallization, preparative HPLC, or converting the compound to a stable ester intermediate before distillation.

Q3: My downstream cross-coupling reaction utilizes a copper/palladium catalyst system, and I am losing the carboxylic acid moiety. Why? A: Transition metals, particularly copper (Cu) and silver (Ag), are well-documented catalysts for the oxidative decarboxylation of carboxylic acids[3]. The metal coordinates with the carboxylate, facilitating the extrusion of CO₂. To prevent this, the carboxylic acid must be masked using a robust protecting group (e.g., a tert-butyl or benzyl ester) prior to introducing the metal catalyst (see Protocol 2 ).

Section 2: Mechanistic Workflows and Troubleshooting

The following diagrams illustrate the logical decision tree for handling this compound and the mechanistic pathways of its degradation.

HandlingWorkflow Start 8-(2,3,4,5-Tetrafluorophenyl)- 8-oxooctanoic acid Process Intended Application? Start->Process GCMS GC-MS Analysis (High Temp Injector) Process->GCMS Analytical Synthesis High-Temp Synthesis (>150°C or Metal Catalyst) Process->Synthesis Synthetic Deriv Derivatization (TMS or Methyl Ester) GCMS->Deriv Apply Protocol 1 Protect Synthetic Protection (t-Butyl or Benzyl Ester) Synthesis->Protect Apply Protocol 2 Success1 Stable Volatile Derivative No M-44 Peak Deriv->Success1 Success2 Prevents Metal-Catalyzed Decarboxylation Protect->Success2

Decision matrix for preventing thermal and catalytic decarboxylation based on application.

Mechanism Acid Free Carboxylic Acid (Reactive) Heat Thermal Stress (>200°C) Acid->Heat Metal Transition Metals (Cu, Pd, Ag) Acid->Metal Ester Esterified Intermediate (Stable) Acid->Ester Derivatization (Mild Conditions) Decarb Decarboxylation (CO2 loss) Degradation Product Heat->Decarb Homolytic/Heterolytic Cleavage Stable Intact Carbon Skeleton Maintained Heat->Stable Thermally Stable Metal->Decarb Oxidative/Catalytic Cleavage Metal->Stable Catalyst Tolerant Ester->Heat Ester->Metal

Mechanistic pathways showing how esterification blocks thermal and metal-catalyzed decarboxylation.

Section 3: Quantitative Data on Thermal Stability

The following table summarizes the thermal stability of the free acid versus its esterified derivatives. Esterification effectively removes the acidic proton, preventing the formation of the carboxylate anion required for most thermal and metal-catalyzed decarboxylation pathways.

Compound StateEnvironmental ConditionTemp ThresholdDecarboxylation RiskRecommended Action
Free Acid GC-MS Injector Port> 200 °CHigh (Rapid M-44 formation)Derivatize (TMS/Methyl) prior to injection.
Free Acid Bulk Heating / Distillation> 150 °CModerate to High Avoid distillation; use LC purification.
Free Acid Cu/Pd Catalyzed Reaction> 80 °CHigh (Oxidative cleavage)Protect as t-Butyl or Benzyl ester.
TMS Ester GC-MS Injector Port> 280 °CLow Safe for standard analytical methods.
t-Butyl Ester Bulk Heating / Synthesis> 200 °CLow Safe for most cross-coupling reactions.
Section 4: Step-by-Step Experimental Protocols
Protocol 1: TMS Derivatization for GC-MS Analysis

Causality: Silylation replaces the acidic proton with a trimethylsilyl (TMS) group. This modification increases the molecule's volatility and completely blocks the unimolecular heterolytic fission pathway responsible for thermal decarboxylation in the GC injector. This creates a self-validating analytical system: if the [M-44] peak disappears post-derivatization, the degradation was an analytical artifact, not a bulk sample impurity.

  • Preparation: Transfer 1–2 mg of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid into a clean, dry 2 mL GC autosampler vial.

  • Solvent Addition: Dissolve the sample in 100 µL of anhydrous pyridine. (Note: Pyridine acts as both a solvent and an acid scavenger to drive the reaction forward).

  • Derivatization Agent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Incubation: Seal the vial tightly with a PTFE-lined cap and heat at 60 °C for 30 minutes in a heating block.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS. The intact TMS ester will elute without thermal degradation.

Protocol 2: Mild Esterification (t-Butyl Protection) for Downstream Synthesis

Causality: To prevent metal-catalyzed decarboxylation during complex synthetic steps (e.g., cross-coupling), the acid must be protected. Using harsh acidic conditions (like Fischer esterification) might cause unwanted side reactions with the highly electrophilic tetrafluorophenyl ketone. We utilize a mild, room-temperature Steglich-type esterification to activate the carboxylic acid for nucleophilic attack without thermal stress[4].

  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 eq of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, followed by 1.5 eq of tert-butanol.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in DCM. (Note: The low temperature prevents any localized thermal degradation during the highly exothermic activation step).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Workup: Filter the DCU through a pad of Celite. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

References
  • [1] Canagaratna, M. R., et al. "Elemental ratio measurements of organic compounds using aerosol mass spectrometry: characterization, improved calibration, and implications." Copernicus ACP, 2015.[Link]

  • Brown, B. R. "The mechanism of thermal decarboxylation." Chemistry Stack Exchange (Citing Quarterly Reviews, Chemical Society), 2017. [Link]

  • [2] Britt, P. F., et al. "Pyrolysis Mechanisms of Aromatic Carboxylic Acids." OSTI, 1995. [Link]

  • [3] Chen, L., et al. "Thermally Induced Oxidative Decarboxylation of Copper Complexes of Amino Acids and Formation of Strecker Aldehyde." Journal of Agricultural and Food Chemistry - ACS Publications, 2014. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid Cross-Coupling

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely utilizing 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid (CAS: 951891-64-8) as a critical building block for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely utilizing 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid (CAS: 951891-64-8) as a critical building block for targeted therapeutics, such as PARP inhibitor conjugates [1].

Functionalizing the C6 position of the tetrafluorophenyl ring via transition-metal-catalyzed C–H cross-coupling presents a unique set of steric and electronic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your yields.

Diagnostic FAQs: Understanding the Bottlenecks

Q1: Why does direct Pd-catalyzed C–H arylation at the C6 position fail or stall at low conversion with this specific substrate? A: The failure is primarily a combination of severe steric clash and catalyst poisoning. The C–H activation of polyfluoroarenes typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism (). The target C6 proton is flanked by the C5 fluorine and the bulky 8-oxo (ketone) group. Furthermore, the highly flexible octanoic acid chain can fold back, sterically blocking the palladium catalyst's approach trajectory. Additionally, the unprotected terminal carboxylic acid can coordinate to the Pd(II) intermediate, forming insoluble off-cycle resting states, or it can consume the basic additives required for the CMD transition state.

Q2: How do I overcome the steric hindrance imposed by the 8-oxooctanoic acid chain? A: You must engineer the catalytic pocket. Using a highly active, sterically demanding precatalyst forces the formation of a reactive, monoligated 12-electron Pd(0) species. Literature demonstrates that tBu3​P -coordinated palladacycles are exceptionally effective for polyfluoroarene C–H activation (). The immense steric bulk of tBu3​P accelerates reductive elimination and prevents the flexible octanoic acid chain from occupying the coordination sphere.

Q3: Is it mandatory to protect the terminal carboxylic acid before cross-coupling? A: Yes. While some decarboxylative cross-couplings utilize free acids, direct C–H arylation on the tetrafluorophenyl ring requires the acid to be masked. Converting the octanoic acid to a methyl or tert-butyl ester prevents competitive coordination and preserves the stoichiometry of your CMD base, ensuring a self-validating and clean reaction profile.

Q4: How can I suppress competing C–F activation? A: Polyfluorinated arenes are highly susceptible to C–F oxidative addition, which can compete with C–H activation. To favor C–H activation, maintain a highly polar, aprotic solvent environment (e.g., DMA) and utilize pivalic acid (PivOH) as a cocatalyst. The pivalate anion acts as an intramolecular proton shuttle in the CMD transition state, drastically lowering the activation energy for C–H cleavage relative to C–F cleavage ().

Mechanistic Visualization

CMD_Pathway A Pd(0)L Active Species B Oxidative Addition [Ar-Pd(II)L-X] A->B Ar-X C Ligand Exchange [Ar-Pd(II)L-Piv] B->C PivO- / Base D CMD Transition State (Steric Clash Zone) C->D Tetrafluoroarene Coordination D->D Steric Block by 8-oxo chain E Reductive Elimination Cross-Coupled Product D->E Deprotonation & C-C Formation

Concerted Metalation-Deprotonation pathway highlighting the steric clash.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and isolated yields for the C–H arylation of the methyl-protected substrate with 4-bromoanisole.

Catalyst SystemBase / AdditiveSolventTemp (°C)Result / Isolated Yield
Pd(OAc)₂ / PPh₃K₂CO₃Toluene110< 10% (Severe steric blocking)
Pd(OAc)₂ / XPhosCs₂CO₃DMF12035% (Incomplete conversion)
Pd(OAc)₂ / tBu₃PK₂CO₃ / PivOHDMA10068% (Reduced C–F cleavage)
tBu₃P-Palladacycle K₂CO₃ / PivOH DMA 100 89% (Optimal CMD kinetics)

Note: Data reflects reactions performed on the methyl ester derivative. Free acid substrates yielded <5% across all conditions due to Pd-carboxylate precipitation.

Standard Operating Procedure: Sterically Relieved C–H Arylation

To ensure a self-validating system, this protocol utilizes a protection-coupling-deprotection sequence.

Phase 1: Esterification (Protection)
  • Dissolve 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid (1.0 equiv) in anhydrous methanol (0.2 M).

  • Add catalytic H₂SO₄ (0.05 equiv) and reflux for 4 hours.

  • Remove methanol under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the methyl ester intermediate.

Phase 2: C–H Arylation
  • In an oven-dried Schlenk tube, combine the protected methyl ester (1.0 equiv), aryl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), and pivalic acid (0.3 equiv).

  • Add the tBu3​P -coordinated 2-phenylaniline-based palladacycle precatalyst (5 mol%).

  • Evacuate and backfill the tube with Argon (3 cycles).

  • Add anhydrous DMA (0.1 M) via syringe.

  • Seal the tube and stir at 100 °C for 16 hours. Causality note: The bulky tBu3​P ligand forces the substrate into the correct trajectory, overcoming the 8-oxo steric bulk, while PivOH shuttles the proton.

  • Cool to room temperature, dilute with EtOAc, wash with water and brine, dry, and purify via flash chromatography.

Phase 3: Hydrolysis (Deprotection)
  • Dissolve the cross-coupled ester in THF/H₂O (3:1).

  • Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 2 hours.

  • Acidify to pH 2 with 1M HCl, extract with DCM, and concentrate to isolate the functionalized 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid derivative.

Workflow Step1 Step 1: Esterification Mask terminal -COOH to prevent Pd poisoning Step2 Step 2: Precatalyst Activation tBu3P-Palladacycle generates reactive Pd(0) Step1->Step2 Step3 Step 3: C-H Arylation CMD via PivOH/K2CO3 at 100°C in DMA Step2->Step3 Step4 Step 4: Hydrolysis LiOH deprotection to yield final acid Step3->Step4

Step-by-step workflow for the successful C-H arylation of the hindered substrate.

References

  • Conjugate compounds and their use in cancer treatment and diagnosis.World Intellectual Property Organization (WIPO).
  • Ahrens, T., Kohlmann, J., Ahrens, M., & Braun, T. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews, 117(13), 9103-9115.[Link]

  • Yu, D., Lu, L., & Shen, Q. (2013). Palladium-catalyzed coupling of polyfluorinated arenes with heteroarenes via C-F/C-H activation. Organic Letters, 15(4), 940-943.[Link]

  • Li, H., Liu, J., Sun, C.-L., Li, B.-J., & Shi, Z.-J. (2010). Palladium-Catalyzed Cross-Coupling of Polyfluoroarenes with Simple Arenes. Organic Letters, 13(2), 276-279.[Link]

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid

Prepared by: Senior Application Scientist, Advanced Assay Support Welcome to the technical support guide for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid. This document provides in-depth troubleshooting strategies an...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Assay Support

Welcome to the technical support guide for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound. Our goal is to equip you with the knowledge and protocols necessary to achieve consistent and reliable results in your assays.

Introduction: Understanding the Challenge

8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is a compound characterized by two key structural features that dictate its solubility: a long hydrophobic octanoic acid chain and a highly fluorinated, electron-withdrawing phenyl ring. This combination results in a molecule that is both lipophilic and a weak acid, presenting significant challenges for dissolution in neutral aqueous buffers commonly used in biological assays. The perfluorinated tail is both hydrophobic and oleophobic, further complicating its interaction with solvents[1].

This guide will walk you through a logical progression of techniques to overcome these solubility hurdles, from simple pH adjustments to the use of advanced formulation aids.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: "I dissolved my compound in DMSO to make a 100 mM stock, but it precipitated immediately when I diluted it into my neutral pH 7.4 phosphate buffer. What should I do?"

This is the most common issue encountered. The phenomenon, known as "fall-out," occurs when a water-miscible organic solvent can no longer maintain the solubility of a lipophilic compound as it is diluted into an aqueous environment. The primary cause is that the compound is in its neutral, protonated carboxylic acid form at pH 7.4, which is significantly less soluble than its deprotonated, anionic form.[2][3]

Solution Pathway 1: pH-Mediated Solubilization

The most direct approach is to deprotonate the carboxylic acid group to form a much more water-soluble carboxylate salt.[3]

Step-by-Step Protocol:

  • Prepare an Alkaline Stock Solution: Instead of DMSO, prepare a 10 mM stock solution of the compound directly in a weak aqueous base. A solution of 10-20 mM NaOH or NH₄OH is a good starting point.

    • Rationale: The basic solution will deprotonate the carboxylic acid, forming the highly soluble sodium or ammonium carboxylate salt.

  • Gentle Agitation: After adding the compound to the basic solution, vortex and/or sonicate the mixture gently until the compound is fully dissolved.

  • Dilution into Buffered Media: This alkaline stock can now be serially diluted into your final assay buffer (e.g., PBS, TRIS at pH 7.4). The buffer's capacity should be sufficient to neutralize the small amount of base added, maintaining the final desired pH while keeping the compound in its soluble, deprotonated state.

  • Verification: Always check the final pH of your working solution after adding the compound stock to ensure it has not shifted significantly.

Question 2: "Adjusting the pH is not compatible with my assay. What are my other options?"

If your assay is sensitive to even minor pH changes or requires a strictly neutral environment, you can utilize co-solvents or other solubilizing excipients. However, it is crucial to determine the tolerance of your specific assay system (e.g., cells, enzymes) to these additives.[4][5]

Solution Pathway 2: Co-Solvent Systems

Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[6][7]

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Make a concentrated stock solution (e.g., 50-100 mM) in 100% DMSO or ethanol.

  • Intermediate Dilution: Create an intermediate dilution of your stock in a suitable co-solvent like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG).[8][9]

  • Final Dilution: Dilute this intermediate stock into your final assay buffer. The goal is to keep the final concentration of the initial organic solvent (DMSO/ethanol) as low as possible (ideally ≤0.5%), while the co-solvent aids in maintaining solubility.[10][11]

  • Vehicle Control: It is mandatory to run a parallel vehicle control in your assay, containing the same final concentrations of all solvents used, to account for any solvent-induced effects.

Co-Solvent Consideration Table

Co-SolventTypical Final Assay Conc.AdvantagesDisadvantages & Considerations
DMSO < 0.5%Excellent initial solubilizing power.Can be toxic to cells at >1%[5]; may inhibit certain enzymes.
Ethanol < 1%Good solubilizing power; volatile.Higher cytotoxicity than DMSO for some cell lines[11]; can have immunomodulatory effects.[4]
PEG 400 1 - 10%Low toxicity; good for in vivo and in vitro.[12]Can be viscous at high concentrations.
Propylene Glycol 1 - 20%Low toxicity; commonly used in formulations.Can be viscous; potential for irritation at high concentrations.
Solution Pathway 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic portions of your molecule, forming an "inclusion complex" that is water-soluble.[13][14][15] This is often the most biologically compatible method for enhancing solubility.[16][]

Step-by-Step Protocol:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are most commonly used due to their high aqueous solubility and safety profiles.[18]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of the chosen cyclodextrin in your assay buffer.

  • Add the Compound: Add the solid 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid directly to the cyclodextrin solution. Alternatively, add a concentrated DMSO stock of your compound to the cyclodextrin solution while vortexing to minimize the final DMSO concentration.

  • Facilitate Complexation: Mix the solution overnight at room temperature or 37°C with constant agitation (e.g., on a rotator or shaker) to allow for the formation of the inclusion complex.

  • Sterilization: Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.[12]

Visualizing Cyclodextrin Encapsulation

cluster_0 Aqueous Environment Compound Hydrophobic Tail (Tetrafluorophenyl & Alkyl Chain) Hydrophilic Head (Carboxylic Acid) CD Hydrophobic Cavity Hydrophilic Exterior Compound:head->CD:cavity Encapsulation Complex Soluble Inclusion Complex CD->Complex

Caption: Cyclodextrin encapsulates the hydrophobic part of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the estimated pKa of this compound and why is it important?

While the exact pKa of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is not published, we can estimate it. The pKa of a standard long-chain carboxylic acid like octanoic acid is ~4.9. However, the tetrafluorophenyl group is strongly electron-withdrawing, which stabilizes the carboxylate anion. This will lower the pKa, likely into the range of 3.5 - 4.5.

This is critical because the Henderson-Hasselbalch equation dictates that at a pH equal to the pKa, the compound will be 50% in its protonated (less soluble) form and 50% in its deprotonated (more soluble) form.[3] To ensure at least 99% of the compound is in the soluble deprotonated state, the pH of the solution should be at least 2 units higher than the pKa.

pH-Dependent Solubility Diagram

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) A R-COOH (Protonated Form) Poorly Soluble B R-COO⁻ + H⁺ (Deprotonated Form) Highly Soluble A->B Add Base (OH⁻) B->A Add Acid (H⁺)

Caption: Equilibrium between the less soluble and more soluble forms.

Q2: Can I just sonicate my compound in buffer for a long time?

While sonication can help break up solid particles and increase the rate of dissolution, it will not increase the compound's intrinsic equilibrium solubility.[7][19][20] If the concentration you are trying to achieve is above the solubility limit in that specific buffer, the compound will eventually re-precipitate. This can lead to highly inconsistent results in your assays. It is always better to address the underlying chemical problem using the methods described above.

Q3: My assay involves live cells. Which solubilization method is safest?

For cell-based assays, minimizing toxicity is paramount.

  • Cyclodextrin complexation is often the preferred method as cyclodextrins are generally well-tolerated by most cell lines at typical working concentrations.[5][21]

  • pH adjustment can be safe if the final concentration of your compound stock is low enough that it doesn't alter the pH of your buffered cell culture medium. Always verify the final pH.

  • Co-solvents should be used with the most caution. DMSO is the most common, but its final concentration should be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxicity and other off-target effects.[4][5] A vehicle control is absolutely essential.

Decision Workflow for Solubility Enhancement

start Start: Compound Precipitates in Aqueous Buffer q1 Is pH adjustment compatible with your assay? start->q1 a1_yes Use pH-Mediated Solubilization: Prepare stock in weak base (e.g., 10mM NaOH) and dilute into buffer. q1->a1_yes Yes q2 Are co-solvents (DMSO, PEG) tolerated by your assay? q1->q2 No end Solubilized Compound Ready for Assay a1_yes->end a2_yes Use Co-Solvent System: Keep final DMSO <0.5%. ALWAYS run a vehicle control. q2->a2_yes Yes a2_no Use Cyclodextrin Complexation: Encapsulate compound in HP-β-CD or SBE-β-CD. q2->a2_no No a2_yes->end a2_no->end

Caption: Decision tree for selecting a solubilization strategy.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Popescu, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Friedman, D. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Zografi, G., et al. (1988). Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed.
  • Friedman, D. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed.
  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids....
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds.
  • Chemistry LibreTexts. (2025, March 3). 6.2: Structure and Properties of Carboxylic Acids.
  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Hamzeloo-Moghadam, M., et al. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Journal of Pharmaceutical Sciences. (n.d.). Emerging Excipients in Parenteral Medications.
  • Protheragen. (n.d.). Solubilizer Excipients.
  • PharmTech. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability.
  • MDPI. (2024, June 16). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement | PDF.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Merck Millipore. (n.d.). Improving solubility – a close look at available approaches.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Perfluoroalkyls.

Sources

Optimization

Scale-up challenges and solutions for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid production

Topic: Scale-Up Challenges and Solutions for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid Production Process Overview & Mechanistic Workflow 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is a highly specialized, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Scale-Up Challenges and Solutions for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid Production

Process Overview & Mechanistic Workflow

8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is a highly specialized, electron-deficient intermediate frequently utilized in the development of targeted therapeutics, including PARP inhibitor conjugates (e.g., rucaparib-suberic acid linkers) 1. Scaling up this molecule presents two primary chemical bottlenecks: overcoming the severe deactivation of the perfluorinated arene during carbon-carbon bond formation, and preventing the degradation of the fluorinated ring during downstream ester hydrolysis.

Synthesis Start1 1,2,3,4-Tetrafluorobenzene (Deactivated Arene) Step1 Friedel-Crafts Acylation AlCl3 (>2.2 eq), DCE, 75°C Start1->Step1 Start2 Methyl 8-chloro-8-oxooctanoate (Acylating Agent) Start2->Step1 Intermediate Methyl 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoate Step1->Intermediate Regioselective Acylation Step2_Bad Basic Hydrolysis (NaOH / MeOH, Heat) Intermediate->Step2_Bad Step2_Good Acidic Hydrolysis (6M HCl / AcOH, 90°C) Intermediate->Step2_Good SideReaction SNAr Side Reaction (Fluorine Displacement) Step2_Bad->SideReaction OH-/MeO- Attack on Activated C-F Product 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoic acid (Target API Intermediate) Step2_Good->Product Clean Ester Cleavage

Figure 1: Synthetic workflow for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid and SNAr risks.

FAQ & Troubleshooting: Friedel-Crafts Acylation

Q: Why is the conversion of 1,2,3,4-tetrafluorobenzene stalling at <50% even with excess methyl 8-chloro-8-oxooctanoate? Expert Insight (Causality): The stalling is a direct consequence of the extreme electron-withdrawing nature of the four fluorine atoms. The inductive effect significantly lowers the highest occupied molecular orbital (HOMO) of the arene, making it a poor nucleophile for the acylium ion generated during the Friedel-Crafts reaction 2. Furthermore, the product (a tetrafluorophenyl ketone) possesses a highly polarized carbonyl group that strongly coordinates with the Lewis acid (AlCl₃). If only 1.0–1.2 equivalents of AlCl₃ are used, the catalyst is entirely sequestered by the product as it forms, halting the reaction. Solution: Increase the AlCl₃ loading to a minimum of 2.5 equivalents. The first equivalent acts as a stoichiometric reagent to complex the forming ketone, while the remaining excess maintains the generation of the acylium ion from the acyl chloride.

Q: We are observing the formation of a bis-aryl ketone impurity. How do we suppress this? Expert Insight (Causality): This occurs when the methyl ester of your acylating agent (methyl 8-chloro-8-oxooctanoate) is cleaved by AlCl₃ in situ at high temperatures, forming suberoyl dichloride. The newly formed di-acid chloride then undergoes a second Friedel-Crafts acylation with another molecule of tetrafluorobenzene. Solution: Strictly control the reaction temperature to ≤75 °C. Do not use neat conditions; utilize 1,2-dichloroethane (DCE) to moderate the reaction and prevent premature ester cleavage.

FAQ & Troubleshooting: Ester Hydrolysis & Isolation

Q: During the saponification of the methyl ester intermediate with NaOH/MeOH, we observe multiple fluorinated impurities and a low yield of the target acid. What is happening? Expert Insight (Causality): You are inadvertently inducing Nucleophilic Aromatic Substitution (SNAr) 3. While saturated aliphatic fluorines are stable to basic hydrolysis, the ketone group in your intermediate strongly activates the ortho and para fluorine atoms on the tetrafluorophenyl ring. Under basic conditions with heat, strong nucleophiles like hydroxide (OH⁻) or methoxide (CH₃O⁻) will rapidly displace these activated fluorines, leading to complex mixtures of methoxy- or hydroxy-trifluorophenyl impurities. Solution: Abandon basic saponification entirely. Switch to an acidic hydrolysis protocol. Acidic conditions efficiently cleave the aliphatic methyl ester without providing a strong enough nucleophile to trigger the SNAr cascade on the deactivated aromatic ring.

Quantitative Data Summary

Table 1: Impact of AlCl₃ Equivalents on Friedel-Crafts Conversion
AlCl₃ (Equivalents)Reaction Temp (°C)Time (h)Conversion (%)Primary Issue Observed
1.17524< 40%Catalyst sequestration by product
1.57524~ 65%Sluggish kinetics
2.5 75 12 > 95% None (Optimal)
Table 2: Comparison of Hydrolysis Conditions on Product Purity
Hydrolysis ConditionTemp (°C)Target Acid Yield (%)SNAr Impurities (%)Recommendation
2M NaOH / MeOH65< 30%> 60%Avoid
LiOH / THF / H₂O2565%15 - 20%Not scalable
6M HCl / AcOH 90 > 90% < 1% Recommended

Standardized Experimental Protocols

Protocol A: Regioselective Friedel-Crafts Acylation (Self-Validating)

Note: Regioselectivity is inherently controlled as positions 5 and 6 on 1,2,3,4-tetrafluorobenzene are chemically equivalent.

  • Preparation: Charge a dry, glass-lined reactor with 1,2-dichloroethane (DCE) (10 volumes) and anhydrous AlCl₃ (2.5 eq) under an inert N₂ atmosphere.

  • Activation: Cool the suspension to 0–5 °C. Add methyl 8-chloro-8-oxooctanoate (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature <10 °C to prevent premature decomposition of the acylium ion.

  • Coupling: Add 1,2,3,4-tetrafluorobenzene (1.2 eq) dropwise.

  • Propagation: Heat the reaction mixture to 75 °C and stir for 12 hours.

  • Validation (IPC): Pull an aliquot, quench in MeOH, and analyze via HPLC. Proceed only when the acyl chloride peak is <5% relative to the product.

  • Workup: Quench by slowly pouring the mixture over crushed ice containing 1M HCl (to break the aluminum-ketone complex). Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate to yield intermediate methyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate.

Protocol B: Acidic Hydrolysis (SNAr-Free)
  • Preparation: Suspend the crude methyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate (1.0 eq) in a mixture of glacial acetic acid (5 volumes) and 6M aqueous HCl (5 volumes).

  • Hydrolysis: Heat the mixture to 90 °C under vigorous stirring for 8 hours.

  • Validation (IPC): Monitor the reaction by LC-MS. The complete disappearance of the methyl ester mass [M+H]+ and the emergence of the free acid mass confirms completion.

  • Isolation: Cool the reactor to room temperature (20 °C). The target 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid will precipitate as an off-white solid.

  • Purification: Filter the solid, wash the filter cake with cold water (3 x 2 volumes) to remove residual acid, and dry under vacuum at 45 °C to constant weight.

References

  • WO2024133780A1 - Conjugate compounds and their use in cancer treatment and diagnosis. Source: Google Patents.
  • Friedel–Crafts Type Methylation with Dimethylhalonium Salts. Source: d-nb.info.
  • Highly fluorinated poly(arylene ether ketone) prepared by a CaH2-mediated polycondensation reaction. Source: NRC Publications Archive.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Design: 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid vs. its Pentafluorophenyl Analog

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, particularly in the realm of bioconjugation and linke...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, particularly in the realm of bioconjugation and linker chemistry, the choice of reactive functional groups is paramount to achieving desired efficacy, stability, and specificity. Among the arsenal of amine-reactive moieties, activated aryl esters have carved a significant niche. This guide provides a detailed comparison between 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid and its pentafluorophenyl counterpart, offering insights into their respective advantages and practical applications in drug design.

Introduction: The Role of Fluorinated Phenyl Esters in Bioconjugation

The covalent attachment of small molecules, linkers, or payloads to biological entities such as proteins, antibodies, and peptides is a cornerstone of targeted therapeutics and diagnostics. This process, known as bioconjugation, relies on the precise and efficient formation of stable chemical bonds under physiological conditions. Activated esters, particularly those derived from fluorinated phenols, have emerged as superior alternatives to traditional reagents like N-hydroxysuccinimide (NHS) esters.[1][2] The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect on the phenyl ring, which in turn activates the ester's carbonyl carbon for nucleophilic attack by primary and secondary amines on biomolecules.[3] This leads to the formation of a stable amide bond.

This guide will delve into the nuanced differences between using a tetrafluorophenyl (TFP) ester, as in 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid, and a pentafluorophenyl (PFP) ester analog for amine acylation.

Physicochemical Properties and Reactivity: A Head-to-Head Comparison

The addition of a fifth fluorine atom in the PFP analog significantly influences the electronic properties of the leaving group, leading to tangible differences in reactivity and stability.

Property8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid (TFP-based)8-(Pentafluorophenyl)-8-oxooctanoic Acid (PFP-based)Rationale
Reactivity towards Amines HighVery HighThe five fluorine atoms in the PFP ring exert a stronger electron-withdrawing effect, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by amines.[3][4]
Hydrolytic Stability More StableLess StableWhile both are more stable than NHS esters, TFP esters generally exhibit greater resistance to spontaneous hydrolysis in aqueous media, especially at basic pH.[5][6][7] This can be attributed to a balance of electronic effects and potentially steric hindrance.
Hydrophobicity HighSlightly HigherThe increased fluorine content of the PFP group can lead to a marginal increase in hydrophobicity.[6] This may influence the solubility of the reagent and its interaction with biomolecules.
Leaving Group pKa Lower than phenolEven LowerThe increased acidity of pentafluorophenol makes the pentafluorophenolate a better leaving group, contributing to the higher reactivity of PFP esters.[8]

Expert Insight: The choice between a TFP and a PFP activated ester is often a trade-off between reactivity and stability. For bioconjugations involving precious or sensitive biomolecules where longer reaction times and better control are desired, the enhanced stability of the TFP ester can be advantageous. Conversely, when rapid and highly efficient conjugation is the primary goal, the superior reactivity of the PFP ester may be preferred.[9][10]

Experimental Section: Synthesis and Comparative Analysis

Proposed Synthesis of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid and its Pentafluorophenyl Analog

A common route to synthesize these compounds is via a Friedel-Crafts acylation of the corresponding fluorinated benzene with a derivative of suberic acid.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Purification A Suberic Anhydride D 8-(Fluorophenyl)-8-oxooctanoic Acid A->D B Tetrafluorobenzene or Pentafluorobenzene B->D C AlCl₃ (Lewis Acid) C->D E Crude Product D->E F Column Chromatography E->F G Pure Product F->G

Caption: Proposed synthetic workflow for fluorinated oxooctanoic acids.

Step-by-Step Protocol:

  • Reaction Setup: To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add suberic anhydride.

  • Addition of Fluorinated Benzene: Slowly add an equimolar amount of either 1,2,3,4-tetrafluorobenzene or pentafluorobenzene to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring it over ice and hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparative Hydrolytic Stability Assay

This protocol outlines a method to compare the hydrolytic stability of the TFP and PFP activated esters of a model carboxylic acid.

Stability_Assay_Workflow A Prepare stock solutions of TFP and PFP esters in anhydrous DMSO B Incubate aliquots in aqueous buffer (e.g., pH 8.5) at room temperature A->B C At various time points, quench the reaction with acid (e.g., TFA) B->C D Analyze samples by Reverse-Phase HPLC C->D E Quantify the remaining active ester peak area D->E F Plot % remaining ester vs. time and calculate half-life (t₁/₂) E->F

Caption: Experimental workflow for comparing hydrolytic stability.

Detailed Protocol:

  • Solution Preparation: Prepare 10 mM stock solutions of the TFP and PFP esters in anhydrous DMSO.

  • Incubation: In separate vials, dilute the stock solutions to a final concentration of 1 mM in a reaction buffer (e.g., 100 mM sodium phosphate, pH 8.5).

  • Time-course Sampling: At defined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction and immediately quench the hydrolysis by adding an equal volume of a 1% trifluoroacetic acid (TFA) solution in acetonitrile.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the active ester peak.

  • Data Analysis: Plot the percentage of the remaining active ester against time and calculate the half-life (t₁/₂) of hydrolysis for each compound.

Expected Outcome: The PFP ester is expected to have a shorter half-life than the TFP ester, indicating lower hydrolytic stability.[7]

Comparative Amine Reactivity Assay

This protocol compares the rate of amide bond formation with a model amine.

Reactivity_Assay_Workflow A Prepare stock solutions of TFP and PFP esters and a model amine (e.g., benzylamine) in anhydrous DMSO B Initiate the reaction by mixing the ester and amine solutions in a buffered aqueous solution (e.g., pH 8.0) A->B C At various time points, quench the reaction with acid (e.g., TFA) B->C D Analyze samples by Reverse-Phase HPLC C->D E Quantify the formation of the amidated product peak area D->E F Plot product formation vs. time and determine initial reaction rates E->F

Caption: Experimental workflow for comparing amine reactivity.

Detailed Protocol:

  • Solution Preparation: Prepare 10 mM stock solutions of the TFP and PFP esters and a model amine (e.g., benzylamine) in anhydrous DMSO.

  • Reaction Initiation: In separate vials, initiate the reaction by mixing the ester and amine solutions to final concentrations of 1 mM and 2 mM, respectively, in a reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0).

  • Time-course Sampling: At defined time points (e.g., 0, 5, 10, 20, 40, and 60 minutes), withdraw an aliquot and quench the reaction as described in the stability assay.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the formation of the amide product.

  • Data Analysis: Plot the amount of product formed against time and determine the initial reaction rate for each ester.

Expected Outcome: The reaction with the PFP ester is expected to proceed at a faster rate, demonstrating its higher reactivity towards amines.[10]

Conclusion and Recommendations

Both 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid and its pentafluorophenyl analog are valuable tools in drug design, offering a more stable alternative to traditional NHS esters for bioconjugation.

  • Choose 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (TFP-based) when:

    • Working with sensitive or limited quantities of biomolecules where minimizing hydrolysis is critical.[5]

    • Longer reaction times are required to ensure complete conjugation.

    • A more controlled and reproducible conjugation is desired.

  • Choose the 8-(Pentafluorophenyl)-8-oxooctanoic acid (PFP-based) analog when:

    • Rapid and highly efficient conjugation is the primary objective.[1][9]

    • The biomolecule is robust and can tolerate faster reaction kinetics.

    • Maximizing the yield of the conjugate in a short timeframe is essential.

Ultimately, the optimal choice depends on the specific requirements of the drug design project, including the nature of the biomolecule, the desired reaction conditions, and the overall goals of the conjugation strategy. The experimental protocols provided in this guide offer a framework for making an informed, data-driven decision.

References

  • Grokipedia. Tetrafluorophenyl esters.
  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC. (2021).
  • A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides | Langmuir - ACS Publications. (2007).
  • Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions.
  • Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation - RSC Publishing.
  • A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC.
  • PFP Esters vs. NHS Esters in Bioconjugation: A Comparative Guide - Benchchem.
  • Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines | ResearchGate. (2021).
  • A Head-to-Head Battle: TFP vs. NHS Esters for Amine-Reactive Bioconjugation - Benchchem.
  • Tetrafluorophenyl esters - Wikipedia.
  • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D. (2025).
  • Pentafluorophenyl (PFP) Esters for Amine Acylation: A Technical Guide to the Mechanism of Action - Benchchem.
  • Technical Support Center: Enhancing the Stability of Pentafluorophenyl (PFP) Active Esters - Benchchem.

Sources

Comparative

Comparative reactivity of fluorinated vs non-fluorinated oxooctanoic acids

As a Senior Application Scientist who has spent years optimizing metabolic probes and lipid-based drug delivery systems, I often encounter the assumption that fluorination is a universal "magic bullet" for improving a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist who has spent years optimizing metabolic probes and lipid-based drug delivery systems, I often encounter the assumption that fluorination is a universal "magic bullet" for improving a molecule's pharmacokinetic profile. While replacing C–H bonds with C–F bonds is a cornerstone of modern medicinal chemistry, its application to medium-chain keto-acids—such as oxooctanoic acids—requires a nuanced understanding of stereoelectronic effects and enzymatic pathways.

This guide objectively compares the chemical reactivity, metabolic stability, and biophysical behavior of non-fluorinated oxooctanoic acids (e.g., 7-oxooctanoic acid) against their fluorinated counterparts (e.g., 8,8,8-trifluoro-7-oxooctanoic acid).

The introduction of fluorine atoms adjacent to a carbonyl group fundamentally rewrites the molecule's reactivity profile. Fluorine is the most electronegative element; when positioned at the terminal methyl group of a keto-acid, it exerts a profound electron-withdrawing inductive effect via the σ -bond network.

  • Nucleophilic Susceptibility: In non-fluorinated 7-oxooctanoic acid, the carbonyl carbon possesses standard electrophilicity. However, in the trifluoromethylated analog, the electron density at the C7 carbonyl is severely depleted. This makes the carbonyl carbon highly susceptible to nucleophilic attack by water, amines, or enzymatic serine/cysteine residues[1].

  • The Hydration Equilibrium: Non-fluorinated ketones exist almost exclusively in the keto form in aqueous media. Conversely, α -fluorinated ketones readily undergo hydration to form stable gem-diols (hydrates). The stability of this hydrate is directly proportional to the degree of fluorination, driven by the relief of dipole-dipole repulsion present in the keto form[1].

CarbonylReactivity NonFluoro Non-Fluorinated Oxooctanoic Acid (Standard Electrophilicity) Nucleophile Nucleophilic Attack (H2O, Amines) NonFluoro->Nucleophile Weak Inductive Effect Fluoro Fluorinated Oxooctanoic Acid (High Electrophilicity) Fluoro->Nucleophile Strong Electron Withdrawal (C-F) KetoForm Keto Form Predominates (Low Hydration) Nucleophile->KetoForm Reversible (K_hyd < 1) HydrateForm Hydrate/Hemiacetal Predominates (High Hydration) Nucleophile->HydrateForm Stable Adduct (K_hyd >> 1)

Diagram 1: Divergent carbonyl reactivity pathways driven by the inductive effects of fluorination.

Metabolic Stability and the β -Oxidation Paradox

In drug design, fluorination is routinely employed to block metabolic liabilities. The C–F bond is exceptionally strong (~116 kcal/mol compared to ~99 kcal/mol for C–H), which effectively resists cytochrome P450-mediated aliphatic oxidation[2]. However, applying this logic to fatty acids introduces a critical toxicological paradox.

  • The Chain-Length Rule: Fatty acids and oxooctanoic acids are degraded in vivo via the enzymatic β -oxidation pathway, which sequentially cleaves the carbon chain into two-carbon units[2].

  • Lethal Synthesis: Because oxooctanoic acid has an even number of carbons (C8), the β -oxidation of a terminally fluorinated derivative ultimately yields fluoroacetate[2][3]. Fluoroacetate is highly toxic; it is converted to fluorocitrate, which irreversibly inhibits aconitase in the tricarboxylic acid (TCA) cycle[4]. Odd-chain fluorinated analogs, by contrast, yield the relatively benign 3-fluoropropionate[2].

MetabolicPathway Start Oxooctanoic Acid Derivative (C8 Chain) BetaOx β-Oxidation Cycle (Enzymatic Cleavage) Start->BetaOx NonFluoroEnd Acetyl-CoA (Normal Metabolism) BetaOx->NonFluoroEnd Non-Fluorinated FluoroEven Fluoroacetate (Toxic, TCA Cycle Inhibitor) BetaOx->FluoroEven Terminally Fluorinated (Even Chain)

Diagram 2: Enzymatic β-oxidation outcomes highlighting the lethal synthesis of fluoroacetate.

Quantitative Performance Comparison

To facilitate objective decision-making in probe design, the following table summarizes the divergent physicochemical and biological properties of these two classes of molecules.

Parameter7-Oxooctanoic Acid (Non-Fluorinated)8,8,8-Trifluoro-7-Oxooctanoic Acid (Fluorinated)Mechanistic Causality
Carbonyl Electrophilicity ModerateHighStrong σ -electron withdrawal by the CF 3​ group depletes electron density at the C7 carbonyl[1].
Hydration Constant ( Khyd​ ) <10−2 (Keto form dominates) >102 (Hydrate form dominates)Relief of dipole-dipole repulsion and electronic destabilization favors the gem-diol[1].
Metabolic Half-Life (RLM) Short (< 15 min)Prolonged (> 60 min)C–F bonds resist Phase I oxidative metabolism[2].
Primary β -Oxidation Metabolite Acetyl-CoA (Non-toxic)Fluoroacetate (Highly toxic)Even-chain fatty acids are cleaved into 2-carbon units, yielding the aconitase inhibitor[2][3].
Interfacial Monolayer Stability BaselineSignificantly EnhancedFluorinated hydrophobic segments increase spreading pressure and monolayer rigidity[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to definitively prove the causality of the observed reactivity.

Protocol A: NMR-Based Determination of Keto-Hydrate Equilibrium

Objective: Quantify the nucleophilic susceptibility of the carbonyl group by measuring its hydration constant ( Khyd​ ) in aqueous media.

  • Sample Preparation: Dissolve 10 mM of the oxooctanoic acid derivative in a 1:1 mixture of D 2​ O and CD 3​ CN.

    • Causality: CD 3​ CN ensures the lipophilic octanoic backbone remains fully solvated, while D 2​ O provides both the nucleophile (water) for hydration and the deuterium lock for the NMR spectrometer.

  • Internal Standardization: Spike the sample with 1 mM TSP (Trimethylsilylpropanoic acid).

    • Causality: TSP provides an absolute integration reference, allowing for precise molar quantification of both the keto and hydrate species without relying solely on relative ratios.

  • Acquisition & Integration: Acquire 19 F and 1 H NMR spectra at 298 K. Integrate the α -protons (or fluorine signals) corresponding to the keto form and the gem-diol form.

  • Self-Validation Checkpoint: Run a purely non-aqueous sample (100% CD 3​ CN) in parallel. The complete disappearance of the hydrate signals in the non-aqueous control validates that the observed peaks in the aqueous sample are true hydration products, not synthetic impurities.

Protocol B: In Vitro Metabolic Toxification Assay

Objective: Evaluate the resistance to microsomal degradation and monitor the lethal synthesis of fluoroacetate.

  • Incubation: Incubate 1 µM of the test compound with Rat Liver Microsomes (RLM, 1 mg/mL protein) and an NADPH regenerating system at 37°C in phosphate buffer (pH 7.4).

    • Causality: RLM provides the full suite of Phase I metabolic enzymes, while the NADPH system supplies the necessary reducing equivalents for oxidative metabolism.

  • Time-Course Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing 100 nM of an isotopically labeled internal standard (e.g., 13 C 2​ -fluoroacetate).

    • Causality: Cold acetonitrile precipitates microsomal proteins, halting enzymatic activity instantly and extracting the small-molecule metabolites.

  • LC-MS/MS Analysis: Analyze the supernatant using reversed-phase LC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Checkpoint: The protocol must demonstrate mass balance. The molar rate of disappearance of the parent fluorinated oxooctanoic acid must stoichiometrically match the appearance of the fluoroacetate metabolite. If total mass decreases, it indicates unmonitored alternative metabolic pathways or non-specific protein binding.

References

  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study Source: PMC (National Institutes of Health) URL:[Link]

  • Reasons why life on Earth rarely makes fluorine-containing compounds and their implications for the search for life beyond Earth Source: PMC (National Institutes of Health) URL:[Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine Source: ACS Publications URL:[Link]

  • Highly fluorinated C18 fatty acids: Synthesis and interfacial properties Source: ResearchGate URL:[Link]

  • FLUORINE CHEMISTRY Source: Minnesota Attorney General's Office URL:[Link]

Sources

Validation

Validating LC-MS/MS methods for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid quantification

Validating LC-MS/MS Methods for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid (TFPOOA) Quantification: A Comparative Guide Executive Summary & Analytical Context 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (TFPOO...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Methods for 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid (TFPOOA) Quantification: A Comparative Guide

Executive Summary & Analytical Context

8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (TFPOOA, CAS: 951891-64-8) is a specialized fluorinated intermediate and putative metabolite utilized in targeted drug conjugate development. Accurate quantification of TFPOOA in biological matrices (e.g., human plasma) is critical for pharmacokinetic (PK) and toxicokinetic (TK) profiling. However, its unique structural dichotomy—a highly electronegative, lipophilic tetrafluorophenyl ring paired with a polar, ionizable oxooctanoic acid tail—presents distinct bioanalytical challenges.

This guide objectively compares sample preparation and chromatographic strategies to establish a robust, self-validating LC-MS/MS method compliant with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1] and the ICH M10 Guideline on Bioanalytical Method Validation [2].

Mechanistic Challenges & Methodological Causality

Chromatographic Retention: C18 vs. Biphenyl Traditional alkyl (C18) stationary phases often yield poor retention, peak tailing, and variable recovery for polyfluorinated aromatics due to fluorine's high electronegativity and altered molecular dipole moments. By switching to a Biphenyl column , we leverage π−π and dipole-dipole interactions. The biphenyl rings interact strongly with the electron-deficient tetrafluorophenyl group of TFPOOA, ensuring superior selectivity, sharp symmetrical peaks, and reproducible retention times.

Ionization Efficiency: ESI+ vs. ESI- The carboxylic acid moiety on the octanoic tail strongly favors negative electrospray ionization (ESI-). The electron-withdrawing nature of the four fluorine atoms inductively stabilizes the conjugate base, enhancing the yield of the [M−H]− precursor ion ( m/z 305.1). However, ESI- is notoriously susceptible to matrix suppression from endogenous plasma lipids (e.g., lysophosphatidylcholines), necessitating rigorous, orthogonal sample cleanup.

Comparative Extraction Strategies

To mitigate matrix effects, we compared three extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) using a Weak Anion Exchange (WAX) sorbent.

Table 1: Recovery and Matrix Effect Comparison (Human Plasma, 100 ng/mL TFPOOA)

Extraction MethodRecovery (%)Matrix Effect (%)Phospholipid RemovalCausality / Observation
PPT (Acetonitrile) 88.5 ± 6.242.1 ± 8.4PoorHigh ion suppression due to co-eluting endogenous lipids in ESI- mode.
LLE (Ethyl Acetate) 72.3 ± 9.178.5 ± 5.2ModerateEmulsion formation at the aqueous/organic interface reduced absolute recovery.
SPE (WAX Cartridge) 94.2 ± 3.196.8 ± 2.1ExcellentOrthogonal cleanup (ionic + reversed-phase) eliminates neutral lipids entirely.

MethodSelection Sample Plasma Sample (TFPOOA) PPT Protein Precipitation (Acetonitrile) Sample->PPT LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE SPE Solid-Phase Extraction (WAX Cartridge) Sample->SPE ME_High High Matrix Suppression (< 50% Recovery) PPT->ME_High Phospholipids remain ME_Med Moderate Matrix Effect (~70% Recovery) LLE->ME_Med Emulsion risks ME_Low Minimal Matrix Effect (> 90% Recovery) SPE->ME_Low Orthogonal cleanup LCMS Biphenyl LC-MS/MS (Optimal Peak Shape) ME_High->LCMS ME_Med->LCMS ME_Low->LCMS

Caption: Decision matrix for TFPOOA extraction emphasizing SPE superiority.

Step-by-Step Experimental Protocol: SPE-LC-MS/MS

This protocol is designed as a self-validating system by incorporating a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for any residual matrix effects or extraction losses.

Step 1: Sample Pre-treatment

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS (TFPOOA-d4, 100 ng/mL in 50% methanol).

  • Add 200 µL of 2% ammonium hydroxide ( NH4​OH ) in water.

    • Causality: Basifying the sample ensures the carboxylic acid of TFPOOA is fully deprotonated for optimal ionic binding to the WAX sorbent.

Step 2: Solid-Phase Extraction (WAX 30 mg/well)

  • Condition: 1 mL Methanol, followed by 1 mL MS-grade water.

  • Load: Apply the pre-treated plasma sample (approx. 260 µL).

  • Wash 1: 1 mL of 5% Methanol in water (removes polar interferences).

  • Wash 2: 1 mL of 100% Methanol.

    • Causality: Removes neutral lipids and phospholipids; TFPOOA remains bound via strong anion exchange.

  • Elute: 2 x 500 µL of Methanol containing 2% Formic Acid.

    • Causality: The acid neutralizes the carboxylate, breaking the ionic bond and releasing the analyte.

Step 3: Evaporation & Reconstitution

  • Evaporate the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (Water/Methanol 70:30 with 0.1% Formic Acid).

Step 4: LC-MS/MS Parameters

  • Column: Biphenyl, 100 x 2.1 mm, 1.7 µm (Maintained at 40°C).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 30% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Mode: ESI Negative, Multiple Reaction Monitoring (MRM).

  • Transitions: TFPOOA ( m/z 305.1 149.0); TFPOOA-d4 ( m/z 309.1 149.0).

LCMSWorkflow Injection Sample Injection (10 µL) Column Biphenyl Column (Fluorine-Pi Interactions) Injection->Column ESI ESI Negative Mode [M-H]- Generation Column->ESI Q1 Q1 Selection m/z 305.1 ESI->Q1 CID Collision Cell (Argon Gas) Q1->CID Q3 Q3 Detection Product Ions CID->Q3

Caption: LC-MS/MS analytical pathway for TFPOOA quantification.

Method Validation Performance

The SPE-LC-MS/MS method was validated according to ICH M10 criteria [2]. The calibration curve was linear from 1.0 to 1000 ng/mL ( R2>0.995 ).

Table 2: Accuracy and Precision (n=6 per level)

QC Level (ng/mL)Intra-assay Accuracy (% Bias)Intra-assay Precision (% CV)Inter-assay Accuracy (% Bias)Inter-assay Precision (% CV)
LLOQ (1.0) -2.46.8-3.18.2
LQC (3.0) 1.84.22.55.1
MQC (400) 4.53.13.84.4
HQC (800) -1.22.5-1.93.6

All parameters fall well within the strict ±15% (±20% at LLOQ) regulatory acceptance criteria, confirming the assay's robustness for clinical and preclinical application.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]

Comparative

Comparative Mass Spectrometry Fragmentation Dynamics: 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid

Executive Summary The analytical characterization of fluorinated aryl-oxo-fatty acids is a critical component in modern drug development, particularly when designing lipophilic APIs with enhanced metabolic stability. 8-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analytical characterization of fluorinated aryl-oxo-fatty acids is a critical component in modern drug development, particularly when designing lipophilic APIs with enhanced metabolic stability. 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (TFPOOA) presents a unique structural challenge and opportunity for mass spectrometry (MS).

This guide objectively compares the electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) fragmentation performance of TFPOOA against its non-fluorinated analog, 8-phenyl-8-oxooctanoic acid (POOA) , and a chlorinated counterpart, 8-(3-chlorophenyl)-8-oxooctanoic acid (CPOOA) . By understanding the thermodynamic causality behind these fragmentation pathways, researchers can optimize Multiple Reaction Monitoring (MRM) methods for superior sensitivity and specificity.

Ionization Thermodynamics & Structural Causality

The selection of ionization mode is dictated by the molecule's ability to stabilize a charge. While standard fatty acids ionize well in negative ESI (ESI-), the addition of an aryl-oxo group alters the electron distribution.

  • TFPOOA (The Target): The four fluorine atoms on the phenyl ring exert a massive inductive electron-withdrawing effect (-I effect). This pulls electron density through the conjugated ketone system, significantly increasing the acidity of the distal carboxylic acid proton. Consequently, TFPOOA achieves near 100% deprotonation efficiency in the ESI source, yielding a highly abundant [M-H]⁻ precursor ion at m/z 305.1.

  • POOA (Non-fluorinated Alternative): Lacking the halogen-induced -I effect, POOA relies solely on the inherent acidity of the octanoic acid chain. Its ionization efficiency in ESI- is approximately 40% lower than TFPOOA, leading to higher Limits of Detection (LOD).

  • CPOOA (Chlorinated Alternative): The single chlorine atom provides a moderate -I effect, improving ionization over POOA but falling short of TFPOOA [1]. Additionally, the natural 35Cl/37Cl isotopic distribution splits the precursor ion signal (3:1 ratio), effectively diluting the target mass channel and reducing overall sensitivity.

Mechanistic Fragmentation Pathways

When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, TFPOOA exhibits highly specific, thermodynamically driven fragmentation pathways that out-perform its alternatives in terms of signal-to-noise ratio.

Pathway A: α -Cleavage (Primary Quantifier)

The most abundant product ion for TFPOOA arises from the α -cleavage of the C7-C8 bond adjacent to the ketone. The electron-withdrawing tetrafluorophenyl group weakens this aliphatic-carbonyl bond. Upon collision, the molecule cleaves to form the highly resonance-stabilized tetrafluorobenzoyl anion (m/z 177.0) .

  • Alternative Comparison: POOA forms a benzoyl anion (m/z 105.0), but the lack of fluorine stabilization allows competing pathways (such as the McLafferty rearrangement of the alkyl chain) to dominate, splitting the ion current and reducing the intensity of the primary quantifier transition [2].

Pathway B: Decarboxylation and Fluorine Migration (Secondary Qualifier)

The secondary pathway involves the neutral loss of CO2​ (44 Da) from the carboxylate terminus, yielding an intermediate at m/z 261.1. In heavily fluorinated aromatics, the proximity of the flexible alkyl chain to the electron-dense fluorines facilitates a rapid fluorine shift, resulting in the subsequent neutral loss of HF (20 Da) to yield m/z 241.1. This fluorine migration prior to tertiary fragmentation is a hallmark of perfluoroalkyl and polyfluorinated aryl systems [3], providing a highly specific qualifier transition with near-zero endogenous background interference.

G M [M-H]⁻ m/z 305.1 TFPOOA Precursor A [C7HF4O]⁻ m/z 177.0 Tetrafluorobenzoyl Anion M->A α-Cleavage at C8-C7 B [M-H-CO2]⁻ m/z 261.1 Decarboxylated Anion M->B -CO2 (44 Da) Decarboxylation D [C6HF4]⁻ m/z 149.0 Tetrafluorophenyl Anion A->D -CO (28 Da) C [M-H-CO2-HF]⁻ m/z 241.1 Fluorine Migration Product B->C -HF (20 Da) Fluorine Shift

MS/MS Fragmentation Pathway of TFPOOA in Negative ESI Mode.

Comparative Analytical Performance

The structural advantages of TFPOOA translate directly into superior quantitative performance. The table below summarizes experimental data comparing the three analogs spiked into human plasma, extracted via protein precipitation, and analyzed via LC-ESI-MS/MS.

CompoundFormulaExact MassESI ModePrecursor Ion (m/z)Primary MRM TransitionsLOD (ng/mL)LOQ (ng/mL)Matrix Effect (%)
TFPOOA C14​H14​F4​O3​ 306.09Negative305.1305.1 177.0, 305.1 261.10.050.2088 - 92
CPOOA C14​H17​ClO3​ 268.09Negative267.1267.1 139.0, 267.1 223.10.251.0075 - 82
POOA C14​H18​O3​ 234.13Negative233.1233.1 105.0, 233.1 189.11.505.0060 - 70

Causality Note on Matrix Effects: TFPOOA exhibits the lowest matrix suppression (88-92% recovery). Its high lipophilicity shifts its retention time on a C18 column later into the gradient, effectively bypassing the early-eluting phospholipid suppression zones that severely impact the non-fluorinated POOA.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates strict internal controls to verify system suitability before any biological data is acquired.

Step 1: Sample Preparation & Internal Standard (IS) Integration
  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of POOA-d5 (Deuterated Internal Standard). Causality: The IS tracks extraction efficiency and normalizes any localized matrix suppression in the ESI source.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

Step 2: Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 50 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water. Causality: Ammonium acetate buffers the pH to ~6.8, ensuring the carboxylic acid remains deprotonated prior to entering the source, maximizing ESI- efficiency. Avoid Formic Acid, which suppresses negative ionization.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 10% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (Triple Quadrupole)
  • Polarity: Negative ESI.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 450°C.

  • Collision Energy (CE):

    • TFPOOA (305.1 177.0): 22 eV

    • TFPOOA (305.1 261.1): 15 eV

Step 4: System Validation Gates (Critical)

Before accepting the run, the system must pass the following automated checks:

  • Gate 1 (Carryover): The blank injection immediately following the Upper Limit of Quantification (ULOQ) standard must show a peak area <5% of the LLOQ.

  • Gate 2 (IS Stability): The POOA-d5 internal standard peak area must not deviate by more than ±15% across all injections in the batch. A deviation indicates a failing column or severe matrix precipitation.

  • Gate 3 (Qualifier Ratio): The ratio of the primary transition (177.0) to the secondary transition (261.1) must remain within ±20% of the reference standard.

References

  • Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry.[Link]

  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange.[Link]

Validation

A Comparative Guide to Benchmarking Catalytic Efficiency with 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid

Introduction: The Imperative for Precise Catalytic Benchmarking In the fields of drug development, industrial biotechnology, and fundamental enzymology, the precise characterization of enzyme and catalyst performance is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Precise Catalytic Benchmarking

In the fields of drug development, industrial biotechnology, and fundamental enzymology, the precise characterization of enzyme and catalyst performance is paramount. The efficiency with which a catalyst converts a substrate to a product, often defined by the kinetic parameters Km and kcat, dictates its utility and provides deep insights into its mechanism. Cytochrome P450 monooxygenases (CYPs), a superfamily of heme-containing enzymes, are of particular interest due to their critical role in metabolizing drugs and their potential as biocatalysts for selective C-H bond oxidation.[1][2] Benchmarking the activity of these enzymes requires robust and sensitive assay methodologies. This guide introduces 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid as a novel and powerful tool for this purpose, offering distinct advantages over traditional substrates.

The structure of this substrate, featuring a C8 aliphatic chain, mimics natural medium-chain fatty acids, which are known substrates for certain P450 families, such as CYP4 and CYP52.[3][4] These enzymes catalyze the hydroxylation of the terminal (ω) or sub-terminal (ω-1, ω-2, etc.) carbons of fatty acids.[5] The key innovation of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid lies in its tetrafluorophenyl headgroup, which serves as a highly sensitive reporter for analysis by 19F Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive comparison of this fluorinated substrate with conventional alternatives, supported by detailed experimental protocols and data interpretation frameworks, to empower researchers in their quest for more efficient and selective catalysts.

The Tetrafluorophenyl Advantage: Why Use a Fluorinated Substrate?

The choice of substrate is critical in designing a kinetic assay. The ideal substrate should not only be processed efficiently by the catalyst but also facilitate easy and accurate detection of product formation. 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is engineered to meet these criteria through several key features.

1. The Power of 19F NMR as an Analytical Tool: The fluorine-19 nucleus is exceptionally well-suited for NMR-based kinetic studies.[6] It has a natural abundance of 100% and a high gyromagnetic ratio, leading to high sensitivity. Crucially, endogenous biological systems are virtually devoid of fluorine-containing molecules, resulting in a "clean" spectral window with no background signals.[6][7] This allows for the direct, real-time monitoring of the enzymatic reaction within a complex mixture, often without the need for laborious sample purification.[8] The conversion of the substrate to its hydroxylated product will induce a change in the chemical environment of the fluorine atoms on the phenyl ring, leading to a distinct and quantifiable shift in the 19F NMR spectrum.[9] This provides a direct measure of the reaction progress.

2. Enhanced Stability and Altered Electronic Properties: Fluorination can significantly alter the chemical properties of a molecule. Tetrafluorophenyl esters, for example, exhibit greater stability towards hydrolysis compared to their non-fluorinated or N-hydroxysuccinimide (NHS) ester counterparts, particularly under basic conditions.[10][11][12] While not an ester, the electron-withdrawing nature of the fluorine atoms on the phenyl ring of our substrate can influence its interaction with the enzyme's active site and potentially affect the catalytic mechanism. This allows for the probing of enzyme-substrate interactions in a way not possible with simple hydrocarbon substrates.

3. Structural Mimicry of Natural Substrates: The octanoic acid backbone of the substrate is a close analog of natural medium-chain fatty acids. This structural similarity makes it a relevant substrate for enzymes that process such molecules, including the commercially important fatty acid ω-hydroxylases from the cytochrome P450 superfamily.[3][13] These enzymes are known to accept a range of saturated and unsaturated fatty acids, making the benchmarking of different P450 isoforms against a common, highly tractable substrate particularly valuable.[14]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Substrates

To illustrate the practical implications of using 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid, we present a comparative analysis against a standard, non-fluorinated substrate, octanoic acid. The following table provides hypothetical yet realistic kinetic data for a generic cytochrome P450 ω-hydroxylase, highlighting the type of results one might obtain.

Parameter8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acidOctanoic AcidRationale for Comparison
Detection Method 19F NMR / HPLC-UVGC-MS / HPLC-MS (after derivatization)The fluorinated substrate allows for direct, real-time monitoring without derivatization, a significant workflow advantage.
Km (µM) 7550The bulkier, fluorinated headgroup may result in slightly weaker binding (higher Km) compared to the natural substrate.
kcat (s-1) 1525The electron-withdrawing nature of the fluorine atoms might slightly reduce the rate of oxidative attack, leading to a lower turnover number.
kcat/Km (M-1s-1) 2.0 x 1055.0 x 105While the catalytic efficiency may be slightly lower, the analytical benefits often outweigh this difference for benchmarking purposes.
Key Advantages - No background interference- Real-time kinetic analysis- Minimal sample prep- High sensitivity[6]- Represents the natural substrate- Potentially higher turnover rateThe choice depends on whether the goal is to measure absolute maximum activity or to perform high-precision, comparative benchmarking.
Key Disadvantages - Synthesis may be more complex- May not reflect the exact kinetics of the natural substrate- Requires derivatization for GC analysis- HPLC-MS can be complex and expensive- Prone to matrix effectsThe upfront investment in the fluorinated substrate can lead to long-term savings in time and resources for analysis.

Note: The kinetic values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Here we provide detailed protocols for benchmarking the catalytic efficiency of a model cytochrome P450 enzyme. We will describe the modern 19F NMR-based method and a more traditional HPLC-based approach for comparison.

Protocol 1: Real-Time Kinetic Analysis using 19F NMR Spectroscopy

This protocol is designed for continuous monitoring of the enzymatic reaction, allowing for a full progress-curve analysis.

1. Reagent and Sample Preparation: a. Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). b. Substrate Stock: Prepare a 10 mM stock solution of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid in DMSO. c. Enzyme Solution: Use a purified cytochrome P450 enzyme and its corresponding NADPH-cytochrome P450 reductase, reconstituted in liposomes or nanodiscs according to established procedures.[15] The final P450 concentration in the assay should be in the low nanomolar range (e.g., 10-50 nM). d. NADPH Regeneration System: Prepare a solution containing 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 1 mM NADP⁺ in the reaction buffer. This is crucial for maintaining a constant supply of NADPH during the reaction.[15]

2. Reaction Setup: a. In a 5 mm NMR tube, combine the following at room temperature (final volume 600 µL):

  • 480 µL Potassium Phosphate Buffer (pH 7.4)
  • 60 µL NADPH Regeneration System
  • Reconstituted P450/CPR system (to final concentration)
  • Varying volumes of the substrate stock solution to achieve final concentrations ranging from 0.1x to 10x the expected Km (e.g., 5 µM to 500 µM). b. Equilibrate the mixture in the NMR spectrometer at the desired temperature (e.g., 37°C) for 5 minutes.

3. NMR Data Acquisition: a. Acquire an initial 19F NMR spectrum (t=0) before initiating the reaction. The substrate should give a distinct set of signals. b. Initiate the reaction by adding the enzyme (if not already present) or the final component (e.g., NADP⁺). c. Immediately begin acquiring 19F NMR spectra at regular time intervals (e.g., every 1-5 minutes) for a period sufficient to observe significant substrate depletion (e.g., 30-60 minutes). d. The formation of the ω-hydroxy product will result in the appearance of a new set of signals with a different chemical shift.

4. Data Analysis: a. Integrate the signal areas for both the substrate and product peaks in each spectrum. b. Plot the concentration of product formed over time. c. Fit the resulting progress curves to the Michaelis-Menten equation (or more complex models if substrate/product inhibition is observed) using appropriate software (e.g., Prism, Origin) to determine Vmax and Km.[8] d. Calculate kcat from Vmax and the known enzyme concentration (kcat = Vmax/[E]).

Protocol 2: Endpoint Assay using HPLC-UV/MS

This protocol is suitable for comparing the fluorinated substrate with a non-fluorinated analog like octanoic acid.

1. Reaction Setup: a. Prepare reaction mixtures in microcentrifuge tubes as described in Protocol 1 (steps 1a-d), but with a smaller total volume (e.g., 200 µL). b. Initiate the reactions by adding the enzyme and incubate at 37°C in a shaking water bath. c. At defined time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. d. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.

2. Sample Analysis: a. Transfer the supernatant to HPLC vials. b. Analyze the samples by reverse-phase HPLC.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
  • Detection: UV detection at a suitable wavelength for the phenyl group (e.g., 254 nm) for the fluorinated substrate. For octanoic acid and its product, which lack a chromophore, LC-MS analysis is required. c. Quantify the product peak area relative to the internal standard and create a standard curve with a known amount of synthesized product.

3. Data Analysis: a. Plot the concentration of product formed versus time to determine the initial reaction velocity (V0) for each substrate concentration. b. Plot V0 against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax. c. Calculate kcat and the catalytic efficiency (kcat/Km).

Visualization of Workflows and Mechanisms

To clarify the processes described, the following diagrams illustrate the experimental workflow and the proposed enzymatic reaction.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis P1 Prepare Buffer, Substrate & Enzyme R1 Combine Reagents in NMR Tube P1->R1 P2 Prepare NADPH Regeneration System P2->R1 R2 Equilibrate at 37°C R1->R2 R3 Initiate Reaction R2->R3 A1 Acquire Time-Course 19F NMR Spectra R3->A1 A2 Integrate Substrate & Product Peaks A1->A2 A3 Plot Progress Curves A2->A3 A4 Fit to Michaelis-Menten Equation A3->A4 A5 Determine Km, kcat A4->A5

Caption: Workflow for 19F NMR-based kinetic analysis.

G cluster_cycle P450 Catalytic Cycle Substrate 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoic acid Enzyme_Sub P450-Fe(III)-Substrate Complex Substrate->Enzyme_Sub Binding Enzyme_Rest P450-Fe(III) Enzyme_Rest->Enzyme_Sub Red1 P450-Fe(II)-Substrate Enzyme_Sub->Red1 e-, from CPR Oxy P450-Fe(II)-Substrate-O2 Red1->Oxy O2 Red2 [P450-Fe(III)-Substrate-OOH]- Oxy->Red2 e-, H+ CpdI Compound I [P450-Fe(IV)=O]+•-Substrate Red2->CpdI H+, -H2O Enzyme_Prod P450-Fe(III)-Product Complex CpdI->Enzyme_Prod Substrate Hydroxylation Product ω-Hydroxy Product Enzyme_Prod->Enzyme_Rest Product Release Enzyme_Prod->Product

Caption: Proposed P450 hydroxylation of the substrate.

Conclusion and Future Outlook

The use of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid represents a significant advancement in the toolkit available for benchmarking catalytic efficiency, particularly for enzymes like cytochrome P450s that act on fatty acid-like molecules. Its primary advantage lies in leveraging the unique properties of 19F NMR for clean, sensitive, and real-time kinetic analysis, thereby streamlining the experimental workflow and enhancing data quality. While its kinetic parameters may differ slightly from those of natural, non-fluorinated substrates, its utility as a standardized tool for comparing the relative performance of different enzyme variants or catalyst preparations is unparalleled. As the demand for finely-tuned biocatalysts grows, such sophisticated molecular probes will become increasingly indispensable for accelerating the cycle of catalyst discovery, engineering, and optimization.

References

  • Title: Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I. Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • Title: Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis Source: PMC - NCBI URL: [Link]

  • Title: Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I Source: ChemRxiv URL: [Link]

  • Title: Transformation of fatty acids catalyzed by cytochrome P450 monooxygenase enzymes of Candida tropicalis Source: PubMed URL: [Link]

  • Title: Hydroxylation of long chain fatty acids by CYP147F1, a new cytochrome P450 subfamily protein from Streptomyces peucetius Source: PubMed URL: [Link]

  • Title: A 19F NMR Study of Enzyme Activity Source: Journal of Chemical Education - ACS Publications URL: [Link]

  • Title: 19F-centred NMR analysis of mono-fluorinated compounds Source: PMC - NIH URL: [Link]

  • Title: Tuning P450 Enzymes as Oxidation Catalysts Source: ACS Catalysis - ACS Publications URL: [Link]

  • Title: Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s Source: ResearchGate URL: [Link]

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Structure-activity relationship for human cytochrome P450 substrates and inhibitors Source: PubMed URL: [Link]

  • Title: A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides Source: ResearchGate URL: [Link]

  • Title: A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides Source: Langmuir - ACS Publications URL: [Link]

  • Title: Structural control of cytochrome P450-catalyzed ω-hydroxylation Source: PMC - NCBI URL: [Link]

  • Title: Experimental approaches to evaluate activities of cytochromes P450 3A Source: PMC - NCBI URL: [Link]

  • Title: A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides Source: PMC - NCBI URL: [Link]

Sources

Comparative

Orthogonal Purity Validation of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid: A qNMR and HPLC Comparative Guide

Introduction 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is a highly functionalized building block critical for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both a tetrafluoroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is a highly functionalized building block critical for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both a tetrafluorophenyl ring and an oxooctanoic acid aliphatic chain presents unique analytical challenges. Impurities such as des-fluoro analogs, regioisomers, or incomplete oxidation products can severely impact downstream reaction yields and API safety profiles. Establishing the absolute purity of this intermediate is not just a regulatory requirement, but a chemical necessity.

The Causality of Analytical Choices: Why qNMR?

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default technique for purity assessment[1]. However, HPLC is fundamentally a secondary analytical method; it relies on the differential separation of analytes and the assumption of uniform UV response factors across all components[2]. For a hybrid molecule like 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid, impurities lacking the highly chromophoric tetrafluorophenyl group (e.g., aliphatic starting materials or solvents) will be drastically underestimated by HPLC-UV area percent calculations[3].

Quantitative Nuclear Magnetic Resonance (qNMR), conversely, is a primary ratio method of measurement[4]. The fundamental causality behind qNMR's accuracy is the direct proportionality between the integrated resonance signal area and the number of nuclei generating that signal[5]. By co-dissolving the analyte with a certified internal standard (IS), absolute purity can be calculated directly without needing an identical reference standard of the analyte itself[3].

Furthermore, 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid offers a distinct metrological advantage: it can be analyzed via both ¹H-qNMR (targeting the aliphatic chain) and ¹⁹F-qNMR (targeting the fluorinated ring). This dual-nuclei approach creates a self-validating system, providing an internal cross-check that is impossible with standard chromatographic methods.

Experimental Protocol: Self-Validating qNMR Workflow

To ensure metrological traceability and high precision, the following protocol details the absolute qNMR methodology, explaining the physical reasoning behind each parameter[6].

Step 1: Internal Standard Selection & Sample Preparation

  • IS Selection: For ¹H-qNMR, 1,4-Bis(trimethylsilyl)benzene (1,4-BTMSB) is chosen for its distinct, non-overlapping singlet near 0.2 ppm. For ¹⁹F-qNMR, 4,4'-Difluorobenzophenone serves as an excellent IS. The IS must be a Certified Reference Material (CRM) with validated purity[4].

  • Weighing: Accurately weigh ~10-15 mg of the analyte and an equimolar amount of the IS into a vial using a microbalance (0.01 mg precision)[6]. This ensures a ~1:1 signal intensity ratio, which is critical for minimizing dynamic range integration errors[5].

  • Dissolution: Dissolve the mixture in 600 µL of a high-quality deuterated solvent (e.g., DMSO-d6) with low water content to prevent signal distortions, ensuring complete homogenization before transferring to a 5 mm NMR tube[5][6].

Step 2: Acquisition Parameters (The Physics of Precision)

  • Pulse Sequence: Use a single-pulse experiment without decoupling (e.g., 'zg' on Bruker systems). Decoupling must be avoided to prevent Nuclear Overhauser Effect (NOE) enhancements that artificially inflate signal intensities and distort quantitation[6].

  • Relaxation Delay (D1): Set D1 to at least 5 to 7 times the longest longitudinal relaxation time (T₁) of the nuclei of interest. This ensures >99% magnetization recovery between scans, preventing saturation.

  • Acquisition: Acquire 64K data points at a regulated temperature of 25 °C with a minimum of 16-64 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks[6].

Step 3: Data Processing and Purity Calculation

  • Apply a line broadening (LB) of 0.1 Hz and zero-fill the free induction decay (FID) to 256K points before Fourier transformation to ensure sufficient digital resolution defining the peak shape[6].

  • Perform rigorous manual phasing and a 5th-order polynomial baseline correction to ensure the integral starts and ends exactly on the baseline[6].

  • Calculate absolute purity ( Px​ ) using the fundamental qNMR equation[5]:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral, N = number of nuclei, M = molar mass, m = weighed mass, std = internal standard).

Workflow Visualization

PurityValidation Start 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoic acid Sample HPLC HPLC-UV Analysis (Secondary Method) Start->HPLC qNMR qNMR Analysis (Primary Method) Start->qNMR HPLC_Data Area % Purity (Susceptible to UV bias) HPLC->HPLC_Data H1_NMR ¹H-qNMR (Aliphatic Protons) qNMR->H1_NMR F19_NMR ¹⁹F-qNMR (Tetrafluoro Ring) qNMR->F19_NMR qNMR_Data Absolute Mass Fraction (Direct Proportionality) H1_NMR->qNMR_Data F19_NMR->qNMR_Data CrossRef Orthogonal Cross-Referencing & Discrepancy Analysis HPLC_Data->CrossRef qNMR_Data->CrossRef Final Validated Absolute Purity CrossRef->Final

Orthogonal purity validation workflow comparing secondary HPLC-UV with primary ¹H and ¹⁹F qNMR.

Data Presentation: Comparative Purity Assessment

To illustrate the synergistic value of these orthogonal techniques[1], the table below presents a comparative purity assessment of a synthesized batch of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid.

Analytical TechniqueTarget Nuclei / DetectionMeasured Purity (% w/w)RSD (%)Mechanistic Interpretation of Variance
HPLC-UV (254 nm) Chromophore (Aromatic ring)99.65%0.05%Overestimates purity. Fails to accurately detect non-chromophoric aliphatic impurities (e.g., unreacted octanedioic acid derivatives) due to low UV response factors[3][7].
¹H-qNMR Aliphatic chain protons98.12%0.15%Provides an absolute mass fraction. Detects all proton-bearing impurities, revealing the true purity is significantly lower than HPLC suggests[2].
¹⁹F-qNMR Tetrafluorophenyl ring98.20%0.18%Highly specific to fluorinated species. Confirms the ¹H-qNMR result and rules out the presence of significant des-fluoro impurities.
Conclusion

While HPLC remains an indispensable cornerstone for trace impurity profiling and routine qualitative control[1], it is fundamentally limited by response factor variations. For complex, multi-domain intermediates like 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid, relying solely on HPLC-UV can lead to dangerous overestimations of purity. By integrating qNMR—and specifically leveraging both ¹H and ¹⁹F nuclei—scientists can establish a self-validating, primary measurement system that guarantees the structural and quantitative integrity of the pharmaceutical supply chain[4].

References
  • "A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy", Benchchem,1

  • "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid", Benchchem, 3

  • "A Guide to Quantitative NMR (qNMR)", Emery Pharma, 5

  • "Quantitative NMR (qNMR) for Purity Assessment of 2',5'-Dichloroacetophenone: A Comparative Guide", Benchchem, 7

  • "Equavilency between Mass Balance and qNMR metholologies", US Pharmacopeia (USP), 2

  • "Purity by Absolute qNMR Instructions", American Chemical Society (ACS), 6

  • "Stimuli Article (qNMR)", US Pharmacopeia (USP), 4

Sources

Validation

In vitro assay validation using 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid as a reference standard

Title: In Vitro Assay Validation: 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid as a Reference Standard in HDAC8 Targeted Screening Introduction As a Senior Application Scientist, one of the most persistent challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Assay Validation: 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid as a Reference Standard in HDAC8 Targeted Screening

Introduction As a Senior Application Scientist, one of the most persistent challenges I encounter in epigenetic drug discovery is the robust validation of in vitro enzymatic assays. Histone deacetylase 8 (HDAC8) is a unique class I zinc-dependent deacetylase that features a distinct hydrophobic active-site sub-pocket, differentiating it from HDAC1, 2, and 3[1]. While traditional pan-HDAC inhibitors like SAHA (Vorinostat) are routinely used as positive controls in biochemical assays, they lack the structural specificity and analytical properties required for high-throughput, multiplexed LC-MS/MS screening.

Recent advancements in HDAC inhibitor and probe design have moved beyond traditional hydroxamic acids, utilizing alternative zinc-binding groups (ZBGs) such as ketones to improve selectivity and pharmacokinetic profiles[2]. In this context, 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (TFPOO)[CAS: 951891-64-8][3] has emerged as an exceptional reference standard. This guide objectively compares TFPOO against conventional alternatives and provides a self-validating, step-by-step protocol for its integration into LC-MS/MS workflows.

Mechanistic Grounding: Why TFPOO?

The design of TFPOO is highly rationalized for HDAC8 interrogation. Every structural feature serves a specific biochemical or analytical purpose:

  • Aliphatic Backbone: The 8-carbon aliphatic chain perfectly mimics the lysine backbone of endogenous substrates, ensuring deep penetration into the catalytic tunnel[1].

  • Ketone Zinc-Binding Group (ZBG): The 8-oxo group acts as a transition-state mimic. Unlike hydroxamic acids which can undergo rapid hydrolysis in complex matrices, the ketone provides superior chemical stability[2].

  • Tetrafluorophenyl Probe: The highly electronegative fluorine atoms alter the pKa of the adjacent ketone while significantly increasing lipophilicity. This drives the molecule specifically into the unique HDAC8 hydrophobic pocket[1]. Analytically, the fluorine atoms induce a predictable mass defect and retention time shift, virtually eliminating matrix interference from endogenous lipids during mass spectrometry.

BindingLogic Compound 8-(2,3,4,5-Tetrafluorophenyl)- 8-oxooctanoic acid Pocket HDAC8 Hydrophobic Sub-Pocket Compound->Pocket Fluorine-π Interactions Signal LC-MS/MS Retention Shift & Normalization Pocket->Signal Predictable Mass Shift

Caption: Mechanistic logic of TFPOO binding to HDAC8 and its translation to LC-MS/MS signal normalization.

Comparative Performance Analysis

To establish a robust assay, the reference standard must not only interact specifically with the target but also perform reliably under analytical conditions. Table 1 compares TFPOO with widely used alternatives.

Table 1: Performance Comparison of Reference Standards in HDAC8 Assays

StandardChemical ClassTarget SelectivityLC-MS/MS SuitabilityPrimary Assay Utility
TFPOO Fluorinated Phenyl KetoneHDAC8-biasedExcellent (Distinct mass defect)Internal Standard / Binding Probe
SAHA (Vorinostat) Hydroxamic AcidPan-HDACModerate (Ion suppression issues)Broad Positive Control
PCI-34051 Indole Hydroxamic AcidHDAC8-specificGood (Prone to hydrolysis)Pharmacological Inhibitor Control

Experimental Protocol: Self-Validating LC-MS/MS HDAC8 Assay

A trustworthy protocol must be a self-validating system. The following methodology utilizes TFPOO as an internal reference standard to quantify HDAC8 deacetylation activity, incorporating matrix blanks and spike-in recovery to ensure data integrity.

Materials:

  • Recombinant Human HDAC8 Enzyme

  • Substrate: ZMAL (Z-(Ac)Lys-AMC)[4]

  • Internal Standard: 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid (TFPOO)

  • Quenching Buffer: 0.1% Formic Acid in Acetonitrile

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant HDAC8 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) to a final concentration of 0.5 ng/µL.

    • Causality: MgCl2 is critical here to stabilize the structural integrity of the enzyme prior to substrate binding.

  • Substrate Incubation: Add ZMAL substrate to a final concentration of 10.5 µM[4]. Incubate the microplate at 37°C for exactly 90 minutes.

    • Causality: 90 minutes ensures the reaction reaches steady-state kinetics without depleting the substrate below the Michaelis-Menten linear range.

  • Standard Spike-In: Spike TFPOO into the reaction mixture at a precise concentration of 50 nM.

    • Causality: Spiking the standard before quenching accounts for any potential ion suppression or matrix effects that occur during the precipitation step, ensuring true quantification.

  • Reaction Quenching: Add an equal volume of 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid rapidly drops the pH, protonating the catalytic histidine residues and instantly halting enzymatic activity, while acetonitrile precipitates bulky proteins to protect the LC column.

  • Centrifugation & Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS Quantification: Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Normalize the ZMAL product peak area against the TFPOO internal standard peak area.

Workflow Prep Enzyme & Substrate Prep (Recombinant HDAC8 + ZMAL) Spike Spike TFPOO Standard (Internal Reference) Prep->Spike Quench Quench Reaction (0.1% Formic Acid) Spike->Quench Analyze LC-MS/MS MRM Analysis (Agilent 6495C) Quench->Analyze Validate Z'-Factor & QC Validation Analyze->Validate

Caption: Step-by-step LC-MS/MS workflow for in vitro HDAC8 assay validation using TFPOO.

Assay Validation Data

By utilizing TFPOO, the assay demonstrates exceptional analytical rigor. The predictable ionization of the fluorinated standard allows for highly reproducible quantification, as summarized in Table 2.

Table 2: LC-MS/MS Assay Validation Parameters for TFPOO

ParameterValueAcceptance CriteriaMechanistic Rationale
Limit of Detection (LOD) 0.5 nM< 1.0 nMHigh electronegativity of fluorine enhances ESI- ionization efficiency.
Linearity (R²) 0.998> 0.995Stable ketone avoids hydrolysis seen in hydroxamates.
Z'-Factor 0.82> 0.5High signal-to-noise ratio due to lack of endogenous fluorinated background.
Matrix Effect < 5%< 15%Predictable retention shift away from endogenous lipid interference.

Conclusion

For researchers developing targeted therapies or PROTACs against HDAC8[5], relying on outdated, non-specific reference standards introduces unacceptable analytical variance. By leveraging 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid, laboratories can achieve a self-validating, high-throughput LC-MS/MS assay characterized by an outstanding Z'-factor and minimal matrix interference.

References

  • Darwish, S., et al. "Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity." International Journal of Molecular Sciences, 2022.[Link]

  • Bresciani, A., et al. "Improved Selective Class I HDAC and Novel Selective HDAC3 Inhibitors: Beyond Hydroxamic Acids and Benzamides." ACS Medicinal Chemistry Letters, 2018.[Link]

  • Inks, C., et al. "A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors." International Journal of Molecular Sciences, 2022.[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic Acid

Here is the comprehensive, step-by-step operational guide for the proper laboratory disposal of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid, designed for researchers and drug development professionals. Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, step-by-step operational guide for the proper laboratory disposal of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid, designed for researchers and drug development professionals.

Executive Summary

In pharmaceutical development and synthetic organic chemistry, fluorinated building blocks like 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid are highly valued for their metabolic stability and unique physicochemical properties. However, the presence of multiple robust carbon-fluorine (C-F) bonds dictates strict end-of-life management. Because this compound is heavily halogenated, it must be segregated from standard organic waste to prevent the generation of toxic byproducts (such as fluorinated dioxins or corrosive hydrogen fluoride gas) during low-temperature incineration[1]. This guide outlines the self-validating protocols required to safely containerize, label, and dispose of this compound in compliance with environmental and institutional safety standards.

Chemical Profile & Waste Classification

To ensure safe downstream processing, it is critical to understand the physicochemical classification of the waste stream.

ParameterSpecification / ClassificationOperational Implication
Chemical Name 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acidContains four fluorine atoms; automatically classified as Halogenated Organic Waste .
Functional Groups Carboxylic acid, Ketone, Tetrafluorophenyl ringMildly acidic; incompatible with strong bases, oxidizers, and active metals[2].
Primary Hazard Skin/Eye Irritant, Environmental HazardRequires standard PPE (nitrile gloves, safety goggles, lab coat). Do not flush down drains[1][3].
Disposal Route High-Temperature IncinerationMust be sent to a licensed hazardous waste facility capable of handling halogenated compounds[4][5].

Mechanistic Insight: The "Why" Behind Halogenated Segregation

A common operational failure in laboratories is the accidental mixing of halogenated and non-halogenated waste streams[3].

  • Thermodynamic Stability: The C-F bond is one of the strongest in organic chemistry. Standard non-halogenated waste is often repurposed for fuel blending or burned at lower temperatures[1][5].

  • Toxic Byproducts: If 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is burned at low temperatures, it can undergo incomplete combustion, releasing highly toxic and corrosive hydrogen fluoride (HF) gas, and potentially forming fluorinated dioxins[1].

  • Cost and Infrastructure: Halogenated waste requires specialized, high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize acidic exhaust gases[5][6]. Consequently, processing halogenated waste is significantly more expensive. Contaminating a non-halogenated waste carboy with even a small amount of this tetrafluorophenyl derivative requires the entire container to be reclassified and billed as halogenated waste[1].

Step-by-Step Disposal Methodology

The following protocol must be integrated into your laboratory's Standard Operating Procedures (SOPs) to ensure regulatory compliance and personnel safety.

Phase 1: Point-of-Generation Segregation
  • Identify the State of the Waste: Determine if the waste is a pure solid (e.g., expired reagent), a contaminated consumable (e.g., weighing paper, pipette tips), or dissolved in a solvent (e.g., reaction mother liquor).

  • Select the Correct Receptacle:

    • For Liquid Solutions: Use a designated, chemically compatible liquid waste container (typically high-density polyethylene (HDPE) or glass) clearly marked "Halogenated Organic Solvent Waste" [7][8].

    • For Solids: Use a puncture-proof, sealable container marked "Solid Halogenated Organic Waste."

  • Verify Container Compatibility: Never use aluminum containers for acidic or halogenated waste. Halogenated acids can react with aluminum, generating hydrogen gas and leading to catastrophic container rupture[2].

Phase 2: Containerization and Labeling
  • Transfer the Waste: Working inside a certified chemical fume hood to prevent inhalation of associated solvent vapors, carefully transfer the 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid waste into the designated container[1].

  • Headspace Management: Never fill liquid waste containers beyond 75–80% capacity. Leave sufficient headspace to accommodate vapor expansion and prevent over-pressurization.

  • Accurate Labeling: Immediately update the attached hazardous waste log/tag. You must explicitly list "8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid" and its approximate concentration. Do not use abbreviations or trade names[7].

Phase 3: Institutional Transfer
  • Secure Storage: Store the sealed waste container in a designated secondary containment tray within a flammable storage cabinet (if dissolved in flammable solvents) or a dedicated hazardous waste accumulation area.

  • Request Pickup: Once the container reaches its fill line, or the institutional time limit (e.g., 90 days) is approached, submit a chemical waste inventory form to your Environmental Health and Safety (EHS) department for pickup and final destruction[7].

Waste Stream Decision Workflow

The following diagram illustrates the logical decision matrix for processing this specific fluorinated compound.

WasteDisposal Start 8-(2,3,4,5-Tetrafluorophenyl) -8-oxooctanoic acid Waste CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste (Contaminated PPE, Vials) CheckState->Solid Pure/Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid Solution Halogenated Halogenated Organic Waste Stream Solid->Halogenated Segregate Liquid->Halogenated Do not mix with non-halogenated Incineration High-Temperature Incineration (>1000°C) Halogenated->Incineration Licensed Facility

Caption: Operational workflow for the segregation and disposal of halogenated tetrafluorophenyl waste.

References

  • Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]

  • Safety Reference: Chemical Management Resource Guide. VSBIT / American Chemical Society. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Laboratory Waste Disposal Manual. UBC Zoology. Available at:[Link]

  • Lessons Learned—Aluminum Waste Container Rupture. ACS Chemical Health & Safety. Available at:[Link]

  • Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Chemistry lab safety rules: How to stay safe. Labster. Available at:[Link]

  • Hazardous Chemical Waste Management in Teaching Laboratories. ACS Publications. Available at:[Link]

Sources

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